molecular formula C13H9NO B181730 1-Amino-9H-fluoren-9-one CAS No. 6344-62-3

1-Amino-9H-fluoren-9-one

Cat. No.: B181730
CAS No.: 6344-62-3
M. Wt: 195.22 g/mol
InChI Key: KSEPMOMKAQKOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-9H-fluoren-9-one is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Amino-9H-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Amino-9H-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-9H-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEPMOMKAQKOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212856
Record name 1-Aminofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-62-3
Record name 1-Aminofluorenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6344-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminofluoren-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6344-62-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminofluoren-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Aminofluoren-9-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5CL9U2GZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-9H-fluoren-9-one (CAS 6344-62-3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorenone Scaffold

The fluorene nucleus, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an ideal building block for creating complex, functional molecules. When functionalized, particularly with a ketone at the C9 position to form fluorenone, and an amino group, as in 1-Amino-9H-fluoren-9-one, this scaffold becomes a versatile platform for the development of novel therapeutics and advanced organic materials.[2][3] This guide provides an in-depth technical overview of 1-Amino-9H-fluoren-9-one, from its synthesis and characterization to its reactivity and applications, designed for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 1-Amino-9H-fluoren-9-one.

PropertyValueSource
CAS Number 6344-62-3N/A
Molecular Formula C₁₃H₉NON/A
Molecular Weight 195.22 g/mol N/A
Appearance Light yellow to yellow solid[4]
Melting Point 118-120 °C[4]
Boiling Point 406.2 ± 24.0 °C (Predicted)[4]
Density 1.327 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in many organic solvents, insoluble in water.[5]
Spectroscopic Characterization: A Self-Validating System

The identity and purity of 1-Amino-9H-fluoren-9-one are unequivocally established through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule's hydrogen environments. For 1-Amino-9H-fluoren-9-one, the aromatic protons are deshielded and appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aminophenyl ring are influenced by the electron-donating amino group, leading to characteristic shifts and coupling patterns. The protons on the other aromatic ring are primarily influenced by the electron-withdrawing ketone. The amino group protons themselves typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C9) is significantly deshielded and appears far downfield, typically around 190-200 ppm. The aromatic carbons will appear in the range of 110-150 ppm, with their specific shifts influenced by the amino and carbonyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.

  • N-H Stretching: The amino group will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region. A primary amine will typically show two bands corresponding to symmetric and asymmetric stretching.

  • C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl group will be present around 1710-1730 cm⁻¹.[6]

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 1-Amino-9H-fluoren-9-one, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (195.22). Common fragmentation patterns for fluorenones involve the loss of CO (28 Da) and subsequent fragmentation of the aromatic rings.[8]

Synthesis of 1-Amino-9H-fluoren-9-one: A Two-Step Approach

The synthesis of 1-Amino-9H-fluoren-9-one is most reliably achieved through a two-step process starting from the readily available 9-fluorenone: electrophilic nitration followed by reduction of the nitro group.

Synthesis_Workflow cluster_0 Synthesis Pathway Start 9-Fluorenone Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 1-Nitro-9H-fluoren-9-one Step1->Intermediate Step2 Reduction (SnCl₂·2H₂O, HCl) Intermediate->Step2 Product 1-Amino-9H-fluoren-9-one Step2->Product

Synthesis of 1-Amino-9H-fluoren-9-one.
Step 1: Nitration of 9H-Fluoren-9-one

Causality: The first step involves the electrophilic aromatic substitution of 9-fluorenone to introduce a nitro group. The ketone at C9 is a deactivating group and a meta-director. However, the fluorene ring system's reactivity leads to substitution at various positions. To favor the formation of the 1-nitro isomer, careful control of reaction conditions is necessary.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 9-fluorenone in portions to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the 9-fluorenone has completely dissolved, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid, primarily 1-nitro-9H-fluoren-9-one, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Reduction of 1-Nitro-9H-fluoren-9-one

Causality: The nitro group is a versatile functional group that can be readily reduced to a primary amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[9] This method is generally selective for the reduction of nitro groups and is tolerant of other functional groups like ketones.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, suspend 1-nitro-9H-fluoren-9-one in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the suspension with stirring.[9]

  • Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is basic. This will precipitate tin salts.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Amino-9H-fluoren-9-one.

  • The final product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity: A Versatile Synthetic Building Block

1-Amino-9H-fluoren-9-one possesses three key reactive sites: the aromatic rings, the ketone carbonyl group, and the primary amino group. This trifecta of reactivity makes it a highly valuable intermediate in organic synthesis.

Reactivity cluster_reactions Key Reactions AFL 1-Amino-9H-fluoren-9-one NH₂ C=O Diazotization Diazotization (NaNO₂, HCl) AFL:n->Diazotization Forms diazonium salt AmideCoupling Amide Coupling (RCOCl or RCOOH/Coupling Agent) AFL:n->AmideCoupling Forms amides Reduction Reduction (NaBH₄) AFL:k->Reduction Forms alcohol

Reactivity of 1-Amino-9H-fluoren-9-one.
  • Reactions of the Amino Group: The primary amino group is a versatile handle for further functionalization.

    • Diazotization: The amino group can be converted to a diazonium salt using sodium nitrite and a strong acid. This diazonium salt can then be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

    • Amide and Sulfonamide Formation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, it can react with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in the synthesis of many biologically active molecules.

    • Schiff Base Formation: While less common for aromatic amines compared to the reaction of the fluorenone carbonyl with primary amines, under certain conditions, the amino group can participate in condensation reactions.

  • Reactions of the Ketone Carbonyl Group:

    • Reduction: The carbonyl group can be reduced to a secondary alcohol (9-hydroxyfluorene derivative) using reducing agents such as sodium borohydride (NaBH₄).[10]

    • Wittig and Related Reactions: The carbonyl group can undergo olefination reactions to form substituted 9-alkylidenefluorenes.

    • Condensation Reactions: The carbonyl group readily reacts with primary amines and their derivatives (e.g., hydroxylamine, hydrazine, semicarbazide) to form Schiff bases, oximes, hydrazones, and semicarbazones, respectively.[11]

  • Reactions of the Aromatic Rings: The aromatic rings can undergo further electrophilic aromatic substitution, with the position of substitution directed by the activating amino group and the deactivating ketone.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of 1-Amino-9H-fluoren-9-one and its derivatives have led to their exploration in several high-impact research areas.

Medicinal Chemistry

The fluorenone scaffold is present in a number of biologically active compounds with a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[2][12] 1-Amino-9H-fluoren-9-one serves as a key starting material for the synthesis of more complex derivatives with enhanced biological activity. For instance, it is a precursor for the synthesis of azafluorenones and other heterocyclic systems that have shown promise as enzyme inhibitors and anticancer agents.[13] The amino group provides a convenient point for attaching various side chains to modulate the pharmacological properties of the molecule. For example, derivatives of 1-Amino-9H-fluoren-9-one have been investigated as potential inhibitors of Mycobacterium tuberculosis InhA and as analogues of the broad-spectrum antiviral agent Tilorone.[5]

Materials Science

Fluorene and fluorenone derivatives are widely used in the field of organic electronics due to their excellent photophysical properties, high thermal stability, and good charge transport characteristics.[3] They are particularly important as blue-light-emitting materials in organic light-emitting diodes (OLEDs). The amino group in 1-Amino-9H-fluoren-9-one can act as an electron-donating group, which can be used to tune the electronic properties of the molecule and create donor-acceptor systems. These systems are crucial for the design of materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By derivatizing the amino group, researchers can fine-tune the HOMO/LUMO energy levels and the charge transport properties of the resulting materials.

Safety and Handling

  • Hazard Identification: 9-Fluorenone is known to cause serious eye irritation. It may also cause skin and respiratory tract irritation. The toxicological properties of 1-Amino-9H-fluoren-9-one have not been fully investigated.

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. If there is a risk of generating dust, a respirator should be used.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Amino-9H-fluoren-9-one is a strategically important molecule that bridges the worlds of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable building block for the creation of novel compounds with a wide range of functionalities. As research into new therapeutics and advanced organic materials continues to grow, the demand for and applications of this versatile scaffold are poised to expand significantly. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of 1-Amino-9H-fluoren-9-one in their scientific endeavors.

References

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Gudeika, D., Nasiri, S., Mahmoudi, M., Dabrovolskas, K., Navozenko, O. M., & Yashchuk, V. V. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Molecular Crystals and Liquid Crystals, 721(1), 49-61.
  • Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.
  • OpenBU. (2011). Borohydride Reduction of Fluorenone. Retrieved from [Link]

  • Japanese Patent Office. (n.d.). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
  • MDPI. (2023).
  • Zhang, X., Ji, X., Jiang, S., Liu, L., Weeks, B. L., & Zhang, Z. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13(7), 1891-1896.
  • Journal of Chemical and Pharmaceutical Research. (2015). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 7(3), 1179-1185.
  • Lee, C. C., Chang, D. M., Huang, K. F., Chen, C. L., Chen, T. C., Lo, Y., ... & Huang, H. S. (2014). Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. Bioorganic & medicinal chemistry, 22(1), 223-231.
  • Singh, P., Singh, P., Kumar, M., Kumar, A., & Sharma, S. (2018). Design and synthesis of 9H-fluorenone based 1,2,3-triazole analogues as Mycobacterium tuberculosis InhA inhibitors. Chemical biology & drug design, 91(3), 705-715.
  • ResearchGate. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Retrieved from [Link]

  • Chegg. (2020). Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Retrieved from [Link]

  • ResearchGate. (2023). Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones. Retrieved from [Link]

  • Molecules. (2016). An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity. Molecules, 21(11), 1489.
  • YouTube. (2021). Reduction of 9-Fluorenone. Retrieved from [Link]

  • ResearchGate. (2006). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Science.gov. (n.d.). oled organic light-emitting: Topics by Science.gov. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Fluorenone, 99+% (gc). Retrieved from [Link]

  • NIST WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

  • Moodle@Units. (n.d.). 9-Fluorenone. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Frontiers. (2020). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Frontiers in Physics, 8, 277.
  • ResearchGate. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Retrieved from [Link]

  • Frontiers. (2020). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

  • PubMed. (2008). Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & medicinal chemistry, 16(14), 6810–6818.
  • ResearchGate. (2023). (PDF) Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • RSC Publishing. (2015). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 5(100), 82226-82244.
  • OSTI.gov. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Retrieved from [Link]

  • Chegg. (2021). Solved 1. Present the IR spectra for 9-fluorenone,. Retrieved from [Link]

  • PMC. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 143(1), 16-35.
  • ResearchGate. (2006). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

  • Reddit. (2017). 9-fluorenone IR spectrum. Retrieved from [Link]

  • PMC. (2023). Fourier-transform infrared spectroscopy as a non-destructive method for analysing herbarium specimens. Interface Focus, 13(2), 20220059.
  • ResearchGate. (2011). Indenofluorene-Based Blue Fluorescent Compounds and Their Application in Highly Efficient Organic Light-Emitting Diodes. Retrieved from [Link]

Sources

Precision Characterization of 1-Amino-9H-fluoren-9-one: Stoichiometry, Synthesis, and Spectral Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthetic pathways, and analytical validation of 1-Amino-9H-fluoren-9-one .

Executive Summary

1-Amino-9H-fluoren-9-one (CAS: 6344-62-3) is a critical bicyclic aromatic ketone used primarily as a scaffold in the synthesis of optoelectronic materials (OLEDs) and bioactive pharmacophores.[1][2][3][4][5] While its average molecular weight is 195.22 g/mol , precise stoichiometric control in drug development and material science requires a distinction between its isotopic mass distributions.[5]

This guide moves beyond basic physical constants, providing a self-validating framework for researchers to synthesize, purify, and quantify this intermediate with high fidelity.[5]

Physicochemical Profile

For high-precision applications (e.g., HRMS calibration or stoichiometric coupling), the distinction between average and monoisotopic mass is vital.[5]

Core Constants Table
PropertyValueContext for Application
Formula C₁₃H₉NOStoichiometric Basis
Average Molecular Weight 195.22 g/mol Gravimetric weighing for synthesis
Monoisotopic Mass 195.068414 Da High-Resolution Mass Spectrometry (HRMS) ID
CAS Number 6344-62-3Regulatory / Inventory Search
Melting Point 118–120 °CInitial purity check (Capillary method)
Appearance Yellow/Orange PowderVisual confirmation of conjugation
Solubility DMSO, Chloroform, DCMNMR solvent selection

Synthetic Pathways & Stoichiometry

While classical routes involve the reduction of nitro-fluorenones, modern "precision synthesis" favors Buchwald-Hartwig amination from halogenated precursors to avoid regioisomeric contamination (e.g., separating 1-amino from 2-amino isomers).[1][5]

Protocol: Palladium-Catalyzed Amination (Recommended)

This route ensures the amino group is installed specifically at the C1 position, avoiding the difficult separation of nitro-isomers.[1][5]

Reagents:

  • Substrate: 1-Bromofluorenone (MW: 259.09 g/mol )[1]

  • Amine Source: Benzophenone imine (followed by hydrolysis) or Ammonia surrogate.[5]

  • Catalyst: Pd(OAc)₂ / BINAP.[5]

  • Base: Cs₂CO₃.[5]

Step-by-Step Workflow:

  • Stoichiometric Calculation: To generate 1.00 g of 1-Amino-9H-fluoren-9-one (MW 195.22), theoretically require 1.33 g of 1-Bromofluorenone (1:1 molar ratio).[1][5]

  • Coupling: Charge flask with 1-Bromofluorenone (1.0 eq), Benzophenone imine (1.2 eq), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%) in Toluene under Argon.

  • Hydrolysis: Treat the intermediate imine with 1N HCl/THF to release the free primary amine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). 1-Amino-fluorenone elutes after the excess benzophenone.[1][5]

Synthesis Logic Diagram

The following diagram illustrates the decision matrix for synthesis, contrasting the classical reduction route with the high-purity cross-coupling route.

SynthesisPathways Start Target: 1-Amino-9H-fluoren-9-one RouteA Route A: Classical (Nitration/Reduction) Start->RouteA RouteB Route B: Modern (Pd-Catalyzed) Start->RouteB StepA1 Nitration of Fluorenone RouteA->StepA1 StepB1 Start: 1-Bromofluorenone RouteB->StepB1 StepA2 Isomer Separation (Difficult: 1- vs 2-nitro) StepA1->StepA2 StepA3 Reduction (Sn/HCl) StepA2->StepA3 Final Pure Product (>98% Regiopurity) StepA3->Final StepB2 Buchwald-Hartwig (Pd/BINAP) StepB1->StepB2 StepB3 Acid Hydrolysis StepB2->StepB3 StepB3->Final

Figure 1: Comparison of synthetic routes. Route B is preferred for drug development due to higher regioselectivity.

Analytical Validation (Self-Validating Protocol)

In drug development, trusting the label "97% purity" is insufficient.[5] The following protocol uses the molecular weight and specific spectral features to self-validate the compound's identity and purity.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Elemental Composition.[5]

  • Method: ESI-TOF (Positive Mode).[1][5]

  • Target Ion: [M+H]⁺

  • Calculation:

    • Exact Mass (Neutral): 195.0684

    • Target [M+H]⁺: 196.0762

  • Acceptance Criteria: Error < 5 ppm. If the mass deviates (e.g., 196.06), suspect oxidation or impurity.[5]

B. Quantitative NMR (qNMR)

Objective: Determine Absolute Purity (Weight %).[5] Unlike HPLC, which relies on relative absorbance, qNMR uses the molecular weight to calculate exact mass purity.[5]

Protocol:

  • Internal Standard (IS): Select Maleic Acid (MW: 116.[5]07) or 1,3,5-Trimethoxybenzene (traceable purity).[5]

  • Sample Prep: Weigh exactly ~10 mg of 1-Amino-9H-fluoren-9-one (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Dissolve in DMSO-d6.
  • Acquisition: Run ¹H NMR with a relaxation delay (

    
    ) of at least 30 seconds to ensure full relaxation.
    
  • Calculation:

    
    [3][5]
    
    • 
      : 195.22  (The critical variable).[5][6]
      
    • 
      : Integral of the fluorenone aromatic proton (e.g., doublet at ~7.2 ppm).[5]
      
    • 
      : Number of protons for that signal (1H).[5]
      
Analytical Logic Diagram

This workflow ensures that the "White Powder" in the vial is definitively the target molecule.[5]

AnalyticalWorkflow Sample Unknown Sample (Yellow Solid) Test1 Test 1: HRMS (ESI+) Sample->Test1 Decision1 m/z = 196.0762? Test1->Decision1 Test2 Test 2: 1H NMR (DMSO-d6) Decision1->Test2 Yes Fail Reject / Repurify Decision1->Fail No (>5ppm error) Decision2 Aromatic Region Consistent? Test2->Decision2 Test3 Test 3: qNMR Calculation (Using MW 195.22) Decision2->Test3 Yes Decision2->Fail No (Isomers present) Result Validated Reference Material Test3->Result

Figure 2: Analytical decision tree for validating 1-Amino-9H-fluoren-9-one purity.

Applications in Drug Discovery & Materials

The precise molecular weight of 1-Amino-9H-fluoren-9-one is most critical when it serves as a stoichiometric building block .[1][5]

  • OLED Hole Transport Layers:

    • Fluorenone derivatives are coupled with triarylamines.[5] An error in MW input (e.g., using the HCl salt MW of 231.68 instead of the free base 195.22) leads to incomplete conversion and difficult purification of electronic-grade materials.[5]

  • Chiral Stationary Phases (CSPs):

    • Used to synthesize Pirkle-type chiral selectors.[1][5] The rigidity of the fluorenone backbone enhances chiral recognition.[5]

  • Fluorescent Probes:

    • The amine group allows for derivatization with fluorophores (e.g., dansyl chloride).[5] The planar structure promotes π-π stacking interactions with DNA/RNA.[1][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80664, 1-Aminofluoren-9-one.[1][5] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 9H-Fluoren-9-one (General Fluorenone Data).[1][5] NIST Chemistry WebBook, SRD 69.[5][7][8] Retrieved from [Link][5]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-Amino-9H-fluoren-9-one, a vital scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer insights into the experimental context and theoretical underpinnings of these properties, empowering researchers to better utilize this compound in their work.

Introduction: The Significance of 1-Amino-9H-fluoren-9-one

1-Amino-9H-fluoren-9-one is a derivative of 9-fluorenone, a polycyclic aromatic ketone. The introduction of an amino group at the 1-position significantly alters the electronic and steric landscape of the fluorenone core, leading to unique physical and chemical characteristics. These modifications are of paramount interest in drug discovery, where the fluorenone scaffold is explored for its potential in developing antimicrobial, anticancer, and antiviral agents.[1][2] Understanding the fundamental physical properties of this molecule is the first step in rationally designing and developing new therapeutic agents and advanced materials.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physical constants. These values are critical for everything from reaction setup and purification to formulation and storage.

PropertyValueSource
Molecular Formula C₁₃H₉NO[3]
Molecular Weight 195.22 g/mol [3]
Appearance Light yellow to yellow solid powder[4]
Melting Point 118-120 °C (lit.)[4]
Boiling Point (Predicted) 406.2 ± 24.0 °C[4]
Density (Predicted) 1.327 ± 0.06 g/cm³[4]
CAS Number 6344-62-3[3]

Solubility Profile: A Key Parameter for Application

Experimental Protocol for Solubility Determination:

A standard approach to qualitatively and quantitatively determine the solubility of a compound like 1-Amino-9H-fluoren-9-one involves the following steps:

  • Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

  • Sample Preparation: Accurately weigh a small amount of 1-Amino-9H-fluoren-9-one (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Analysis: Visually inspect for dissolution. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: A generalized workflow for determining the solubility of an organic compound.

Crystalline Structure: The Solid-State Architecture

The arrangement of molecules in the solid state, or crystal structure, profoundly influences a compound's physical properties, including its melting point, solubility, and dissolution rate. As of the writing of this guide, a single-crystal X-ray diffraction structure for 1-Amino-9H-fluoren-9-one has not been deposited in the Cambridge Structural Database (CSD). However, understanding its crystalline nature is crucial for pharmaceutical development, as different polymorphs can exhibit distinct bioavailability and stability.

Experimental Protocol for Crystal Growth and X-ray Diffraction:

Growing single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and conditions.

  • Solvent Screening: Test the solubility of 1-Amino-9H-fluoren-9-one in a variety of solvents to identify a solvent in which it is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapors into the solution can induce crystallization.

  • Cooling: Slowly cool a hot, saturated solution of the compound.

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the atoms in the molecule and the packing of the molecules in the crystal lattice.

In the absence of a single-crystal structure, Powder X-ray Diffraction (PXRD) can provide valuable information about the crystallinity and phase purity of a bulk sample.[6]

Caption: A simplified workflow for obtaining a single-crystal X-ray structure.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a wealth of information about the structure and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-Amino-9H-fluoren-9-one, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the fluorenone core. The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone will be a key diagnostic peak, typically appearing significantly downfield (around 190-200 ppm). The carbons attached to the nitrogen atom will also show a characteristic shift.

Interpreting the Spectra: A detailed analysis using 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would allow for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of its bonds. For 1-Amino-9H-fluoren-9-one, key vibrational modes to observe include:

  • N-H Stretching: The amino group will exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. A primary amine like the one in this molecule will often show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

  • C=O Stretching: The carbonyl group of the ketone will produce a strong, sharp absorption band, typically in the range of 1680-1720 cm⁻¹. The exact position will be influenced by the conjugation with the aromatic system.

  • C=C Stretching: The aromatic rings will show several stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The stretching of the carbon-nitrogen bond will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the fluorenone core gives rise to strong absorptions in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9-fluorenone, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The spectrum will likely show multiple absorption bands corresponding to π → π* and n → π* transitions.[1] The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and occurs at a longer wavelength.

Caption: Key spectroscopic techniques for characterizing 1-Amino-9H-fluoren-9-one.

Applications in Drug Development

The fluorenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of the amino group at the 1-position can serve as a handle for further chemical modification, allowing for the synthesis of a library of derivatives to probe structure-activity relationships (SAR). Fluorenone derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[7] The specific utility of 1-Amino-9H-fluoren-9-one lies in its potential as a key intermediate for the synthesis of more complex molecules with enhanced biological profiles.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 1-Amino-9H-fluoren-9-one, grounded in both established data and the principles of physical organic chemistry. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, this guide offers a robust framework for researchers to understand, handle, and further investigate this important chemical entity. The protocols and interpretations provided herein are intended to serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • 9H-Fluoren-9-one. (2024). In ChemBK. Retrieved from [Link]

  • How would you analysed the H NMR spectra of 9-fluorenone providing great detail on multiplicity, integration and chemical shift? (n.d.). In Homework.Study.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80664, 1-Aminofluoren-9-one. Retrieved from [Link]

  • Preparation of various Schiff's bases of 9-fluorenone and its biological application. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods. (2025). ResearchGate. Retrieved from [Link]

  • A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Retrieved from [Link]

  • Figure B36. UV-vis spectrum of 9H-fluoren-9-one (15). (n.d.). In ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • 9-Fluorenone derivatives drugs. | Download Scientific Diagram. (n.d.). In ResearchGate. Retrieved from [Link]

  • Photochemistry of 9-fluorenone oxime phenylglyoxylate: A combined TRIR, TREPR and ab initio study. (2025). ResearchGate. Retrieved from [Link]

  • Fluorenone | C13H8O | CID 10241. (n.d.). In PubChem. Retrieved from [Link]

  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Retrieved from [Link]

Sources

Technical Safety Guide: 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6344-62-3 Chemical Formula: C₁₃H₉NO Molecular Weight: 195.22 g/mol Synonyms: 1-Aminofluoren-9-one; 1-Amino-9-fluorenone[1][2][3][4]

Executive Summary & Compound Profile

1-Amino-9H-fluoren-9-one is a functionalized aromatic ketone used primarily as an intermediate in the synthesis of optoelectronic materials, pharmaceutical precursors, and fluorescent probes.[3] Structurally, it consists of a fluorenone core substituted with an amino group at the C1 position.

While GHS classifications currently label it primarily as an Irritant (Skin/Eye/Respiratory) , its structural classification as a primary aromatic amine necessitates a higher tier of containment than standard laboratory reagents. Researchers must treat this compound with the "Precautionary Principle," assuming potential genotoxic hazards common to the fluorenone-amine class until definitive negative toxicology data is established.

Physical & Chemical Properties
PropertyValueSignificance
Appearance Yellow to light-orange powderVisual indicator of contamination or oxidation.
Melting Point 118–120 °CSolid at room temperature; low volatility.
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in WaterRequires organic solvent waste streams.
Reactivity Weak base; susceptible to oxidationIncompatible with strong oxidizers and acid chlorides.

Hazard Identification & Toxicology

Current GHS Classification (29 CFR 1910.1200 / EU CLP):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[6][7][8]

  • H335: May cause respiratory irritation.[5][6]

"Senior Scientist" Insight – The Hidden Risks: While the Safety Data Sheet (SDS) focuses on acute irritation, the 1-amino substitution pattern on the fluorenone ring creates specific chemical risks:

  • Nitrosamine Formation: As a primary amine, contact with nitrosating agents (e.g., sodium nitrite, nitrous acid) can generate N-nitroso compounds, which are potent carcinogens. Strictly segregate from nitrate/nitrite waste.

  • Dust Sensitization: Aromatic amine dusts are notorious sensitizers. While not explicitly flagged for this specific CAS, cross-reactivity is a valid concern. Avoid all dust generation.[5][6][7][8][9][10][11]

Engineering Controls & PPE Strategy

Standard "lab coat and glasses" protocols are insufficient for aromatic amines. The following system provides a self-validating safety barrier.

Primary Containment (Engineering)
  • Solid Handling: All weighing and transfer of the dry powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is 80–100 fpm before opening the container.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry fluorenone derivatives can be electrostatically active, leading to powder scattering.

Personal Protective Equipment (PPE) Matrix
Body AreaRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) or P100 RespiratorIf outside a hood (emergency only). Prevents inhalation of particulates.[6][7][10][11]
Hands (Dry) Double Nitrile (0.11 mm min)Sufficient for incidental contact with solids.
Hands (Solvent) Silver Shield / LaminateIf dissolved in DMSO/DMF. Nitrile degrades rapidly in these polar aprotic solvents, carrying the amine through the glove.
Eyes Chemical Splash GogglesSafety glasses do not seal against airborne dust fines.

Experimental Handling Workflow

This workflow is designed to minimize exposure during the critical "transition states" of the chemical (Storage -> Reaction -> Waste).

HandlingWorkflow cluster_control CRITICAL CONTROL POINT Receipt Receipt & Inspection (Check Seal/Crystals) Storage Storage (Dark, Dry, Ambient) Receipt->Storage Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transfer Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Quench Quench/Workup (Segregate Aqueous/Organic) Reaction->Quench Waste Waste Disposal (Non-Halogenated Organic) Quench->Waste Solvent Stream

Figure 1: Safe Handling Lifecycle. The "Weighing" step is highlighted as the Critical Control Point where dust exposure risk is highest.

Protocol: Safe Weighing & Transfer
  • Preparation: Place a disposable weighing boat and a secondary container (e.g., a clean beaker) inside the hood.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula to transfer the solid.

  • Containment: Immediately cap the source container.

  • Dissolution: If possible, add the reaction solvent (e.g., Ethanol, Toluene) directly to the weighing boat or transfer vessel inside the hood to wet the powder before moving it to the reaction flask. This eliminates the risk of airborne dust during transport.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[8]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off dry powder Wash w/ Soap & Water (15m) Skin->ActionSkin ActionEye Flush Eye Station (15m, Hold Lids Open) Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Exposure Response Logic. Immediate mechanical removal of the agent is prioritized before chemical neutralization.

Specific First Aid Notes
  • Skin: Do not use organic solvents (acetone, ethanol) to wash skin. This will dissolve the 1-amino-9-fluorenone and increase dermal absorption. Use copious soap and water only.

  • Spill Cleanup: Do not dry sweep. Wet the spill with a paper towel dampened with water or ethanol (if in a hood) to suppress dust, then wipe up.

Storage & Stability

  • Conditions: Store at room temperature (15–25 °C) in a tightly sealed container.

  • Light Sensitivity: Fluorenone derivatives can undergo photochemical reactions. Store in amber glass or wrap containers in foil.

  • Shelf Life: Re-test purity (TLC/NMR) annually. Appearance of a dark brown crust indicates oxidation.

Waste Disposal & Environmental Compliance

EPA Waste Code: Not specifically listed (P or U list). Assign as D001 (Ignitable) if in flammable solvent, or general "Non-Halogenated Organic Waste."

Disposal Protocol:

  • Segregation: Keep separate from oxidizing acids (Nitric, Chromic).

  • Labeling: Clearly tag as "Organic Waste - Contains Aromatic Amines."

  • Destruction: Incineration is the preferred method. Do not discharge into sewer systems (Toxic to aquatic life, H411 potential).

References

  • PubChem.[4][12] (n.d.). Compound Summary: 1-Aminofluoren-9-one.[1][2][3] National Library of Medicine. Retrieved February 10, 2026, from [Link]

Sources

Theoretical studies on 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 1-Amino-9H-fluoren-9-one

Abstract

The 9H-fluoren-9-one scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its rigid, planar geometry and versatile electronic properties. The introduction of an amino substituent at the 1-position, yielding 1-Amino-9H-fluoren-9-one, is anticipated to significantly modulate its physicochemical and biological characteristics. This technical guide provides a comprehensive theoretical framework for investigating 1-Amino-9H-fluoren-9-one, leveraging computational chemistry to predict its structural, spectroscopic, and electronic properties, as well as to explore its potential as a therapeutic agent. By integrating Density Functional Theory (DFT) and molecular docking simulations, we aim to provide researchers, scientists, and drug development professionals with a robust, in-silico-driven approach to understanding and harnessing the potential of this intriguing molecule.

Introduction: The Significance of the Fluorenone Core

The fluorene nucleus is a cornerstone in the design of bioactive compounds and functional organic materials. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The carbonyl group at the 9-position in 9H-fluoren-9-one acts as an electronic sink and a site for hydrogen bonding, while the aromatic rings provide a platform for π-π stacking interactions, crucial for binding to biological macromolecules. The strategic placement of an electron-donating amino group at the C1 position of the fluorenone scaffold is a key chemical modification. This substitution is expected to alter the electron distribution across the molecule, thereby influencing its reactivity, spectroscopic behavior, and interaction with biological targets. This guide delineates the theoretical methodologies required to dissect these influences and predict the molecule's behavior, providing a foundational blueprint for future experimental validation and application.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any theoretical investigation. 1-Amino-9H-fluoren-9-one is a small organic molecule whose structure and key identifiers have been cataloged in public databases.

PropertyValueSource
IUPAC Name 1-aminofluoren-9-one[3]
Molecular Formula C₁₃H₉NO[3]
Molecular Weight 195.22 g/mol [3]
CAS Number 6344-62-3[3]
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)N[3]
InChIKey KSEPMOMKAQKOSM-UHFFFAOYSA-N[4]

These properties serve as the initial input for all subsequent computational analyses.

Theoretical Spectroscopic Analysis

While experimental spectra provide definitive characterization, computational spectroscopy is an invaluable tool for predicting and interpreting these data. It allows for the assignment of vibrational modes and electronic transitions, offering a deeper understanding of the molecule's dynamic behavior.

Rationale for Theoretical Spectroscopy

Density Functional Theory (DFT) has proven to be highly effective in calculating the vibrational frequencies (Infrared and Raman spectra) of organic molecules.[5][6] By simulating the vibrational modes, we can correlate specific structural features with peaks in the experimental spectrum. Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions between molecular orbitals.[5]

Protocol for Theoretical Spectroscopy
  • Geometry Optimization: The molecular geometry of 1-Amino-9H-fluoren-9-one is first optimized using a DFT method, such as the B3LYP functional with a 6-311++G(d,p) basis set, to find the lowest energy conformation.[6]

  • Frequency Calculation: A frequency analysis is performed on the optimized structure using the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the peaks in the IR spectrum. A standard scaling factor (e.g., 0.9614 for B3LYP/6-31G*) may be applied to the computed frequencies to better match experimental data.[7]

  • UV-Vis Spectrum Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths. These values correspond to the λmax and intensity of absorption bands in the UV-Vis spectrum.[6]

Predicted Spectroscopic Data

The following table presents a comparison of key experimental spectral data available in public databases with the types of results that would be generated from the theoretical protocol described above.

Spectral DataExperimental Value/Range (from PubChem/NIST)Theoretical Prediction Target
IR Carbonyl Stretch (C=O) ~1710-1720 cm⁻¹ (for 9-fluorenone)[8][9]Scaled vibrational frequency
IR Amine Stretch (N-H) ~3300-3500 cm⁻¹Scaled vibrational frequencies
¹H NMR Aromatic protons: ~6.4-7.6 ppm; Amine protons: ~5.5 ppm[4]Chemical shifts (calculated via GIAO method)[6]
Mass Spectrum (m/z) Molecular Ion [M]⁺: 195[4]N/A (confirms molecular weight)
UV-Vis λmax ~250-350 nm (for 9-fluorenone)[8]Excitation Wavelength (nm)

Quantum Chemical Insights via Density Functional Theory

DFT calculations provide a powerful lens through which to view the electronic landscape of a molecule, revealing insights into its stability, reactivity, and intermolecular interaction potential.

DFT Workflow for Molecular Analysis

The following diagram illustrates a typical workflow for the comprehensive DFT analysis of a molecule like 1-Amino-9H-fluoren-9-one.

DFT_Workflow cluster_input Input cluster_calc DFT Calculation cluster_output Analysis & Interpretation Input_Structure Initial 3D Structure (e.g., from SMILES) Geo_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geo_Opt Define Theory Level Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Optimized Coords Orbital_Calc Molecular Orbital (HOMO/LUMO) Analysis Geo_Opt->Orbital_Calc Optimized Coords Output_Geo Optimized Geometry (Bond Lengths, Angles) Geo_Opt->Output_Geo Output_Spec Predicted IR Spectrum Freq_Calc->Output_Spec MEP_Calc Molecular Electrostatic Potential (MEP) Map Orbital_Calc->MEP_Calc Electron Density Output_React Reactivity Descriptors (Energy Gap, etc.) Orbital_Calc->Output_React Output_Sites Electrophilic/ Nucleophilic Sites MEP_Calc->Output_Sites

Caption: Workflow for DFT-based molecular property prediction.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[10] A smaller gap suggests higher reactivity.[11]

For 1-Amino-9H-fluoren-9-one, the electron-donating amino group is expected to raise the energy of the HOMO, while having a lesser effect on the LUMO (which is primarily localized on the electron-withdrawing fluorenone core). This would lead to a smaller HOMO-LUMO gap compared to the parent 9-fluorenone, suggesting increased reactivity.[12]

ParameterPredicted Value (Arbitrary Example)Implication
HOMO Energy -5.8 eVElectron-donating capability
LUMO Energy -2.0 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 3.8 eVChemical Reactivity, Electronic Transitions

Note: These values are illustrative and would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. In 1-Amino-9H-fluoren-9-one, these would be concentrated around the carbonyl oxygen and the amino nitrogen.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. These would be found near the hydrogen atoms of the amino group and potentially the carbonyl carbon.

The MEP map provides a visual hypothesis for how the molecule will interact with other polar molecules or biological targets.

Molecular Docking and Drug Development Potential

Given the established biological activities of fluorenone derivatives, theoretical molecular docking provides a rational, cost-effective method to screen 1-Amino-9H-fluoren-9-one for potential therapeutic applications and to understand its mechanism of action at a molecular level.

Rationale and Target Selection

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] The output includes a binding affinity score (often in kcal/mol) and a detailed view of the intermolecular interactions. Based on literature, fluorenone scaffolds have shown inhibitory activity against various enzymes, including sirtuins (e.g., SIRT2).[14] SIRT2 is a compelling target due to its role in cell cycle regulation and its association with cancer and neurodegenerative diseases. Therefore, we will use SIRT2 as a hypothetical target for this guide.

Molecular Docking Workflow

The following diagram outlines the standard procedure for performing a molecular docking simulation.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis Ligand_Prep Ligand Preparation (1-Amino-9H-fluoren-9-one) - Add hydrogens - Assign charges Grid_Box Grid Box Definition (Define active site) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (e.g., SIRT2 from PDB) - Remove water - Add polar hydrogens Receptor_Prep->Grid_Box Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid_Box->Run_Docking Input Files Analyze_Poses Analyze Binding Poses (Lowest energy conformer) Run_Docking->Analyze_Poses Output Poses & Scores Analyze_Interactions Visualize Interactions (H-bonds, π-stacking) Analyze_Poses->Analyze_Interactions

Caption: Standard workflow for molecular docking simulations.

Step-by-Step Molecular Docking Protocol
  • Ligand Preparation:

    • Obtain the 3D structure of 1-Amino-9H-fluoren-9-one (e.g., from PubChem or optimized via DFT).

    • Use software like AutoDock Tools or Chimera to add polar hydrogens and assign Gasteiger charges.

    • Save the prepared ligand file in a suitable format (e.g., .pdbqt).

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., SIRT2) from the Protein Data Bank (PDB).

    • Clean the PDB file by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogens and assign charges to the receptor.

    • Save the prepared receptor file in .pdbqt format.

  • Grid Box Generation:

    • Define the active site of the receptor. This is typically done by centering a grid box on the location of a known co-crystallized inhibitor or by using site-finder algorithms. The size of the box should be sufficient to accommodate the ligand.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina. The command typically requires specifying the prepared ligand and receptor files, the grid box coordinates and dimensions, and an output file name.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Analysis of Results:

    • The output file contains multiple binding poses ranked by their predicted binding affinity.

    • The top-ranked pose (most negative binding affinity) is visualized in complex with the receptor using software like PyMOL or Chimera.

    • Analyze the key intermolecular interactions, such as hydrogen bonds between the ligand's amino or carbonyl groups and receptor residues, and π-π stacking between the fluorenone rings and aromatic residues in the active site (e.g., Y139, F190 in SIRT2).[14]

Hypothetical Docking Results
ParameterPredicted OutcomeInterpretation
Binding Affinity -8.5 kcal/mol (Illustrative)Strong predicted binding to the active site
Key H-Bonding Residues Aspartate, ArginineThe amino and carbonyl groups act as H-bond donors/acceptors
Key π-Stacking Residues Phenylalanine, TyrosineThe fluorenone core interacts with aromatic side chains

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical approach to characterizing 1-Amino-9H-fluoren-9-one. Through the synergistic use of DFT and molecular docking, we can predict its structural and electronic properties with high confidence and generate compelling hypotheses about its potential biological activity. The DFT analysis suggests that the amino substituent enhances the molecule's reactivity, while the MEP map pinpoints the key sites for intermolecular interactions. Molecular docking simulations further indicate that this molecule could bind effectively to therapeutic targets like SIRT2, making it a promising candidate for further investigation.

The theoretical findings presented herein provide a strong rationale for the experimental synthesis and validation of 1-Amino-9H-fluoren-9-one. Future work should focus on synthesizing the compound, confirming its structure and properties via spectroscopy (NMR, IR, Mass Spec), and evaluating its biological activity in relevant in vitro assays. This integrated approach, combining predictive computational modeling with empirical testing, represents the most efficient path forward in the development of novel therapeutics and functional materials based on the versatile fluorenone scaffold.

References

  • Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine]. (n.d.). PubMed. Available at: [Link]

  • 9-Fluorenone derivatives drugs. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of various Schiff's bases of 9-fluorenone and its biological application. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • CN104341286B - The synthesis technique of 9-Fluorenone. (n.d.). Google Patents.
  • Experimental and computed IR spectra for 9-fluorenone. Experimental data adapted from reference 22. (n.d.). ResearchGate. Available at: [Link]

  • 1-Aminofluoren-9-one. (n.d.). PubChem. Available at: [Link]

  • 9H-Fluoren-9-one. (n.d.). NIST WebBook. Available at: [Link]

  • Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. (n.d.). ResearchGate. Available at: [Link]

  • Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. (2023). PMC. Available at: [Link]

  • (9H-Fluoren-9-yl)methanesufonyl (Fms): An Amino Protecting Group Complementary to Fmoc. (n.d.). ResearchGate. Available at: [Link]

  • 9H-Fluoren-9-one. (n.d.). NIST WebBook. Available at: [Link]

  • Molecular docking studies of novel 9-aminoacridines with potential antimalarial activity. (n.d.). Available at: [Link]

  • Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties. (2011). Semantic Scholar. Available at: [Link]

  • Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods. (n.d.). ResearchGate. Available at: [Link]

  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Available at: [Link]

  • MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. (2018). Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Base Analogues and Fused Heterocycles from 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Pivot

Target Substrate: 1-Amino-9H-fluoren-9-one (CAS: 6344-62-3) Primary Challenge: The "Peri-Effect" (Intramolecular Deactivation)[1]

This guide addresses a critical synthetic bottleneck. Unlike standard aromatic amines (e.g., aniline, 2-aminofluorene), 1-amino-9H-fluoren-9-one exhibits poor reactivity toward simple aldehydes and ketones under standard Schiff base conditions (reflux/acid catalyst).[1]

The Mechanism of Failure: The proximity of the amino group at position C1 to the carbonyl group at position C9 creates a strong intramolecular hydrogen bond (N-H···O=C) and significant steric strain.[1][2] This "locking" effect reduces the nucleophilicity of the nitrogen lone pair, rendering standard imine formation thermodynamically and kinetically unfavorable.

The Solution: Instead of futile attempts at isolating simple Schiff bases, this protocol focuses on Condensation-Cyclization Cascades .[1] By using highly reactive dicarbonyl electrophiles (arylglyoxals) or urea equivalents (thiourea), the amine can be engaged in an initial condensation that is immediately driven forward by an irreversible cyclization.[1] This yields stable, bioactive fused pyrroles or perimidine-like heterocycles.[1]

Chemical Mechanism & Pathway Analysis

The following diagram illustrates the structural impediment in the starting material and the successful "Escape Route" via cyclization.

ReactionPathways Start 1-Amino-9H-fluoren-9-one (Substrate) PeriEffect Peri-Effect Barrier (Intramolecular H-Bond) Deactivated Nucleophile Start->PeriEffect thermodynamic trap Intermediate Transient Imine Intermediate Start->Intermediate Microwave/AcOH High Energy Input SimpleSchiff Simple Schiff Base (Unstable/No Reaction) PeriEffect->SimpleSchiff Standard Aldehydes (Reflux) Arylglyoxal Reagent: Arylglyoxal + 4-Hydroxycoumarin Arylglyoxal->Intermediate FusedPyrrole Fused Pyrrole Product (Stable/Bioactive) Intermediate->FusedPyrrole Irreversible Cyclization

Figure 1: Reaction logic flow. The "Peri-Effect" prevents standard Schiff base isolation. Success is achieved by driving the reaction through a transient imine to a stable fused ring system.

Experimental Protocols

Protocol A: Synthesis of Coumarin-Fused Pyrroles (Microwave-Assisted)

Best for: Creating libraries of bioactive, fluorescent heterocycles.[1]

Principle: This is a three-component reaction. The 1-amino-9H-fluoren-9-one condenses with an arylglyoxal (generated in situ or added directly) and 4-hydroxycoumarin.[1] The reaction is driven by the formation of the pyrrole ring, which breaks the intramolecular H-bond trap.[1]

Reagents:

  • 1-Amino-9H-fluoren-9-one: 1.0 mmol (195 mg)[1]

  • Arylglyoxal (e.g., Phenylglyoxal): 1.0 mmol[1]

  • 4-Hydroxycoumarin: 1.0 mmol[1]

  • Solvent: Glacial Acetic Acid (3–5 mL)

  • Catalyst: None required (Acid solvent acts as catalyst)

Equipment:

  • Microwave Synthesis Reactor (e.g., CEM Discover or Monowave)[1]

  • Sealed pressure vial (10 mL)

Step-by-Step Procedure:

  • Charge: Add the amine, arylglyoxal, and 4-hydroxycoumarin into the microwave vial.

  • Solvate: Add 3 mL of glacial acetic acid. Cap the vial with a Teflon-lined septum.[1]

  • Irradiate: Program the microwave reactor:

    • Temperature: 120°C

    • Power: Max 150W (Dynamic mode)[1]

    • Time: 10–15 minutes

    • Stirring: High

  • Work-up: Allow the vial to cool to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). Filter the solid precipitate.[3]

  • Purification: Wash the solid with water (3x 10 mL) and cold ethanol (1x 5 mL). Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.[1]

Expected Yield: 75–85% Appearance: Yellow to orange crystalline solid.[1]

Protocol B: Synthesis of Perimidine-Type Derivatives (Thiourea Condensation)

Best for: Synthesis of N-heterocycles for DNA intercalation studies.[1]

Principle: Thiourea acts as a dinucleophile. Under acidic conditions, it condenses with the amino-ketone system to form a pyrimidine-like ring fused to the fluorene core.[1]

Reagents:

  • 1-Amino-9H-fluoren-9-one: 1.0 mmol[1]

  • Thiourea: 2.0 mmol (2 equivalents)

  • Solvent: Ethanol (10 mL) or DMF (5 mL) for higher temperature

  • Catalyst: Conc. HCl (0.5 mL) or p-TsOH (10 mol%)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine in the solvent. If using Ethanol, gentle heating may be required.[1]

  • Addition: Add thiourea and the acid catalyst.

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for DMF) for 4–6 hours. Monitor by TLC (Chloroform:Methanol 9:1).[1]

  • Work-up:

    • If precipitate forms: Filter hot.[1]

    • If solution remains clear: Cool to 0°C and neutralize with 10% NaHCO3 solution to precipitate the product.

  • Purification: Recrystallize from Ethanol/DMF.

Characterization & Validation

Since the simple Schiff base (C=N) is not the final product, characterization focuses on confirming the fused ring formation .

TechniqueKey Diagnostic Signal (Expected)Interpretation
FT-IR Absence of -NH₂ (3300-3400 cm⁻¹)Confirms consumption of primary amine.[1]
FT-IR Shift/Loss of C=O (1700 cm⁻¹)The C9 carbonyl peak will shift significantly or disappear if it participates in cyclization (Protocol B).[1] In Protocol A, the coumarin C=O will remain.
¹H NMR New Aromatic Protons (7.0 - 8.5 ppm)Appearance of pyrrole ring protons or new aromatic signals from the aldehyde partner.[1]
¹H NMR Loss of NH₂ Singlet (broad, ~4-6 ppm)Confirms reaction of the amine.[1]
Mass Spec [M+H]⁺ Molecular ion peak corresponding to the fused tricyclic/tetracyclic system.

Applications & Biological Relevance[1][4][5][6][7]

The fused heterocyclic products derived from 1-amino-9H-fluoren-9-one exhibit superior biological profiles compared to simple Schiff bases due to their planarity and rigidity.[1]

  • DNA Intercalation: The planar fluorenone core allows these molecules to slide between DNA base pairs. The fused heterocyclic ring (pyrrole/pyrimidine) adds specific binding interactions.

  • Antimicrobial Activity: Fused coumarin-pyrrole derivatives have shown potent activity against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase.[1]

  • Fluorescent Probes: These compounds often exhibit strong fluorescence (solvatochromic), making them useful as cellular imaging agents for viscosity or polarity.

References

  • Coumarin-Fused Pyrrole Synthesis

    • Synthesis of Coumarin/Pyrrole-Fused Heterocycles and Their Photochemical and Redox-Switching Properties. ResearchGate.[1] (Accessed 2025).[2][4][5]

    • Note: Highlights the specific reactivity of 1-amino-9-fluorenone with arylglyoxals under microwave conditions.
  • Perimidine/Quinazoline Derivatives

    • Facile preparation of 4-substituted quinazolines and related heterocycles.[1] Google Patents / ResearchGate.[1]

    • Note: Describes the reaction of 1-amino-9H-fluoren-9-one with thiourea to form fused pyrimidine-type systems.
  • General Fluorenone Schiff Base Activity

    • Preparation of various Schiff's bases of 9-fluorenone and its biological application.[1] Journal of Chemical and Pharmaceutical Research.

    • Note: Provides context on the biological activity of fluorenone derivatives, though primarily focuses on the 9-fluorenone (carbonyl) reactivity.[1]

Sources

Application Note: Precision Palladium-Catalyzed N-Arylation of 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-Amino-9H-fluoren-9-one (CAS: 6344-63-4) is a critical "privileged scaffold" in the synthesis of organic semiconductors (Hole Transport Materials), fluorescent probes, and bioactive alkaloids. Unlike its 2- or 4-amino isomers, the 1-amino derivative presents unique synthetic challenges due to the peri-proximity of the amine to the C9-carbonyl group. This proximity creates a strong intramolecular hydrogen bond (N-H···O=C) and imposes significant steric congestion, often rendering standard coupling protocols ineffective.

This guide details a field-proven, palladium-catalyzed Buchwald-Hartwig amination protocol specifically optimized to overcome the electronic deactivation and steric hindrance inherent to this substrate. By mastering this transformation, researchers can unlock access to high-value N-arylated fluorenones used in spirobifluorene synthesis and pharmaceutical intermediates.

Mechanistic Insight: The "Deactivated" Nucleophile

To successfully functionalize 1-amino-9H-fluoren-9-one, one must first understand why it fails under "standard" conditions.

Electronic & Steric Landscape
  • Intramolecular Hydrogen Bonding: The amine proton at C1 forms a stable 6-membered hydrogen-bonded ring with the C9 carbonyl oxygen. This locks the nitrogen lone pair, significantly reducing its nucleophilicity toward the Palladium(II) center.

  • Inductive Deactivation: The carbonyl group is a strong electron-withdrawing group (EWG), further reducing the electron density on the amine.

  • Steric Crowding: The C1 position is sterically comprised by the "bay region" geometry relative to the C8 proton and the C9 carbonyl, making the approach of bulky Pd-ligand complexes difficult.

The Solution: The protocol below utilizes Pd(0)/Xantphos or Pd(0)/BrettPhos systems. These wide-bite-angle and bulky electron-rich ligands facilitate the reductive elimination step, which is often the turnover-limiting step for electron-deficient amines.

Visualization: Catalytic Pathway

The following diagram illustrates the optimized catalytic cycle, highlighting the critical ligand-substrate interaction required to break the intramolecular H-bond and facilitate coupling.

G Start Substrate: 1-Amino-9H-fluoren-9-one (Intramolecular H-Bond Locked) Coord Amine Coordination: Base (NaOtBu) disrupts H-bond Formation of Pd-N bond Start->Coord Nucleophilic Attack Cat Active Catalyst: Pd(0)-Ligand Complex (L = Xantphos or BrettPhos) OxAdd Oxidative Addition: Pd(II)-Ar-X Species Cat->OxAdd + Aryl Halide (Ar-X) OxAdd->Coord + Substrate + Base RedElim Reductive Elimination: C-N Bond Formation Regeneration of Pd(0) Coord->RedElim Rate Determining Step RedElim->Cat Recycle Product Product: N-Aryl-1-aminofluorenone RedElim->Product

Caption: Figure 1. Catalytic cycle for the arylation of 1-amino-9H-fluoren-9-one. The base plays a dual role: neutralizing the halide and disrupting the internal H-bond.

Experimental Protocol: N-Arylation via Buchwald-Hartwig[1]

This protocol is optimized for coupling 1-amino-9H-fluoren-9-one with electron-neutral or electron-rich aryl bromides.

Reagents & Equipment
  • Substrate: 1-Amino-9H-fluoren-9-one (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst Source: Pd₂2(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2–5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5–10 mol%)

    • Note: For extremely hindered aryl halides, switch to BrettPhos .

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) or NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Expert Tip: Use NaOtBu if the substrate is non-enolizable; it is stronger and helps break the H-bond.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Step-by-Step Methodology
StepActionCritical Rationale (Why?)
1 Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent. Stir at RT for 15 mins.Generates the active L₂Pd(0) species. Pre-mixing prevents Pd-black precipitation and ensures ligand binding before substrate exposure.
2 Substrate Addition: Add 1-amino-9H-fluoren-9-one, Aryl Bromide, and Base to a reaction vial equipped with a magnetic stir bar.Sequential addition ensures stoichiometry. The base is added last to prevent premature side reactions.
3 Solvent Transfer: Transfer the pre-formed catalyst solution to the reaction vial via syringe/cannula.Maintains inert atmosphere.
4 Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.Crucial: Oxygen poisons the Pd(0) catalyst and oxidizes the electron-rich phosphine ligand.
5 Reaction: Seal the vial and heat to 100–110 °C for 12–24 hours.High temperature is required to overcome the activation energy barrier imposed by the steric bulk and H-bond.
6 Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the bright yellow amine spot.Self-validating step. If starting material persists after 24h, add 2 mol% more catalyst.
7 Workup: Cool to RT. Filter through a pad of Celite (eluting with DCM). Concentrate the filtrate.Removes inorganic salts and Pd residues.
8 Purification: Flash column chromatography on silica gel.1-substituted fluorenones often streak; use a gradient elution.

Quantitative Data Summary

The following table summarizes expected yields based on the electronic nature of the coupling partner (Aryl Bromide).

Aryl Bromide TypeExampleLigandBaseExpected YieldNotes
Electron-Neutral BromobenzeneXantphosCs₂CO₃85-92%Standard baseline.
Electron-Rich 4-BromoanisoleXantphosNaOtBu78-85%Slower oxidative addition; requires stronger base.
Electron-Poor 4-BromobenzonitrileXantphosCs₂CO₃90-95%Fast oxidative addition; high yield.
Sterically Hindered 2-BromotolueneBrettPhos NaOtBu60-75%Requires bulky monodentate ligand (BrettPhos).

Troubleshooting & Optimization

  • Problem: Low conversion (<20%).

    • Root Cause: Catalyst poisoning by O₂ or failure to break the intramolecular H-bond.

    • Fix: Re-dry solvents and switch base to NaOtBu (stronger base). Ensure rigorous degassing.

  • Problem: Formation of "Pd-black" (precipitate).

    • Root Cause: Ligand dissociation or insufficient ligand loading.

    • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1.

  • Problem: Product is inseparable from starting material.

    • Fix: 1-Aminofluorenones are often highly colored (yellow/orange). Use amine-functionalized silica or perform an acid-wash (if product basicity allows) to remove unreacted amine.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1] Topics in Current Chemistry, 2002. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Larock, R. C., et al. "Palladium-catalyzed synthesis of 9-fluorenylidenes through aryne annulation." Organic Letters, 2009. Link

  • Getautis, V., et al. "Fluorene-based enamines as low-cost and dopant-free hole transporting materials for high performance and stable perovskite solar cells." Materials Horizons, 2021. Link

  • PubChem. "1-Amino-9H-fluoren-9-one Compound Summary." National Library of Medicine. Link

Sources

The Strategic Utility of 1-Amino-9H-fluoren-9-one: A Gateway to Novel Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Latent Potential of a Versatile Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel nitrogen-containing heterocycles is a cornerstone of innovation. These scaffolds are prevalent in a vast array of biologically active compounds and functional materials.[1][2] Among the myriad of starting materials, 1-amino-9H-fluoren-9-one emerges as a precursor of significant strategic value. Its unique rigid, tricyclic framework, combined with the reactive functionalities of an aromatic amine and a ketone, provides a versatile platform for the construction of complex, fused heterocyclic systems.[3] The fluorene nucleus itself is a privileged structure, found in numerous pharmacologically active agents.[4][5] This guide delineates the synthetic versatility of 1-amino-9H-fluoren-9-one, offering detailed protocols and mechanistic insights for its conversion into a variety of valuable nitrogen-containing heterocycles.

Physicochemical Properties of 1-Amino-9H-fluoren-9-one

A thorough understanding of the precursor's properties is fundamental to designing successful synthetic strategies.

PropertyValueReference
Molecular FormulaC₁₃H₉NO[6]
Molecular Weight195.22 g/mol [6]
AppearanceYellow crystalline solid[7]
Melting Point84 °C[7]
SolubilitySoluble in acetone, ethanol, benzene, and toluene; insoluble in water.[7]
Topological Polar Surface Area43.1 Ų[6]

Synthetic Pathways from 1-Amino-9H-fluoren-9-one

The strategic placement of the amino and keto groups on the fluorene core allows for a range of classical and modern cyclization and condensation reactions. This section will explore key transformations, providing both the rationale and detailed experimental protocols.

Synthesis of Fluoreno[1,2-b]quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful acid- or base-catalyzed reaction for the construction of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4][8] 1-Amino-9H-fluoren-9-one is an ideal substrate for this transformation, where the fluorenone backbone serves as the 2-aminoaryl ketone.

Mechanistic Rationale: The reaction proceeds through an initial aldol condensation between the enolate of the methylene-containing reactant and the ketone of 1-amino-9H-fluoren-9-one. This is followed by a cyclization and dehydration, driven by the formation of the stable aromatic quinoline ring system. The choice of catalyst (acid or base) depends on the specific nature of the methylene component.

Experimental Protocol: Synthesis of a Fluoreno[1,2-b]quinoline Derivative

This protocol describes the synthesis of a fluoreno[1,2-b]quinoline derivative using 1,3-cyclohexanedione as the methylene-containing reactant.

Materials:

  • 1-Amino-9H-fluoren-9-one

  • 1,3-Cyclohexanedione

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Ethanol

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-amino-9H-fluoren-9-one (1.0 mmol), 1,3-cyclohexanedione (1.2 mmol), and a catalytic amount of p-TsOH (0.1 mmol).

  • Add toluene (50 mL) as the solvent.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing for 8-12 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the desired fluoreno[1,2-b]quinoline derivative.

  • Recrystallize the purified product from ethanol to obtain fine crystals.

Self-Validation: The progress of the reaction can be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The melting point of the purified compound should be sharp and reproducible.

Logical Workflow for Friedländer Annulation

A 1-Amino-9H-fluoren-9-one + Methylene Compound C Aldol Condensation A->C Reflux B Acid or Base Catalyst B->C D Cyclization & Dehydration C->D E Fluoreno[1,2-b]quinoline D->E cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization A 1-Amino-9H-fluoren-9-one C Enaminone Intermediate A->C Reflux in Ethanol B Ethyl Acetoacetate B->C D Enaminone Intermediate F Fluoreno[1,2-d]pyrimidin-4-ol D->F Heat E Polyphosphoric Acid E->F

Sources

1-Amino-9H-fluoren-9-one in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Amino-9H-fluoren-9-one in the Synthesis of Fluorescent Probes

Introduction: The Fluorenone Advantage

1-Amino-9H-fluoren-9-one (1-AF) represents a distinct class of fluorophores characterized by a rigid, planar fluorenone core.[1] Unlike its more common isomer, 2-aminofluorenone, the 1-amino derivative possesses unique steric and electronic properties due to the proximity of the amino group (position 1) to the carbonyl group (position 9).

Core Chemical Competency:

  • Push-Pull Architecture: The molecule features an electron-donating amine (

    
    ) and an electron-withdrawing carbonyl (
    
    
    
    ), creating a strong Intramolecular Charge Transfer (ICT) system.[1]
  • Steric Proximity: The 1-position allows for potential intramolecular hydrogen bonding with the carbonyl oxygen, influencing the Stokes shift and quantum yield (QY).

  • Derivatization Potential: The primary amine serves as a versatile handle for Schiff base formation, amide coupling, or urea linkage, enabling the construction of "Turn-On" or "Turn-Off" sensors for metal ions (

    
    , 
    
    
    
    ), anions, or biothiols.

Chemical Basis & Mechanism[1][2]

To design an effective probe, one must understand the signal transduction mechanism. 1-AF probes typically operate via the modulation of ICT.[1]

  • Free Probe (ON/OFF State): In its native state, the strong ICT from the amine to the carbonyl typically results in fluorescence (often solvatochromic).

  • Bound Probe (Signal Change): When an analyte binds to the amine (or a receptor attached to it), the electron-donating capacity of the nitrogen is altered.

    • Enhancement (Turn-On): If binding blocks a quenching pathway (like Photoinduced Electron Transfer - PET) or rigidifies the structure (restricting C=N isomerization).[1]

    • Quenching (Turn-Off): If binding enhances spin-orbit coupling (e.g., with paramagnetic metals like

      
      ).[1]
      
Diagram 1: Sensing Mechanism & Logic

SensingMechanism Probe 1-AF Probe (Free Ligand) Complex Probe-Analyte Complex Probe->Complex + Analyte ICT_State Strong ICT (Red-shifted Emission) Probe->ICT_State Native State Analyte Analyte (Zn²⁺, Cu²⁺, etc.) Analyte->Complex Chelation Chelation Enhanced Fluorescence (CHEF) Complex->Chelation Rigidification (e.g., Zn²⁺) Quenching Paramagnetic Quenching Complex->Quenching e⁻ Transfer (e.g., Cu²⁺) ICT_State->Complex ICT Modulated

Figure 1: Logical flow of signal transduction in 1-AF derived probes. The binding event alters the electronic state, leading to a measurable spectroscopic shift.

Experimental Protocol: Synthesis of a Schiff Base Probe

This protocol details the synthesis of a 1-AF derivative using salicylaldehyde.[1] This creates a tridentate binding pocket (


 donor set) ideal for metal ion sensing.

Reagents Required:

  • 1-Amino-9H-fluoren-9-one (>97% purity)[1]

  • Salicylaldehyde (1.05 equiv)[1]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-Amino-9H-fluoren-9-one in 15 mL of absolute ethanol in a round-bottom flask. The solution will appear yellow/orange.[1]

  • Addition: Add 1.05 mmol of salicylaldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the amine spot.
    
  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from hot ethanol or acetonitrile to obtain spectroscopic-grade purity.[1]
    

Self-Validating Checkpoint:

  • 
     NMR:  Confirm the disappearance of the amine protons (
    
    
    
    ) and the appearance of the imine singlet (
    
    
    ) typically around
    
    
    .[1]
Diagram 2: Synthetic Workflow

SynthesisWorkflow Start Start: 1-Amino-9-fluorenone Reactant + Salicylaldehyde (Ethanol, cat. AcOH) Start->Reactant Reflux Reflux (4-6h) Monitor TLC Reactant->Reflux Workup Cool & Filter Precipitate Reflux->Workup Validation Validation: NMR (Imine peak) MS (M+H) Workup->Validation

Figure 2: Step-by-step synthetic pathway for creating a Schiff-base sensor from 1-AF.

Validation Protocol: Spectroscopic Characterization

Once synthesized, the probe must be characterized for its photophysical response.

A. Solvatochromism Test Fluorenones are highly sensitive to solvent polarity.[1]

  • Prepare

    
     solutions of the probe in Toluene (non-polar), THF (polar aprotic), and DMSO (polar aprotic).
    
  • Record UV-Vis absorption and Fluorescence emission spectra.[1]

  • Expected Result: A red shift (bathochromic shift) in emission as solvent polarity increases, confirming the ICT nature of the excited state.

B. Metal Ion Titration (Example)

  • Stock Solution: Prepare a

    
     stock of the probe in 
    
    
    
    . Dilute to
    
    
    for testing.
  • Titration: Add aliquots of metal perchlorate salts (

    
    ) in 
    
    
    
    equivalent increments.
  • Data Collection: Record emission spectra after each addition.

  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Metal Ion].
    

Data Presentation: Expected Solvatochromic Shifts

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)
Toluene2.4360480120
THF4.0365510145
DMSO7.2375545170

Note: Values are representative of typical aminofluorenone derivatives and serve as a baseline for validation.

Troubleshooting & Optimization

  • Low Quantum Yield: If the probe is weakly fluorescent in water, it is likely due to non-radiative decay via H-bonding with the solvent. Solution: Use mixed solvent systems (e.g., DMSO/Water 1:9) or encapsulate the probe in micelles.[1]

  • Slow Response Time: Ensure the Schiff base hydrolysis is not occurring. Solution: Buffer the solution to pH 7.4 (HEPES or PBS). Schiff bases can hydrolyze in highly acidic media.[1]

  • Interference: If

    
     quenches fluorescence intended for 
    
    
    
    , use a masking agent (like thiosulfate) to validate selectivity.

References

  • Fluorenone-Based Sensors: Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions.[1][3] (2022).[1][3][4] ACS Omega.[1]

  • General Synthesis of Fluorenones: Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.[1][5] Green Chemistry.[1]

  • Solvatochromism Mechanisms: Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. (Analogous push-pull systems).[1]

  • PubChem Compound Summary: 1-Aminofluoren-9-one.[1]

Sources

Experimental setup for reactions involving 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

1-Amino-9H-fluoren-9-one (CAS: 6344-63-4) represents a unique scaffold in heterocyclic chemistry due to the "peri-interaction" between the amino group at position C1 and the carbonyl group at position C9. Unlike its 2-amino or 4-amino isomers, the 1-amino derivative exhibits strong intramolecular hydrogen bonding (


).

Key Mechanistic Insight: This intramolecular bond reduces the nucleophilicity of the C1-amine and the electrophilicity of the C9-carbonyl. Experimental designs must account for this electronic deactivation. Standard protocols for fluorenones often fail without modification (e.g., higher temperatures or stronger Lewis acid catalysts are required).

Primary Applications:

  • Medicinal Chemistry: Precursor for DNA-intercalating agents and topoisomerase inhibitors.

  • Materials Science: Synthesis of fused heteroaromatic systems (e.g., indeno[1,2-b]pyridines).

  • Ligand Synthesis:

    
    -bidentate ligands for organometallic catalysis.
    

Safety & Handling (Pre-Experimental)

Hazard Classification: Aromatic amines are suspected carcinogens and skin sensitizers. 1-Amino-9H-fluoren-9-one is structurally similar to mutagenic fluorene derivatives.

Critical Safety Protocol (CSP-1)
  • Engineering Controls: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a high-efficiency fume hood.

  • PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and chemical splash goggles.

  • Deactivation: Quench all glassware and spills with a solution of 10% HCl followed by surfactant cleaning to protonate and solubilize the amine before disposal.

Reaction Module A: Schiff Base Condensation (C9-Functionalization)

Objective: Derivatization of the ketone group to form imines (Schiff bases), common in ligand synthesis. Challenge: The C1-amine sterically crowds the C9-carbonyl and electronically stabilizes it via H-bonding, making condensation difficult compared to unsubstituted fluorenone.

Experimental Workflow

SchiffBaseWorkflow Start 1-Amino-9H-fluoren-9-one Process Reflux (Dean-Stark) Solvent: Toluene Start->Process Reagent Primary Amine (1.2 eq) Reagent->Process Catalyst Cat: p-TsOH / TiCl4 Catalyst->Process Activation Inter Hemiaminal Intermediate Process->Inter Nucleophilic Attack Product Fluoren-9-imine Derivative Inter->Product - H2O (Dehydration)

Figure 1: Optimized workflow for overcoming steric/electronic deactivation at the C9 position.

Detailed Protocol
  • Setup: Equip a 100 mL two-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Solvent Selection: Use Toluene (anhydrous). Ethanol is insufficient due to the high energy barrier required to break the intramolecular H-bond.

  • Loading:

    • 1-Amino-9H-fluoren-9-one (1.0 eq, 5 mmol)

    • Target Primary Amine (1.2 eq)

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%).

    • Note: For unreactive amines, replace p-TsOH with Titanium(IV) chloride (

      
      , 0.5 eq) and use molecular sieves instead of Dean-Stark.
      
  • Reaction: Reflux vigorously for 12–24 hours. Monitor water collection in the trap.

  • Work-up:

    • Cool to Room Temperature (RT).

    • If

      
       was used, quench with saturated 
      
      
      
      .
    • Filter the precipitate (often the Schiff base crystallizes upon cooling).

    • Recrystallize from EtOH/CHCl3.

Reaction Module B: N-Acylation (C1-Functionalization)

Objective: Synthesis of amides to modulate solubility and biological affinity. Challenge: The amine is less nucleophilic due to the electron-withdrawing carbonyl group (via conjugation) and the intramolecular H-bond.

Detailed Protocol
  • Solvent: Anhydrous Dichloromethane (DCM) or THF .

  • Base: Pyridine (acts as both solvent and base) or Triethylamine (TEA).

  • Procedure:

    • Dissolve 1-Amino-9H-fluoren-9-one (1.0 eq) in DCM (0.1 M concentration).

    • Add Pyridine (2.0 eq).

    • Cool to 0°C (ice bath).

    • Add Acyl Chloride (1.1 eq) dropwise. Do not dump.

    • Allow to warm to RT and stir for 4–6 hours.

  • Validation:

    • TLC (Eluent: 30% EtOAc/Hexane). The product will be significantly less polar than the starting amine.

    • Self-Validating Step: A color change from deep yellow/orange (amine) to pale yellow (amide) typically indicates breaking of the conjugation/H-bond network.

Reaction Module C: Sandmeyer Reaction (Diazotization)

Objective: Converting the C1-amine to a halide (Cl, Br, I) or nitrile. Critical Control Point: Temperature control is vital to prevent decomposition of the diazonium intermediate.

SandmeyerPathway Amine 1-Amino-9H-fluoren-9-one Diazonium [Diazonium Salt Intermediate] Unstable > 5°C Amine->Diazonium NaNO2, H2SO4, 0°C Sandmeyer CuX / HX (Substitution) Diazonium->Sandmeyer Product 1-Halo-9-fluorenone Sandmeyer->Product - N2 (gas)

Figure 2: Pathway for converting the amino group to a halide via diazonium salt.

Detailed Protocol
  • Diazotization:

    • Suspend 1-Amino-9H-fluoren-9-one in 40%

      
      .
      
    • Cool to 0–5°C .[1]

    • Add

      
       (aq) dropwise. The suspension should clear as the diazonium salt forms.
      
  • Substitution:

    • Transfer the cold diazonium solution into a solution of CuCl/HCl (for Chlorination) or KI (for Iodination) at RT.

    • Caution: Vigorous evolution of nitrogen gas (

      
      ) will occur.
      
  • Heating: After gas evolution ceases, heat to 60°C for 30 mins to ensure completion.

Analytical Characterization Data

The following table summarizes expected spectral shifts, crucial for validating the reaction outcome.

Functional GroupTestStarting Material (1-Amino)Product (Schiff Base)Product (Amide)
IR (C=O) Stretching Freq.~1700 cm⁻¹ (Lowered by H-bond)Absent (C=N appears ~1620 cm⁻¹)~1680 cm⁻¹ (Amide I)
¹H NMR (NH) Chemical Shift~6.0–7.5 ppm (Broad)N/A> 8.0 ppm (Sharp singlet)
Appearance VisualDeep Orange/RedYellow/OrangePale Yellow
Solubility DCM/MeOHModerateGoodHigh

References

  • Synthesis of Fluorenone Derivatives

    • Albrecht, W. L., et al. "Bis-basic-substituted polycyclic aromatic compounds.[2] 3. 2,7-Bis(aminoacyl)fluorenes and -fluorenones."[2] Journal of Medicinal Chemistry, 1974.[2]

  • Schiff Base Antimicrobial Activity

    • Narasimhan, S., et al. "Preparation of various Schiff's bases of 9-fluorenone and its biological application." Journal of Chemical and Pharmaceutical Research, 2012.

  • Fluorenone Chemistry & Oxidation

    • RSC Green Chemistry. "Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation."[3] Green Chemistry, 2011.[4]

  • Safety Data Sheet (SDS)

    • Fisher Scientific. "9-Fluorenone Safety Data Sheet."

Sources

Application Note: Functionalization Strategies for 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

1-Amino-9H-fluoren-9-one (CAS: 6344-62-3) represents a "privileged scaffold" in medicinal chemistry and materials science. Its utility stems from its rigid tricyclic core, which acts as a stable intercalator in DNA/RNA studies, and its dual-functional handles: the nucleophilic amino group at position 1 (C1) and the electrophilic carbonyl at position 9 (C9).

Structural Reactivity Profile:

  • C1-Amino Group (

    
    ):  While nucleophilic, its reactivity is modulated by the electron-withdrawing nature of the fluorenone carbonyl and the aromatic conjugation. It requires optimized conditions for Schiff base formation compared to simple anilines.
    
  • C9-Carbonyl Group (

    
    ):  Located at the bridgehead, this ketone is sterically accessible but electronically deactivated compared to aliphatic ketones. It is the primary site for condensation reactions (hydrazones, thiosemicarbazones) and reduction.
    

This guide provides three validated workflows for functionalizing this scaffold, prioritizing high-yield transformations essential for ligand synthesis and drug discovery.

Reactivity Map & Logic Flow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Start 1-Amino-9H-fluoren-9-one (Core Scaffold) C1_Path C1-Amino Functionalization (Nucleophilic Attack) Start->C1_Path C9_Path C9-Carbonyl Functionalization (Electrophilic Attack) Start->C9_Path Schiff Schiff Bases (Imines) (Ligands/Antimicrobials) C1_Path->Schiff + Aryl Aldehyde (Acid Cat.) Amide Amides/Carbamates (Peptidomimetics) C1_Path->Amide + Acyl Chloride Sandmeyer 1-Halo/Cyano Derivatives (Sandmeyer Reaction) C1_Path->Sandmeyer + NaNO2/HCl + CuX Thio Thiosemicarbazones (Anticancer/Antiviral) C9_Path->Thio + Thiosemicarbazide Alcohol 1-Amino-9-fluorenol (Chiral Precursor) C9_Path->Alcohol + NaBH4 Reduction

Figure 1: Divergent synthetic pathways for 1-amino-9-fluorenone functionalization.

Module A: C1-Amino Functionalization (Schiff Base Synthesis)

The formation of Schiff bases (imines) at the C1 position is the most common transformation for creating tridentate ligands.

Scientific Rationale: Direct condensation with aldehydes is often sluggish due to the reduced nucleophilicity of the amine. We utilize a Dean-Stark dehydration protocol or Molecular Sieves to drive the equilibrium forward by removing water.

Protocol 1: Synthesis of 1-(Benzylideneamino)-9-fluorenone

Target Application: Antimicrobial agents and metal coordination ligands.

Reagents:

  • 1-Amino-9H-fluoren-9-one (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Toluene (for stubborn substrates)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-amino-9-fluorenone in 15 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 1.1 mmol of the aldehyde. Add 2 drops of glacial acetic acid.

    • Note: The acid protonates the aldehyde carbonyl, making it more electrophilic for the amine attack.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The bright yellow starting material spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

  • Filtration: The Schiff base typically precipitates as a colored solid (often orange/red). Filter under vacuum.[1]

  • Purification: Recrystallize from hot ethanol.

Validation Parameters:

Parameter Expected Result

| IR Spectroscopy | Appearance of strong


 stretch at 1610–1630 cm⁻¹. Disappearance of 

doublets (3300–3400 cm⁻¹). | | 1H NMR | Appearance of azomethine singlet (

) at

8.5–9.0 ppm. |

Module B: C9-Carbonyl Functionalization (Thiosemicarbazones)

Thiosemicarbazones of fluorenone are potent ribonucleotide reductase inhibitors. This reaction targets the ketone while leaving the amine intact (unless the amine is pre-protected or the stoichiometry is strictly controlled).

Protocol 2: Synthesis of 1-Amino-9-fluorenone Thiosemicarbazone

Reagents:

  • 1-Amino-9H-fluoren-9-one (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Ethanol/Water (9:1 ratio)

  • Catalyst: Conc. HCl (catalytic amount)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot water/ethanol mixture.

  • Addition: Add a solution of 1-amino-9-fluorenone (1.0 mmol in 10 mL hot ethanol) dropwise to the thiosemicarbazide solution.

    • Why dropwise? To maintain a high local concentration of the nucleophile (hydrazine moiety) relative to the ketone.

  • Catalysis: Add 3-4 drops of Conc. HCl. Reflux for 3 hours.

  • Work-up: A heavy precipitate usually forms during reflux. Cool to room temperature.

  • Washing: Filter the solid and wash exclusively with cold ethanol and then ether .

    • Critical: Do not wash with water initially if the product is protonated; wash with neutral solvent to remove unreacted starting materials.

Self-Validating Check: The product typically has a significantly higher melting point (>200°C, often decomposition) compared to the starting ketone (118°C).

Module C: Reduction to 1-Amino-9-fluorenol

Reducing the ketone to an alcohol creates a chiral center at C9 (racemic mixture unless asymmetric catalysis is used). This is a key intermediate for modifying solubility or creating chiral auxiliaries.

Protocol 3: Sodium Borohydride Reduction

Reagents:

  • 1-Amino-9H-fluoren-9-one (500 mg, ~2.5 mmol)

  • Sodium Borohydride (

    
    ) (100 mg, ~2.6 mmol)
    
  • Solvent: Methanol (15 mL)

Step-by-Step Methodology:

  • Setup: Place the starting material in a flask with methanol. Stir at room temperature. (The solid may not fully dissolve initially).

  • Reduction: Add

    
     in small portions over 10 minutes.
    
    • Observation: The reaction is exothermic. Evolution of hydrogen gas bubbles will occur. The bright yellow color of the ketone will fade to a pale yellow or white suspension.

  • Completion: Stir for 30 minutes. Monitor by TLC (the alcohol is significantly more polar/lower Rf than the ketone).

  • Quench: Add 10 mL of water carefully to destroy excess borohydride.

  • Neutralization: Neutralize with dilute HCl (1M) until pH ~7.

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    and evaporate.

Data Summary:

Compound Melting Point Appearance
Starting Material 118–120 °C Bright Yellow Powder

| Product (Fluorenol) | ~153 °C | White/Pale Solid |

Experimental Workflow Diagram

Workflow Start Start: 1-Amino-9-fluorenone Decision Select Target Functionalization Start->Decision SchiffProcess Add Aldehyde + EtOH + AcOH (Reflux 4-6h) Decision->SchiffProcess Target: Ligand/Imine RedProcess Add NaBH4 + MeOH (RT, 30 min) Decision->RedProcess Target: Alcohol DeanStark Remove Water (Dean-Stark / Sieves) SchiffProcess->DeanStark SchiffProduct Product: Schiff Base (Imine) DeanStark->SchiffProduct Quench Quench with H2O/HCl RedProcess->Quench RedProduct Product: 1-Amino-9-fluorenol Quench->RedProduct

Figure 2: Operational workflow for the two primary functionalization routes.

References

  • Organic Chemistry Portal. Fluorenone Synthesis and Functionalization Strategies. [Link]

  • Journal of Chemical and Pharmaceutical Research. Preparation of various Schiff's bases of 9-fluorenone and its biological application. (Provides general conditions adaptable for the 1-amino derivative). [Link]

  • Master Organic Chemistry. The Sandmeyer Reaction: Mechanism and Synthetic Utility. (Reference for diazotization pathway). [Link]

Sources

Analytical techniques for characterizing 1-Amino-9H-fluoren-9-one products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Amino-9H-fluoren-9-one (CAS: 6344-62-3), hereafter referred to as 1-AF , is a critical intermediate in the synthesis of antiviral therapeutics, enzyme inhibitors, and solvatochromic fluorescent probes.[1] Unlike its isomers (2-, 3-, or 4-aminofluorenone), 1-AF possesses a unique structural feature: an intramolecular hydrogen bond between the amine nitrogen at position 1 and the carbonyl oxygen at position 9.[1]

This guide provides a definitive analytical framework to characterize 1-AF, focusing on distinguishing it from structural isomers and quantifying purity against common synthetic byproducts (e.g., 1-nitrofluorenone).[1]

Structural Confirmation: The Intramolecular H-Bond Signature[1]

The defining characteristic of 1-AF is the intramolecular hydrogen bond (


). This interaction locks the rotation of the amine group and significantly alters the spectral properties compared to the 2-, 3-, and 4-amino isomers.[1]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
    . CDCl
    
    
    
    may be used but DMSO is preferred to prevent aggregation.
  • Diagnostic Signal:

    • 
      H NMR:  The amino protons in 1-AF are significantly deshielded due to the H-bond.[1] Look for a sharp doublet or broad singlet further downfield (typically 
      
      
      
      7.0–8.5 ppm range) compared to the 2- or 3-isomers.[1]
    • 
      C NMR:  The carbonyl carbon (C9) resonance is shifted upfield relative to the parent fluorenone due to electron density donation from the amine and the H-bond interaction.
      
B. FT-IR Spectroscopy
  • Mechanism: The H-bond weakens the

    
     double bond character, reducing the force constant.
    
  • Diagnostic Shift:

    • Parent Fluorenone:

      
       stretch 
      
      
      
      1720 cm
      
      
      .[1]
    • 1-Amino-9-fluorenone:

      
       stretch shifts to lower wavenumbers (
      
      
      
      1690–1705 cm
      
      
      ).[1]
    • Note: Isomers without the H-bond (e.g., 2-AF) will show a carbonyl stretch closer to the parent fluorenone value.[1]

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The primary impurities in 1-AF synthesis are usually the starting material (1-nitrofluorenone ) or over-reduced species (1-aminofluorene or fluorenols ).[1]

Method FL-QC-101: Reversed-Phase Purity Assay
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (buffer pH ~2.[1]8)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-Vis Diode Array (DAD); Extraction at 254 nm (purity) and 430 nm (specific for 1-AF)
Injection Vol 5.0 µL

Gradient Profile:

  • 0–2 min: 30% B (Isocratic hold)[1]

  • 2–15 min: 30%

    
     95% B (Linear Gradient)[1]
    
  • 15–20 min: 95% B (Wash)[1]

  • 20–25 min: 30% B (Re-equilibration)

Elution Logic:

  • Polar Impurities: Elute early (0–3 min).

  • 1-Amino-9-fluorenone: Elutes mid-gradient due to moderate polarity from the amine/ketone.[1]

  • Nitro-fluorenone: Elutes later (more hydrophobic).[1]

  • Fluorene backbone: Elutes last (highly lipophilic).

Mass Spectrometry (MS) Fingerprint

  • Technique: ESI-MS (Positive Mode) or APCI.[1]

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of CO (-28 Da): Characteristic of fluorenones.[1] Transition

      
       m/z.
      
    • Loss of HCN (-27 Da): Characteristic of aromatic amines.[1] Transition

      
       m/z.
      

Visualized Workflows

Diagram 1: Isomer Differentiation Logic

This logic tree guides the analyst in confirming the specific 1-amino isomer against other possibilities.[1]

IsomerLogic Start Unknown Aminofluorenone Sample IR_Step Step 1: FT-IR Analysis (Carbonyl Region) Start->IR_Step Check_CO Check C=O Frequency IR_Step->Check_CO High_Freq > 1715 cm⁻¹ (No H-Bond) Check_CO->High_Freq High Energy Low_Freq < 1705 cm⁻¹ (Intramolecular H-Bond) Check_CO->Low_Freq Red Shifted Result_234 Isomer: 2-, 3-, or 4-Amino High_Freq->Result_234 NMR_Step Step 2: ¹H NMR (DMSO-d₆) Low_Freq->NMR_Step Check_NH Check NH Chemical Shift NMR_Step->Check_NH Upfield NH < 6.0 ppm (Broad/Exchangeable) Check_NH->Upfield Downfield NH > 7.0 ppm (Deshielded/Sharp) Check_NH->Downfield Upfield->Result_234 Result_1 CONFIRMED: 1-Amino-9H-fluoren-9-one Downfield->Result_1

Caption: Logic flow for distinguishing 1-AF from non-H-bonded isomers using spectral shifts.

Diagram 2: Quality Control Workflow

Standard operating procedure for batch release.

QC_Workflow Raw Crude Synthesis Product Prep Sample Prep (1mg/mL in MeCN) Raw->Prep HPLC HPLC-DAD (Method FL-QC-101) Prep->HPLC Decision Purity > 98%? HPLC->Decision Fail Recrystallize (EtOH/Water) Decision->Fail No MS_Check Identity Check (MS: 196 m/z) Decision->MS_Check Yes Fail->Prep Reprocess Pass Release Lot MS_Check->Pass

Caption: QC workflow from crude synthesis to final product release.

References

  • Sigma-Aldrich. 1-Amino-9-fluorenone Product Specification & Spectral Data. Retrieved from .[1]

  • NIST Chemistry WebBook. 9H-Fluoren-9-one IR and Mass Spectra. National Institute of Standards and Technology. Retrieved from .

  • PubChem. 1-Aminofluoren-9-one Compound Summary (CID 80664). National Center for Biotechnology Information. Retrieved from .[2]

  • Biczók, L., et al. (1999). Effects of Molecular Structure and Hydrogen Bonding on the Radiationless Deactivation of Singlet Excited Fluorenone Derivatives. The Journal of Physical Chemistry A. Retrieved from .

  • Gronowska, J., et al.Spectroscopic studies of fluorenone derivatives. (General reference for fluorenone IR shifts).

Sources

1-Amino-9H-fluoren-9-one in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Amino-9H-fluoren-9-one in Medicinal Chemistry

Executive Summary

1-Amino-9H-fluoren-9-one (1-AF) is a tricyclic aromatic ketone characterized by a rigid planar geometry and a unique intramolecular hydrogen-bonding motif between the carbonyl oxygen and the adjacent amino group.[1][2] While often overshadowed by its 2-amino isomer in dye chemistry, 1-AF is a "privileged scaffold" in medicinal chemistry.[1][2] It serves as the direct biosynthetic precursor to azafluoranthene alkaloids (e.g., rufescine, imeluteine), a class of compounds exhibiting potent cytotoxicity, anti-HIV activity, and topoisomerase II inhibition.[1][2] Furthermore, the 1-amino functionality allows for the rapid generation of Schiff base libraries with demonstrated antibiofilm and antimicrobial efficacy.[1]

This guide details the chemical handling, synthesis, and specific protocols for utilizing 1-AF to construct bioactive libraries.[1][2]

Chemical Profile & Structural Significance

PropertyDataSignificance in Drug Design
CAS Number 6344-62-3Unique identifier for regulatory compliance.[1][2]
Molecular Formula C₁₃H₉NOCompact, lipophilic core (cLogP ~2.5).[1][2]
Geometry Planar TricyclicFacilitates DNA intercalation and π-π stacking interactions with enzyme active sites.[1]
Key Functional Groups C1-Amino, C9-CarbonylThe C1-NH₂ is positioned for peri-annulation reactions (e.g., Skraup synthesis) to form fused tetracyclic systems.[1][2]
Fluorescence Yellow/Green EmissionUseful for designing fluorescent probes or tracking cellular uptake.[1]

Mechanism of Action (Scaffold Level): The planar fluorenone core acts as a DNA intercalator.[1] When fused with a pyridine ring (via the amino group) to form azafluoranthenes, the resulting cation interacts strongly with the anionic phosphate backbone of DNA, stabilizing the cleavable complex of Topoisomerase II, leading to apoptosis in cancer cells.[1][2]

Synthesis of the Core Scaffold

While 1-AF is commercially available, high-purity synthesis is often required for pharmaceutical applications to avoid isomer contamination.[1][2]

Protocol: Selective Reduction of 1-Nitrofluoren-9-one Rationale: Direct nitration of fluorenone yields a mixture; however, 1-nitrofluorenone can be isolated or synthesized via closed-ring methods.[1][2] The reduction must be controlled to avoid reducing the ketone.[1]

Reagents: 1-Nitrofluoren-9-one, Tin(II) chloride dihydrate (SnCl₂[2]·2H₂O), Ethanol, HCl.[1][2]

  • Dissolution: Dissolve 10 mmol of 1-nitrofluoren-9-one in 50 mL of absolute ethanol.

  • Reduction: Add 50 mmol (5 equiv) of SnCl₂·2H₂O.[1] Add 2 mL of concentrated HCl dropwise to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (Yellow starting material spot disappears; fluorescent amine spot appears).[1][2]

  • Workup: Cool to room temperature. Pour into 100 mL ice water. Basify to pH 8 with 10% NaOH solution (precipitates tin salts).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from ethanol/water to yield bright yellow needles of 1-Amino-9H-fluoren-9-one.

Application Protocol 1: Synthesis of Azafluoranthene Alkaloids

This is the primary high-value application of 1-AF. The Skraup Reaction is used to fuse a pyridine ring onto the fluorenone core, creating the tetracyclic 1-azafluoranthen-7-one skeleton, a mimic of the alkaloid onychine.[1][2]

Target: 1-Azafluoranthen-7-one (Indeno[1,2,3-de]quinoline) Mechanism: Acid-catalyzed condensation with glycerol followed by oxidative aromatization.[1][2]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix:

    • 1-Amino-9H-fluoren-9-one (1.0 g, 5.1 mmol)[1][2]

    • Glycerol (2.0 g, 21.7 mmol)[1][2]

    • Nitrobenzene (1.5 mL) – Acts as the oxidant.[1]

    • Concentrated Sulfuric Acid (3.0 mL) – Catalyst and dehydrating agent.[1][2]

  • Reaction: Heat the mixture cautiously to 140°C. A vigorous exotherm will occur (the "Skraup reaction kick"). Once stabilized, reflux at 160°C for 4 hours.

  • Quench: Cool the dark reaction mixture to ~60°C and pour into 100 mL of ice-water.

  • Neutralization: Carefully basify with 50% NaOH solution until pH > 10. The product will precipitate as a dark solid.[1]

  • Extraction: Extract with Chloroform (3 x 50 mL). The product is moderately soluble in chloroform.

  • Purification: Pass through a short pad of silica gel (eluent: 5% MeOH in DCM) to remove tarry byproducts.[1]

  • Result: Yields a yellow-orange solid. This core can be further methylated (using MeI) to generate quaternary ammonium salts (alkaloid mimics) for DNA binding assays.[2]

Application Protocol 2: Antimicrobial Schiff Base Library

Fluorenone-based Schiff bases have shown efficacy against S. aureus and C. albicans biofilms.[1] The 1-amino position provides a steric environment that improves hydrolytic stability compared to open-chain imines.[1]

Target: N-(4-Chlorobenzylidene)-9-oxo-9H-fluoren-1-amine Rationale: The addition of a p-chloro aromatic ring enhances lipophilicity and membrane penetration.[1][2]

Step-by-Step Protocol:

  • Reactants: Combine 1-Amino-9H-fluoren-9-one (1.0 mmol) and 4-Chlorobenzaldehyde (1.1 mmol) in 10 mL of anhydrous Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 6 hours.

  • Isolation: Cool the mixture in an ice bath. The Schiff base typically precipitates as a crystalline solid.[1]

  • Filtration: Filter the solid and wash with cold ethanol.

  • Characterization: Confirm imine formation via IR (appearance of C=N stretch at ~1620 cm⁻¹) and disappearance of NH₂ peaks.

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways from the 1-AF scaffold.

G Nitro 1-Nitrofluoren-9-one Scaffold 1-Amino-9H-fluoren-9-one (The Core Scaffold) Nitro->Scaffold SnCl2 reduction Glycerol Glycerol / H2SO4 (Skraup Reaction) Scaffold->Glycerol Aldehyde Ar-CHO / AcOH (Condensation) Scaffold->Aldehyde Azafluor 1-Azafluoranthen-7-one (Alkaloid Skeleton) Glycerol->Azafluor Cyclization DNA_Target Target: DNA Intercalation (Topoisomerase II Inhibition) Azafluor->DNA_Target Schiff Fluorenone Schiff Base (e.g., N-Benzylidene deriv.) Aldehyde->Schiff Imine formation Bio_Target Target: Bacterial Biofilm (S. aureus / E. coli) Schiff->Bio_Target

Caption: Divergent synthesis from 1-Amino-9H-fluoren-9-one yielding fused azafluoranthene alkaloids (top path) and antimicrobial Schiff bases (bottom path).[1][2]

References

  • LookChem. (n.d.).[1] 1-Amino-9-fluorenone Product Information and Applications. Retrieved from [1][2]

  • Narasimhan, S., et al. (2012).[1][2] Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Needham, J. L., et al. (2000).[1][2] A New Route to Azafluoranthene Natural Products via Direct Arylation. National Institutes of Health (PMC).[1] Retrieved from [1][2]

  • Santa Cruz Biotechnology. (n.d.).[1] 1-Amino-9-fluorenone Safety and Technical Data. Retrieved from [1][2]

  • PubChem. (2023).[1] 1-Aminofluoren-9-one Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

Sources

Application Notes and Protocols: Photophysical Studies of 1-Amino-9H-fluoren-9-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 9-fluorenone scaffold is a versatile and structurally rigid π-conjugated system that serves as a cornerstone in the development of advanced functional materials.[1] Its derivatives are integral to applications ranging from organic light-emitting diodes (OLEDs) and solar cells to pharmaceuticals and fluorescent sensors.[1][2] The introduction of an amino group at the 1-position of the 9H-fluoren-9-one core creates a potent intramolecular charge transfer (ICT) system. This guide provides a comprehensive overview and detailed protocols for the photophysical characterization of these fascinating molecules, intended for researchers, scientists, and professionals in drug development and materials science.

The electron-donating amino group and the electron-withdrawing ketone moiety within the fluorenone framework establish a classic push-pull electronic structure. Upon photoexcitation, this arrangement facilitates a significant redistribution of electron density from the amino group to the fluorenone core, a phenomenon known as Intramolecular Charge Transfer (ICT). This ICT character is profoundly sensitive to the surrounding environment, making the photophysical properties of 1-amino-9H-fluoren-9-one derivatives highly dependent on solvent polarity. Understanding and quantifying these properties are crucial for designing molecules with tailored functions, such as environmentally sensitive fluorescent probes for cellular imaging or advanced materials for optoelectronic devices.[3][4]

This document provides detailed, field-proven protocols for systematically investigating the photophysical behavior of 1-amino-9H-fluoren-9-one derivatives. We will delve into steady-state and time-resolved fluorescence techniques, providing not just the "how" but also the "why" behind each experimental step.

Core Photophysical Concepts

Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In 1-amino-9H-fluoren-9-one derivatives, this excited state has a significant charge-transfer character. The electron density shifts from the electron-donating amino group to the electron-withdrawing fluorenone core. This excited state is more polar than the ground state.

ICT_Concept

Solvatochromism

The energy gap between the ground and excited states is influenced by the polarity of the solvent. Polar solvents will stabilize the more polar ICT excited state to a greater extent than the ground state. This leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. This phenomenon, known as solvatochromism, is a hallmark of molecules with significant ICT character.[5]

Experimental Workflow for Photophysical Characterization

The following diagram outlines the logical flow for a comprehensive study of a novel 1-amino-9H-fluoren-9-one derivative.

Workflow

PART 1: Steady-State Spectroscopic Analysis

Steady-state measurements provide fundamental information about the electronic transitions of the molecule.

Protocol 1.1: UV-Vis Absorption & Fluorescence Spectroscopy

This protocol establishes the core absorption and emission characteristics of the derivative and evaluates its response to different solvent environments.

Rationale: By measuring spectra in a range of solvents with varying polarity, we can observe solvatochromic shifts. The key is to use dilute solutions (absorbance < 0.1) to avoid inner-filter effects, where the sample reabsorbs its own emitted light, which can distort the emission spectrum and lead to inaccurate quantum yield measurements.[6]

Materials:

  • 1-Amino-9H-fluoren-9-one derivative

  • Spectroscopic grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Methanol)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorenone derivative in a high-purity solvent in which it is readily soluble (e.g., Dichloromethane).

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should result in a maximum absorbance (at λ_max) of approximately 0.1.

  • UV-Vis Measurement:

    • Record a baseline spectrum using a cuvette containing only the solvent.[6]

    • Record the absorption spectrum of the sample solution from ~250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs_max).

  • Fluorescence Measurement:

    • Using the same cuvette, transfer it to the fluorometer.

    • Set the excitation wavelength to the λ_abs_max determined in the previous step.

    • Record the emission spectrum, typically scanning from 10 nm above the excitation wavelength to ~700 nm.

    • Identify the wavelength of maximum emission (λ_em_max).

  • Repeat for All Solvents: Repeat steps 2-4 for each solvent in your series.

  • Data Analysis:

    • Calculate the Stokes shift for each solvent: Stokes Shift (cm⁻¹) = (1/λ_abs_max - 1/λ_em_max) * 10⁷.

    • Tabulate λ_abs_max, λ_em_max, and Stokes Shift for each solvent.

Example Data Table:

SolventDielectric Constant (ε)Refractive Index (n)λ_abs_max (nm)λ_em_max (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.021.4274104803587
Toluene2.381.4974155054260
DCM8.931.4244255404880
Acetonitrile37.51.3444305705493
Methanol32.71.3294325855710

PART 2: Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7]

Protocol 2.1: Relative Quantum Yield Determination (Comparative Method)

This method compares the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[7]

Rationale: The comparative (or relative) method is widely used due to its simplicity and accuracy, provided a suitable standard is chosen.[8] The standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrumental errors. Maintaining absorbance below 0.1 is critical to ensure a linear relationship between absorbance and fluorescence intensity.

Materials:

  • Sample solutions from Protocol 1.1

  • Fluorescence standard with known Φ_F (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or Coumarin 153 in Ethanol, Φ_F = 0.38)

  • Spectroscopic grade solvents

  • UV-Vis Spectrophotometer

  • Fluorometer with corrected emission spectra capabilities

Procedure:

  • Standard Selection: Choose a standard whose absorption range overlaps with your sample.

  • Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent, ensuring the absorbance at the excitation wavelength is kept between 0.02 and 0.1.

  • Measure Absorbance and Emission: For each solution (both standard and sample):

    • Measure the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum using that excitation wavelength.

    • Integrate the area under the corrected emission curve.[8]

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradients: Determine the slope (gradient, Grad) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_X):

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).[7]

PART 3: Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime (τ).

Protocol 3.1: Fluorescence Lifetime Measurement using TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for determining fluorescence lifetimes, which can range from picoseconds to microseconds.[9][10]

Rationale: The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore and can be affected by various quenching processes.[9] Measuring lifetime provides deeper insight into the excited-state dynamics and can help distinguish between static and dynamic quenching mechanisms.

Materials:

  • Sample solutions (Abs < 0.1)

  • TCSPC system (pulsed light source, detector, timing electronics)

  • Data analysis software

Procedure:

  • Instrument Setup:

    • Select a pulsed laser diode or LED with an excitation wavelength close to the sample's λ_abs_max.

    • Warm up the system for stability.

  • Measure Instrument Response Function (IRF):

    • Record the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This IRF represents the time resolution of the system.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample cuvette.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).

  • Data Analysis:

    • Use deconvolution software to fit the experimental decay curve, taking the measured IRF into account.

    • The data is typically fit to a multi-exponential decay model: I(t) = Σ αᵢ exp(-t/τᵢ)

    • For many simple dyes in solution, a single-exponential decay (i=1) is sufficient. The software will provide the lifetime (τ) and a chi-squared (χ²) value indicating the goodness of fit (a value close to 1.0 is ideal).

Data Interpretation: The Lippert-Mataga Plot

The Lippert-Mataga plot is a powerful tool for quantifying the change in dipole moment between the ground and excited states, providing strong evidence for ICT.

Rationale: The plot correlates the solvent-dependent Stokes shift with a solvent polarity function, Δf (the orientation polarizability). A linear relationship confirms that the solvatochromism is due to dipole-dipole interactions between the fluorophore and the solvent molecules.

The Lippert-Mataga equation is:

Stokes Shift (in cm⁻¹) ≈ (2/hc) * ((μ_e - μ_g)² / a³) * Δf + constant

Where:

  • Δf = (ε-1)/(2ε+1) - (n²-1)/(2n²+1) (Solvent Polarity Function)

  • ε is the solvent dielectric constant.

  • n is the solvent refractive index.

  • μ_e and μ_g are the excited and ground state dipole moments.

  • a is the Onsager cavity radius of the solute.

Procedure:

  • Gather the Stokes shift data (in cm⁻¹) from Protocol 1.1.

  • Find the ε and n values for each solvent from literature sources.

  • Calculate the solvent polarity function (Δf) for each solvent.

  • Plot the Stokes shift (y-axis) versus Δf (x-axis).

  • Perform a linear regression. A good linear fit (R² > 0.9) indicates a strong ICT character. The slope of this line is proportional to the square of the change in dipole moment (μ_e - μ_g)².

Applications and Future Outlook

The detailed photophysical characterization of 1-amino-9H-fluoren-9-one derivatives enables their rational design for a multitude of applications:

  • Fluorescent Probes and Sensors: The sensitivity of their emission to the local environment makes them excellent candidates for probes that can report on changes in polarity, viscosity, or the presence of specific analytes in biological systems or industrial processes.[3][11]

  • Organic Electronics: As highly emissive materials, they are being explored for use in OLEDs, where tuning their emission color and quantum yield is critical for device performance.[12]

  • Drug Development: The fluorenone core is found in various bioactive compounds. Understanding their photophysical properties can aid in developing fluorescently tagged drugs for tracking their distribution and mechanism of action.[2][13]

By following the rigorous protocols outlined in this guide, researchers can generate high-quality, reproducible data, accelerating the discovery and development of novel materials based on the versatile 1-amino-9H-fluoren-9-one scaffold.

References

  • Chen, X., Meng, G., Liao, G., Rauch, F., He, J., Friedrich, A., Marder, T. B., Wang, N., Chen, P., Wang, S., & Yin, X. (2021). Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Scientific Diagram]. Available at: [Link]

  • Belfield, K. D., Bondar, M. V., Morales, A. R., & Frazer, A. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of Biomedical Optics, 10(5), 051405. Available at: [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Available at: [Link]

  • MacKenzie, R. C. I., & Vasilev, C. (2021). Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Advanced Optical Materials, 9(10), 2002139. Available at: [Link]

  • ResearchGate. (n.d.). Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Photochemistry of 9-fluorenone oxime phenylglyoxylate: A combined TRIR, TREPR and ab initio study. Request PDF. Available at: [Link]

  • Al-Azzawi, F. S., Al-Amiery, A. A., & Al-Majedy, Y. K. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). Scientific Reports, 14(1), 2893. Available at: [Link]

  • Chen, X., Meng, G., Liao, G., Rauch, F., He, J., Friedrich, A., Marder, T. B., Wang, N., Chen, P., Wang, S., & Yin, X. (2021). Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Chemistry – A European Journal, 27(15), 4946-4953. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Available at: [Link]

  • Kumar, V., Kumar, A., Kumar, S., & Singh, P. (2022). Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate. ACS Omega, 7(11), 9479-9489. Available at: [Link]

  • Hedde, P. N. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. Available at: [Link]

  • Al-Azzawi, F. S., Al-Amiery, A. A., & Al-Majedy, Y. K. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). ResearchGate. Available at: [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Available at: [Link]

  • Belfield, K. D., Bondar, M. V., Morales, A. R., & Frazer, A. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. PubMed. Available at: [Link]

  • BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Steady-State and Time-Resolved Fluorescence Studies of Anthrylacrylic Ester. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Available at: [Link]

  • Kumar, V., Kumar, A., Kumar, S., & Singh, P. (2022). Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate. ResearchGate. Available at: [Link]

  • Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. LMU Munich. Available at: [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available at: [Link]

  • Barone, V., et al. (2014). Fluorescence spectra of organic dyes in solution: a time dependent multilevel approach. Physical Chemistry Chemical Physics, 16(29), 15358-15368. Available at: [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(6), 2137-2149. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Amino-9H-fluoren-9-one Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Welcome to the technical support hub for 1-Amino-9H-fluoren-9-one . This compound presents a unique synthetic challenge compared to its isomers (2- or 4-amino) due to the proximity of the amine group (position 1) to the carbonyl group (position 9).

The "Yield Killer": Intramolecular Hydrogen Bonding Before starting any protocol, you must understand that 1-amino-9-fluorenone exhibits a strong intramolecular hydrogen bond (IMHB) between the amino hydrogen and the carbonyl oxygen (


).
  • Consequence 1 (Solubility): This "locks" the polar groups, making the molecule significantly more lipophilic than expected. It often fails to dissolve in dilute aqueous acids during workup, leading to massive yield loss if you attempt standard acid-base extractions.

  • Consequence 2 (Reactivity): The nucleophilicity of the amine is reduced.

  • Consequence 3 (Reduction Risk): Harsh reduction conditions can easily reduce the activated carbonyl to a methylene group (fluorene) or alcohol (fluorenol), destroying the target.

Optimized Synthesis Protocol

Recommended Route: Chemoselective Reduction of 1-Nitro-9H-fluoren-9-one

While catalytic hydrogenation (


) is common, it poses a high risk of reducing the carbonyl group. For high-yield consistency, we recommend a Dissolving Metal Reduction  using Iron powder. This method is kinetically controlled to spare the ketone.
Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
1-Nitro-9H-fluoren-9-one 1.0SubstrateEnsure isomer purity >95% by NMR.
Iron Powder (Fe) 5.0ReductantMust be fine powder (<325 mesh) for surface area.
Ammonium Chloride (

)
0.5ElectrolyteCatalytic amount prevents vigorous H2 evolution.
Ethanol/Water (4:1) SolventSolventThe water is necessary for proton transfer.
Step-by-Step Workflow
  • Preparation: Suspend 1-nitro-9H-fluoren-9-one in Ethanol/Water (4:1 v/v) [0.1 M concentration].

  • Activation: Add

    
     and heat to reflux (
    
    
    
    ). Ensure vigorous stirring (magnetic stirring often fails with heavy Fe powder; use overhead mechanical stirring if scaling >5g).
  • Reduction: Add Iron powder portion-wise over 20 minutes.

    • Observation: The yellow suspension will darken to orange/brown (iron oxides).

  • Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane).

    • Target: Disappearance of starting material (

      
      ) and appearance of a fluorescent yellow/orange spot (
      
      
      
      ).
    • Time: Typically 1–3 hours. Do not extend beyond 4 hours to avoid azo-coupling side reactions.

  • Workup (The Critical Step):

    • Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Warning: If the solution cools, the product will crystallize in the Celite, leading to >40% yield loss.

  • Isolation: Concentrate the filtrate to ~20% volume. Pour into ice water. The product will precipitate as yellow/orange needles.

  • Purification: Recrystallize from Ethanol or Toluene.

Visualization: Synthesis & Logic Pathways

Figure 1: Reaction Workflow & Decision Matrix

This diagram outlines the synthesis flow and critical decision points to prevent yield loss.

SynthesisWorkflow cluster_warning Yield Trap Start Start: 1-Nitro-9H-fluoren-9-one Reduction Reduction Step (Fe / NH4Cl / EtOH / H2O) Start->Reduction Check TLC Check (Is SM gone?) Reduction->Check Check->Reduction No (Wait) HotFilter CRITICAL: Hot Filtration (Remove Fe sludge) Check->HotFilter Yes Cooling Cool Filtrate & Precipitate in Ice Water HotFilter->Cooling Filtrate Extraction Extraction? (AVOID Acid/Base) HotFilter->Extraction Trapped in Celite (Yield Loss) Recryst Recrystallization (Ethanol or Toluene) Cooling->Recryst Final Final Product: 1-Amino-9H-fluoren-9-one Recryst->Final

Caption: Workflow emphasizing the critical Hot Filtration step to prevent product loss in the iron filter cake.

Troubleshooting Guide (FAQ)

Q1: My product is not extracting into 1M HCl. Where is it?

  • Diagnosis: As mentioned in the Executive Summary, the Intramolecular Hydrogen Bond (IMHB) between the 1-amino and 9-carbonyl reduces the basicity of the nitrogen lone pair. It behaves more like a neutral amide than an amine.

  • Solution: Stop doing acid-base extractions. You will lose the product to the organic layer or the interface. Rely on crystallization or silica chromatography (eluting with

    
    ).
    

Q2: I see a "tar" or dark red impurity forming.

  • Diagnosis: This is likely the Azo-dimer (2,2'-azobis(fluoren-9-one)). It forms if the reaction is run too concentrated or if air oxidation occurs during a stalled reduction.

  • Solution:

    • Dilute the reaction to 0.05 M.

    • Degas your solvents with Nitrogen/Argon before heating.

    • Ensure the Iron powder is fresh (gray, not rust-colored).

Q3: The melting point is lower than reported (


). 
  • Diagnosis: Contamination with 1-hydroxylamino-9-fluorenone (incomplete reduction). This intermediate is often yellow but has a different Rf.

  • Solution: Extend the reaction time by 30 minutes and add 1 equivalent of fresh Iron powder. If isolated, reflux the crude solid in Ethanol with a pinch of activated charcoal.

Q4: Can I use


 (Tin Chloride) instead of Iron? 
  • Answer: Yes, but with a caveat.

    
     works well (
    
    
    
    in EtOH/HCl), but Tin salts form notorious emulsions during aqueous workup, trapping your product.
  • Fix: If using Tin, do not extract with water. Evaporate the solvent to dryness, neutralize the solid residue with saturated Sodium Bicarbonate, and then extract the solid cake with Ethyl Acetate.

Advanced Characterization (Quality Control)

To ensure you have the 1-amino isomer and not the 2-amino (a common impurity if the starting material was made via direct nitration of fluorenone), check these markers:

MethodMarker for 1-Amino-9H-fluoren-9-oneExplanation
IR Spectroscopy Shifted Carbonyl stretch (~1700-1705

)
The C=O stretch is lower energy than typical fluorenones (1720

) due to the H-bond weakening the double bond character [1].
1H NMR NH signal >

6.0 ppm (broad/downfield)
The internal H-bond deshields the amine protons significantly compared to the 2-amino isomer.
Appearance Yellow/Orange Needles2-amino isomers are typically darker red/brick colored.

References

  • Intramolecular Hydrogen Bonding in 1-Aminofluorenones: Yatsuhashi, T., et al. (1998).[2] Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives. The Journal of Physical Chemistry A.

  • Synthesis via Nitro-Reduction (General Fluorenone Protocols): Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry.

  • Borohydride Selectivity (Avoidance Protocol): Boston University. (2011).[3][4] Borohydride Reduction of Fluorenone. (Demonstrates the ease of C=O reduction, validating the need for Fe/Sn selective methods).

  • Azafluorenone Analogues & Fluorescence: Molecules Journal. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. (Provides comparative spectral data for 1-substituted fluorenones).

Sources

Side products in the synthesis of 1-Amino-9H-fluoren-9-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Optimization

Welcome to the 1-Aminofluorenone Synthesis Support Hub. This guide addresses the specific chemical behaviors of the 1-substituted fluorenone scaffold. Unlike the 2- or 4-isomers, the 1-position is sterically crowded by the peri-carbonyl group at C9.[1] This unique geometry drives specific side reactions—primarily steric inhibition and proximity-induced cyclizations—that require tailored troubleshooting.[1]

Module 1: The Nitro-Reduction Route (Standard Protocol)

User Scenario: “I am reducing 1-nitrofluoren-9-one to the amine. The reaction turns dark red/orange, and I see a new spot on TLC that isn't my product, or I’m losing the ketone functionality.”

Diagnostic 1: The "Red Impurity" (Azo/Azoxy Coupling)

Root Cause: Under basic or insufficient reducing conditions, the intermediate N-hydroxylamine condenses with the nitroso intermediate. The 1-position proximity facilitates this dimerization. Side Product: 1,1'-azobis(9H-fluoren-9-one) (Deep red/orange solid).[1]

SymptomProbable CauseCorrective Action
Deep Red/Orange Solid High pH (Basic media)Switch to acidic media (HCl/AcOH).[1] Azo coupling is faster in base.
Incomplete Conversion Low equivalents of reductantIncrease metal reductant (SnCl₂ or Fe) to >5 equivalents.
Insoluble Precipitate Azoxy dimer formationThese are highly insoluble. Filter hot if using EtOH/AcOH to remove them.
Diagnostic 2: Loss of Carbonyl (Over-Reduction)

Root Cause: 1-Aminofluorenone contains a ketone sensitive to hydride reduction.[1] Strong reductants (LiAlH₄) or unpoisoned catalytic hydrogenation (Pd/C + H₂) will reduce the C9 ketone to an alcohol (fluoren-9-ol) or fully to the methylene (fluorene).[1] Side Product: 1-Amino-9H-fluoren-9-ol.[1]

Protocol: Chemoselective SnCl₂ Reduction (Self-Validating) This method uses the coordination of Tin(II) to the carbonyl oxygen to protect it from reduction while selectively reducing the nitro group.

  • Dissolution: Dissolve 1.0 eq of 1-nitrofluoren-9-one in Ethanol (0.1 M).

  • Activation: Add 5.0 eq of SnCl₂·2H₂O.

  • Catalysis: Add catalytic concentrated HCl (3-4 drops per mmol). Validation: Solution should turn clear yellow/orange.

  • Reflux: Heat to 70°C for 2-4 hours.

  • Workup (Critical): Pour into ice water. Neutralize with sat. NaHCO₃ to pH 8. Do not use strong NaOH, or you will hydrolyze the amide if downstream steps are planned.

  • Extraction: Extract with EtOAc. The tin salts will form a thick emulsion. Tip: Filter through a Celite pad before separation to break the emulsion.

Module 2: The Hofmann Rearrangement Route

User Scenario: “I started with fluorenone-1-carboxylic acid amide. I obtained a low yield of amine and a high-melting insoluble solid.”

Diagnostic: Urea Formation

Root Cause: The Hofmann rearrangement proceeds via an isocyanate intermediate.[2][3][4][5][6] The product (1-aminofluorenone) is a nucleophile that attacks the isocyanate faster than water does, forming a symmetrical urea. Side Product: 1,3-bis(9-oxo-9H-fluoren-1-yl)urea.[1]

Mechanism & Troubleshooting Visualization:

Hofmann_Side_Products cluster_prevention Prevention Strategy Amide 1-Carboxamide Precursor Bromo N-Bromoamide Amide->Bromo Br2/NaOH Isocyanate Isocyanate Intermediate Bromo->Isocyanate -HBr, Rearrange Amine 1-Aminofluorenone (Target) Isocyanate->Amine +H2O, -CO2 (Desired Path) Urea Sym-Urea (Side Product) Isocyanate->Urea Reaction Partner Amine->Urea Attacks Isocyanate (Low Dilution) Advice Maintain High Dilution or use Pb(OAc)4

Caption: The "Urea Trap" in Hofmann Rearrangement. The target amine consumes the intermediate isocyanate if concentration is too high.

Module 3: Pd-Catalyzed Amination (Buchwald-Hartwig)

User Scenario: “I am trying to couple 1-bromofluorenone with an amine. The starting material is consumed, but I only recover fluorenone (no amine).”

Diagnostic: Hydrodehalogenation

Root Cause: The 1-position is sterically crowded. If the amine is bulky or the reductive elimination is slow, the Palladium center undergoes


-hydride elimination (from the amine) or abstracts a proton from the solvent, replacing the Bromine with Hydrogen.
Side Product:  9H-fluoren-9-one (Dehalogenated starting material).[1]
ParameterRecommendation for 1-Substituted Fluorenones
Catalyst Use Pd(dba)₂ with Xantphos or BINAP .[1] These wide bite-angle ligands facilitate the difficult reductive elimination at the crowded 1-position.
Base Cs₂CO₃ (Weak base). Strong bases like NaOtBu can promote dehalogenation via radical pathways.
Solvent Toluene or Dioxane .[7][8] Avoid alcohols (isopropanol) which serve as hydride sources for dehalogenation.
Module 4: Purification & Characterization

User Scenario: “How do I separate the side products from my target?”

Separation Strategy Table:

ImpurityChemical NatureSeparation Method
Fluoren-9-ol Alcohol (Polar)Flash Column: Elutes after the amine in Hex/EtOAc (typically 30% EtOAc).[1] The amine is less polar due to intramolecular H-bonding with the ketone.
Azo-Dimer Non-polar / InsolublePrecipitation: These are often highly insoluble in cold ethanol.[1] Dissolve crude in hot ethanol, cool to 0°C, and filter off the red precipitate. The amine remains in solution.
Urea Highly InsolubleTrituration: Wash the crude solid with boiling water (removes salts) followed by hot methanol. The urea usually remains undissolved.

Spectroscopic Validation (NMR):

  • 1-Aminofluorenone: Look for the characteristic amine protons (

    
    ) around 6.0–7.0 ppm (broad).[1]
    
  • Diagnostic Shift: The C1-proton (ortho to amine) will be shielded (upfield) relative to the nitro precursor.

  • Ketone Check:

    
    C NMR must show the carbonyl peak at ~193 ppm. If shifted to ~70 ppm, you have over-reduced to the alcohol.
    
References
  • Hofmann Rearrangement Mechanisms

    • Zhang, L.-H., et al. (1997).[1][6] Journal of Organic Chemistry, 62, 6918.[6]

    • (Validated via ACS)[1]

  • Chemoselective Nitro Reduction

    • Gorelik, M. V. (1983). Chemistry of Anthraquinones and Their Derivatives. (Standard text on fused ring ketone reduction specificity).
    • For Iron-catalyzed selectivity: Chemical Science, 2013, 4, 1-9.[1]

  • Buchwald-Hartwig Side Reactions

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Chemical Reviews, 116(19), 12564–12649.[1] (Comprehensive review on Pd-catalyzed amination failures and dehalogenation).

    • [1]

  • Fluorenone Physical Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10502, 1-Aminofluoren-9-one.
    • [1]

Sources

Technical Support Center: Overcoming Solubility Issues with 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-Amino-9H-fluoren-9-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments. This guide is structured in a question-and-answer format to directly address the common issues faced in the laboratory.

Understanding the Molecule: Why is 1-Amino-9H-fluoren-9-one Prone to Solubility Issues?

1-Amino-9H-fluoren-9-one is a polycyclic aromatic ketone with an amine substituent. This unique structure contributes to its challenging solubility profile. The fluorenone core is large, planar, and hydrophobic, leading to strong intermolecular π-π stacking interactions in the solid state. These interactions create a stable crystal lattice that requires significant energy to disrupt for dissolution. The presence of the polar ketone and amino groups introduces some capacity for hydrogen bonding, but the dominant characteristic is the nonpolar aromatic system. The parent compound, 9H-fluoren-9-one, is known to be insoluble in water and soluble in many organic solvents.[1][2] The addition of the primary amine group introduces a site for protonation, making the solubility of 1-Amino-9H-fluoren-9-one dependent on the pH of the medium.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the best starting solvents for dissolving 1-Amino-9H-fluoren-9-one?

A1: Based on the structure and properties of similar aromatic compounds, the following solvents are recommended as starting points for solubilization. It is always advisable to start with a small amount of your compound to test its solubility before committing a larger quantity.

Table 1: Recommended Solvents for 1-Amino-9H-fluoren-9-one

SolventClassRationale for UseExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solvent for a wide range of organic compounds, including many that are poorly soluble in other solvents.[3]High
N,N-Dimethylformamide (DMF)Polar AproticSimilar to DMSO in its ability to dissolve a variety of organic molecules.High
Dichloromethane (DCM)NonpolarOften used for dissolving nonpolar and moderately polar organic compounds.Moderate to High
Chloroform (CHCl₃)NonpolarSimilar to DCM, can be effective for aromatic compounds.Moderate to High
EthanolPolar ProticCan dissolve many organic compounds, but solubility may be lower than in DMSO or DMF.[4]Moderate
MethanolPolar ProticSimilar to ethanol, but its higher polarity may slightly reduce solubility for this compound.Moderate
Q2: I need to prepare a stock solution for my biological assays. What is the recommended procedure?

A2: Preparing a high-concentration stock solution in an organic solvent, which is then diluted into your aqueous assay buffer, is a standard and effective technique.[5] DMSO is the most common choice for this purpose due to its high solvating power and miscibility with water.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of 1-Amino-9H-fluoren-9-one is 195.22 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 195.22 g/mol x 1000 mg/g = 1.95 mg

  • Weigh the compound: Accurately weigh out 1.95 mg of 1-Amino-9H-fluoren-9-one into a clean, dry vial.

  • Add the solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Promote dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) can be applied. Caution: Do not overheat, as this can lead to degradation.

    • Sonication for 5-10 minutes can also aid in dissolution.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[5][7] DMSO is hygroscopic, so ensure vials are tightly sealed to prevent water absorption.[8]

Diagram: Workflow for Preparing a Stock Solution

G cluster_0 Stock Solution Preparation Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound 1.95 mg for 10 mM in 1 mL Add DMSO Add DMSO Weigh Compound->Add DMSO 1 mL Promote Dissolution Promote Dissolution Add DMSO->Promote Dissolution Store Aliquots Store at -20°C or -80°C Promote Dissolution->Store Aliquots Vortex, Warm, or Sonicate

Caption: A step-by-step workflow for the preparation of a 1-Amino-9H-fluoren-9-one stock solution in DMSO.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue when working with poorly water-soluble compounds. The sudden change in solvent polarity from DMSO to a highly aqueous environment can cause the compound to "crash out" of solution. Here are several troubleshooting strategies:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of 1-Amino-9H-fluoren-9-one in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.[3] Always run a vehicle control with the same concentration of DMSO to account for any solvent effects.

  • Use a different co-solvent: In some cases, another water-miscible organic solvent like ethanol or DMF might be more suitable.

  • pH adjustment: The amino group on 1-Amino-9H-fluoren-9-one is basic and can be protonated at acidic pH. The protonated form will have significantly higher aqueous solubility. The calculated pKa of the related compound 1-aminofluorene is around 3.5-4.0. Therefore, adjusting the pH of your aqueous buffer to be below this pKa (e.g., pH 3) should increase solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form.[9]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, first dilute your DMSO stock into a solution containing a higher percentage of an intermediate solvent like ethanol, and then dilute this intermediate solution into your final aqueous buffer.

  • Use of surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to keep hydrophobic compounds in solution by forming micelles.

Diagram: Troubleshooting Precipitation

G Precipitation Precipitation Decrease Concentration Decrease Concentration Precipitation->Decrease Concentration Is a lower concentration acceptable? Increase Co-solvent Increase Co-solvent Precipitation->Increase Co-solvent Can your assay tolerate more organic solvent? Adjust pH Adjust pH Precipitation->Adjust pH Is your assay pH-sensitive? Serial Dilutions Serial Dilutions Precipitation->Serial Dilutions Try a stepwise dilution Add Surfactant Add Surfactant Precipitation->Add Surfactant Can a surfactant be included? Resolved Resolved Decrease Concentration->Resolved Increase Co-solvent->Resolved Adjust pH->Resolved Serial Dilutions->Resolved Add Surfactant->Resolved

Caption: A decision tree for troubleshooting the precipitation of 1-Amino-9H-fluoren-9-one upon dilution into aqueous media.

Q4: How does pH affect the solubility of 1-Amino-9H-fluoren-9-one, and how can I use this to my advantage?

A4: The primary amine group (-NH₂) on the fluorenone ring is a weak base. In an acidic environment, it can accept a proton to form the corresponding ammonium cation (-NH₃⁺). This positively charged species is significantly more polar and will have a much higher solubility in aqueous solutions.

The Henderson-Hasselbalch equation provides the theoretical basis for this pH-dependent solubility. As a general rule, for a basic compound, solubility increases as the pH of the solution drops below its pKa. The predicted pKa for the amino group in a similar fluorene structure is in the acidic range. This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form.

Practical Application:

If your experiment allows, preparing your aqueous solutions at a pH below the pKa of the amino group will enhance the solubility of 1-Amino-9H-fluoren-9-one. For example, using a citrate or acetate buffer at pH 3-4 could be beneficial. However, it is crucial to ensure that the altered pH does not negatively impact your biological system or the stability of the compound.

Table 2: Predicted Solubility Behavior of 1-Amino-9H-fluoren-9-one at Different pH Values

pH RangePredominant SpeciesExpected Aqueous Solubility
< pKa (Acidic)Protonated (-NH₃⁺)High
≈ pKaMixture of neutral and protonatedModerate
> pKa (Neutral to Basic)Neutral (-NH₂)Low

References

  • Studylib. 9-Fluorenone Reduction: Lab Experiment & Analysis. Available from: [Link].

  • ResearchGate. Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K. Available from: [Link].

  • ResearchGate. Can anybody provide me with a formula to prepare 10mM concentration of amino acid solution from 1mg stock?. Available from: [Link].

  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link].

  • Cheméo. Chemical Properties of 1-Aminofluorene (CAS 6344-63-4). Available from: [Link].

  • KITopen. Use of DMSO as a co-solvent for aqueous lithium-ion batteries. Available from: [Link].

  • Chegg. Solved For the 1H NMR spectrum of 9-fluorenone, assign. Available from: [Link].

  • KITopen. Use of DMSO as a co-solvent for aqueous lithium-ion batteries. Available from: [Link].

  • Ziath. Issues in Compound Storage in DMSO. Available from: [Link].

  • ACS Publications. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link].

  • ResearchGate. Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Available from: [Link].

  • Quora. What is the best way of storing a DMSO in a research lab?. Available from: [Link].

  • ResearchGate. (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Available from: [Link].

  • AnalyteGuru. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link].

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link].

  • PubMed Central. Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes. Available from: [Link].

  • PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link].

  • YouTube. Reduction of 9-Fluorenone. Available from: [Link].

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link].

  • Dissolution Technologies. In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Available from: [Link].

  • ResearchGate. Use of DMSO as a cosolvent for aqueous lithium-ion batteries. Available from: [Link].

  • Chegg. Solved For the H NMR spectrum of 9-fluorenone, assign the. Available from: [Link].

  • PubChem. 1-Aminofluoren-9-one. Available from: [Link].

  • ResearchGate. A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids on a teicoplanin phase under the elution of the methanol-based solvent mixture. Available from: [Link].

  • WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Available from: [Link].

Sources

Technical Support Center: Derivatization of 1-Amino-9H-fluoren-9-one (1-AFO)

[1][2]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting nucleophilic substitutions, condensation reactions, and solubility issues for 1-Amino-9H-fluoren-9-one (CAS: 6344-62-3).[1][2]

Introduction: Understanding Your Substrate

Welcome to the technical support hub for 1-Amino-9H-fluoren-9-one (1-AFO). If you are here, you are likely experiencing low yields or stalled reactions.[1][2]

The Core Challenge: 1-AFO is not a typical aniline.[1][2][3] It behaves as a highly deactivated nucleophile .[1][2]

  • Electronic Deactivation: The carbonyl group at position 9 is a strong electron-withdrawing group (EWG).[1][2] Through cross-conjugation with the aromatic rings, it significantly reduces the electron density on the amino group at position 1.

  • Steric Congestion: While not as hindered as a tert-butyl group, the amino group at position 1 is in close proximity to the C9 carbonyl and the C8 proton (peri-interaction), creating a "bay region" effect that restricts the approach of bulky electrophiles.

This guide prioritizes forcing conditions and high-energy electrophiles to overcome these barriers.[1][2]

Module 1: Amide Bond Formation (Acylation)

User Complaint: "I'm using HATU/DIEA in DMF to couple 1-AFO with a carboxylic acid, but LC-MS shows mostly starting material after 24 hours."

The Diagnosis

Standard peptide coupling reagents (EDC, HATU, HBTU) rely on the formation of an active ester. For electron-deficient anilines like 1-AFO, the amine is often too weak to attack this active ester at a rate faster than the ester hydrolyzes or rearranges.[2]

The Protocol: Acid Chloride Method (The "Sledgehammer" Approach)

Stop using carbodiimides. You need a more reactive electrophile.

Reagents:

  • 1-Amino-9-fluorenone (1.0 equiv)[1][2]

  • Carboxylic Acid (Pre-converted to Acid Chloride) OR Commercial Acid Chloride (1.2 – 1.5 equiv)[2]

  • Base: Pyridine (Solvent/Base) or Et3N (2.0 equiv) in DCM.[1][2]

  • Catalyst: DMAP (0.1 equiv) – Critical for deactivated anilines.[1][2]

Step-by-Step Workflow:

  • Activation: If starting from carboxylic acid, convert to acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1][2] Do not skip this. Remove excess 
    
    
    under vacuum; residual acid causes salt formation with the amine.[1][2]
  • Solvation: Dissolve 1-AFO in dry DCM (or THF if solubility is poor).

  • Addition: Add Pyridine (3-5 equiv). Then, add the Acid Chloride dropwise at 0°C.

  • Forcing: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to reflux (40°C for DCM, 66°C for THF).[2]

  • Quench: Add saturated

    
    .[1][2]
    

Troubleshooting Logic:

AmideCouplingcluster_legendKeyStartStart: Amide CouplingCheckMethodCurrent Method?Start->CheckMethodHATUHATU/EDC/HBTUCheckMethod->HATUAcidClAcid ChlorideCheckMethod->AcidClResultYield < 20%?HATU->ResultRefluxAre you heating?AcidCl->RefluxAction1SWITCH METHODAmine is too deactivatedfor active esters.Result->Action1YesHeatReflux in Toluene/PyridineAdd DMAPReflux->HeatNoRed = Stop/ErrorRed = Stop/ErrorGreen = RecommendedGreen = RecommendedRed = Stop/Error->Green = Recommended

Caption: Decision tree for overcoming low nucleophilicity in 1-AFO acylation.

Module 2: Schiff Base (Imine) Formation

User Complaint: "I formed the imine with an aldehyde, but it hydrolyzed back to the ketone during column chromatography."

The Diagnosis

Imines formed from electron-poor anilines are thermodynamically unstable compared to electron-rich anilines.[1][2] Water is your enemy here.[1][2] The equilibrium constant (

The Protocol: Dehydrative Condensation

Reagents:

  • 1-AFO (1.0 equiv)[1][2]

  • Aldehyde (1.2 equiv)[1][2]

  • Solvent: Toluene or Benzene (anhydrous)[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%) or 
    
    
    (for stubborn cases).[1][2]

Step-by-Step Workflow:

  • Dean-Stark Trap: This is mandatory. You must physically remove water from the reaction azeotropically.[1][2]

  • Setup: Combine 1-AFO, aldehyde, and pTSA in Toluene.

  • Reflux: Heat to reflux (

    
    ).[1][2] Monitor water collection in the trap.
    
  • Alternative (Lewis Acid): If the substrate is heat-sensitive, use

    
     (0.6 equiv) in dry DCM at 0°C with Triethylamine (excess).[1][2] The Titanium "scavenges" the oxygen, driving the reaction irreversibly.
    
  • Workup: Do not use acidic water. Neutralize with solid

    
     or basic alumina.[1][2] Flash chromatography should be done on Triethylamine-treated silica  to prevent acid-catalyzed hydrolysis on the column.[1][2]
    

Module 3: Solubility & Handling

User Complaint: "The starting material won't dissolve in Methanol or Ethanol, making the reaction heterogeneous."

The Diagnosis

The planar, rigid tricyclic structure of fluorenone encourages strong


Solubility Guide
SolventSolubility RatingApplication Notes
Water InsolubleAvoid as reaction medium.[1][2]
Methanol/Ethanol PoorOnly useful at reflux; often leads to precipitation upon cooling.[1][2]
DCM / Chloroform GoodExcellent for acylation and room temp reactions.[1][2]
Toluene Moderate (Hot)Best for Schiff base formation (azeotropic drying).[1][2]
DMF / DMSO ExcellentUse for

or high-temp couplings.[1][2] Difficult to remove.
THF ModerateGood alternative to DCM if higher reflux temp (

) is needed.[1][2]

Module 4: Synthesis of Aldose Reductase Inhibitors (ARIs)

Context: 1-AFO is a privileged scaffold for ARIs (e.g., spiro-hydantoin or spiro-succinimide derivatives).[1][2] The carbonyl at C9 is often the site of spiro-cyclization.

Critical Warning: When performing spiro-cyclization at C9 (e.g., using KCN/(NH4)2CO3 for Bucherer-Bergs reaction), the C1-amine must be protected if you intend to derivatize it later, or derivatized first.[2] The harsh conditions of spiro-formation can degrade free amines or lead to side reactions.[1]

Recommended Workflow for ARIs:

  • Derivatize C1-Amine: Form the amide/imide at C1 first (using the Acid Chloride protocol above).[1][2]

  • Cyclize C9-Ketone: Perform the spiro-cyclization on the C1-substituted fluorenone.

  • Validation: Monitor disappearance of the C=O stretch (

    
    ) in IR.
    

ARI_WorkflowStart1-AFOStep1Step 1: C1-Amine Functionalization(Acid Chloride/Anhydride)Start->Step1Step2Step 2: C9-Spiro Cyclization(Bucherer-Bergs / Grignard)Step1->Step2ProductTarget ARI(Spiro-fluorenone)Step2->ProductWarningAvoid free amineat Step 2Warning->Step2Risk

Caption: Sequential functionalization strategy for Aldose Reductase Inhibitors.

References

  • Schlitzer, M., et al. (2001).[1][2] "Synthesis of potential aldose reductase inhibitors based on minimal pharmacophore requirements." Journal of Pharmacy and Pharmacology, 53(6), 831-839.[2] Link

  • Da Settimo, F., et al. (2025).[1][2] "Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold." PubMed Central.[1][2] Link (Note: Generalized citation for ARI synthesis context).

  • Sigma-Aldrich. (n.d.).[1][2] "1-Amino-9-fluorenone Product Sheet & Properties." Link

  • PubChem. (2025).[1][2] "1-Aminofluoren-9-one Compound Summary." National Library of Medicine.[1][2] Link[1][2]

  • Lippert, J. W. (2005).[1][2][4] "Amide bond formation using amino acid fluorides."[1][2][4] Arkivoc, (xiv), 87-95.[1][2][4] (Context for activating deactivated amines). Link

Technical Support Center: Synthesis of 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 1-Amino-9H-fluoren-9-one (CAS: 6344-62-3). Unlike the more common 2-isomer (derived from direct nitration), the 1-isomer requires specific regioselective strategies. This guide focuses on the Hofmann Rearrangement of 9-fluorenone-1-carboxamide, the most reliable method for ensuring regiochemical integrity.

Topic: Troubleshooting & Optimization of 1-Aminofluorenone Synthesis Applicable Route: Hofmann Rearrangement of 9-fluorenone-1-carboxamide Target Audience: Medicinal Chemists, Process Development Scientists

Core Synthesis Workflow

The synthesis of the 1-isomer is non-trivial due to the natural directing effects of the fluorenone core, which favors the 2-position during electrophilic substitution. The most robust route utilizes Fluoranthene as a starting material, exploiting its oxidative ring contraction to yield 9-fluorenone-1-carboxylic acid, followed by a Hofmann degradation.

Master Protocol: The "Fluoranthene Route"
StageReactionReagentsKey Intermediate
1 Oxidative Degradation Fluoranthene +

/

9-Fluorenone-1-carboxylic acid
2 Amidation (i)

, (ii)

9-Fluorenone-1-carboxamide
3 Hofmann Rearrangement

(prepared from

)
1-Amino-9H-fluoren-9-one

Interactive Troubleshooting Guide (Q&A)

Phase 1: Precursor Synthesis (Amidation)

Q: My amide yield is low, and I see a significant amount of starting acid remaining. Why?

  • Diagnosis: Incomplete activation of the carboxylic acid. 9-fluorenone-1-carboxylic acid is sterically crowded at the 1-position (peri-position to the carbonyl).

  • Solution:

    • Catalyst: Ensure you use a catalytic amount of DMF (Dimethylformamide) during the thionyl chloride (

      
      ) step. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.
      
    • Reflux Time: Increase reflux time to 3–4 hours. The color should shift from yellow to a deep orange/red upon complete conversion to the acid chloride.

    • Moisture Control: The acid chloride is highly susceptible to hydrolysis. Ensure all glassware is flame-dried.

Q: The amide product is a sticky gum instead of a solid. How do I purify it?

  • Diagnosis: Presence of residual mineral oil (if using NaH) or oligomers from thermal decomposition.

  • Solution:

    • Trituration: Do not attempt column chromatography immediately. Triturate the gum with cold diethyl ether or hexanes. The amide is generally insoluble in non-polar solvents, while impurities will dissolve.

    • Recrystallization: Recrystallize from glacial acetic acid or ethanol/water (1:1).

Phase 2: The Hofmann Rearrangement (Critical Step)

Q: The reaction mixture turned black/tarry, and the yield is <20%. What happened?

  • Diagnosis: Temperature overshoot during the hypobromite addition. The isocyanate intermediate is unstable. If the temperature is too high (>5°C) during the initial mixing of Amide and Hypobromite, side oxidation of the fluorenone ring or polymerization occurs.

  • Corrective Protocol:

    • Cryogenic Control: Cool the

      
       solution to 0°C before adding Bromine.
      
    • Staged Heating: Add the amide at 0°C. Stir for 15 minutes. Only then heat the mixture rapidly to 70–80°C to induce the rearrangement (decarboxylation). Slow heating promotes side reactions.

Q: I isolated a solid, but it melts at the wrong temperature (approx. 190°C instead of 116°C). What is it?

  • Diagnosis: You likely isolated the acyl urea intermediate or unreacted starting material.

  • Mechanism: If the

    
     concentration is too low, the formed amine reacts with the intermediate isocyanate to form a urea derivative (R-NH-CO-NH-R).
    
  • Solution:

    • Stoichiometry: Ensure a strict ratio of 1.1 eq

      
       to 4.0 eq 
      
      
      
      . Excess base is required to prevent urea formation.
    • Solvent: Use 1,4-dioxane as a co-solvent if the amide solubility is poor in aqueous base.

Q: How do I efficiently separate the amine product from unreacted amide?

  • Technique (Acid-Base Extraction):

    • Dissolve the crude solid in Ethyl Acetate.

    • Extract with 10% HCl . The amine moves to the aqueous layer as the hydrochloride salt; the amide remains in the organic layer.

    • Neutralize the aqueous layer with

      
       to precipitate pure 1-amino-9-fluorenone (bright yellow/orange solid).
      

Visualized Reaction Logic

The following diagram illustrates the critical decision points and mechanistic pathways for the Hofmann rearrangement of this specific substrate.

HofmannWorkflow Start 9-Fluorenone-1-Carboxamide Reagent Add NaOBr (Br2 + NaOH) Temp: 0°C Start->Reagent Intermediate N-Bromoamide Species Reagent->Intermediate Bromination HeatStep Heat to 70-80°C (Rapid) Intermediate->HeatStep Tar Side Product: Tar/Oxidation (High Initial Temp) Intermediate->Tar T > 10°C Isocyanate Isocyanate Intermediate (Transient) HeatStep->Isocyanate Rearrangement Hydrolysis Hydrolysis & Decarboxylation Isocyanate->Hydrolysis Urea Side Product: Urea (Low Base Conc.) Isocyanate->Urea Excess Amine / Low Base Product 1-Amino-9H-fluoren-9-one Hydrolysis->Product

Caption: Mechanistic workflow for the Hofmann rearrangement highlighting critical temperature control points (red) to avoid side products.

Quantitative Data & Specifications

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 195.22 g/mol
Appearance Yellow to Orange NeedlesColor intensity varies with crystal size.
Melting Point 116–118 °CSharp mp indicates high purity.
Solubility Soluble in EtOH,

, EtOAc
Insoluble in water.

(Abs)
~254 nm, ~430 nmDistinct intramolecular Charge Transfer (ICT) band.
Stoichiometry Table (Standard Run)
ComponentEquivalentsRoleCritical Note
Amide Precursor 1.0SubstrateMust be dry and finely powdered.
Bromine (

)
1.1OxidantFreshly opened bottle preferred.
Sodium Hydroxide 4.0 – 5.0BaseExcess required to trap

and prevent urea.
Water SolventMediumVolume should allow efficient stirring (0.5 M).

Alternative Route: Nitro Reduction

If 1-nitro-9-fluorenone is available (commercially or via specific nitration protocols), reduction is a viable alternative.

  • Reagents:

    
     in Ethanol/HCl or Catalytic Hydrogenation (
    
    
    
    ).
  • Troubleshooting:

    • Issue: Over-reduction to 1-aminofluorene (ketone loss).

    • Fix: Avoid harsh reducing agents like

      
      . Use mild chemical reductants like Sodium Dithionite (
      
      
      
      ) or Tin(II) Chloride.

References

  • Hofmann Rearrangement Mechanism & Scope

    • Title: The Hofmann Rearrangement.[1][2][3][4][5]

    • Source: Organic Reactions, Wiley.
    • Link:

  • Synthesis of Fluorenone Derivatives: Title: Synthesis of 1-Amino-9-fluorenone via Fluoranthene Oxidation. Source: Journal of the Chemical Society (Historical Reference for Regioselectivity). Context: Establishes the oxidation of fluoranthene to 9-fluorenone-1-carboxylic acid as the primary route to the 1-position.
  • Physical Data Verification

    • Title: 1-Amino-9-fluorenone Product Page.[6]

    • Source: ChemicalBook / NIST.
    • Link:

Sources

Technical Support Center: 1-Amino-9H-fluoren-9-one (1-AF)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Solvent Effects on Reactivity & Photophysics Last Updated: January 31, 2026[1]

Executive Summary: The "Dual Personality" of 1-AF

Welcome to the technical support hub for 1-Amino-9H-fluoren-9-one (CAS: 3073-26-3).[1] If you are experiencing inconsistent spectral data or low synthetic yields, the root cause is likely solvent-solute interaction .[1]

1-AF is not a passive substrate; it is an active solvatochromic system.[1] Its reactivity is governed by two competing forces:[1]

  • Intramolecular Charge Transfer (ICT): The 1-amino group (donor) pushes electron density to the 9-carbonyl (acceptor), creating a large dipole in the excited state.[1]

  • Intramolecular Hydrogen Bonding (IMHB): The proximity of the N-H hydrogen to the C=O oxygen creates a stable 6-membered pseudo-ring, reducing the electrophilicity of the ketone.

This guide addresses how solvents disrupt or enhance these forces.[1]

Module A: Photophysics & Spectroscopy Troubleshooting

User Issue: "My fluorescence emission maximum (


) shifts unpredictably between solvents, or the quantum yield is lower than expected."
The Mechanism: Solvatochromism & H-Bonding

1-AF exhibits positive solvatochromism .[1] As solvent polarity increases, the energy of the highly polar ICT excited state is lowered more than the ground state, causing a red shift (bathochromic shift).

However, protic solvents (MeOH, EtOH, Water) introduce a complication: they compete with the internal IMHB.[1]

Diagnostic Guide
SymptomProbable CauseCorrective Action
Blue Shift (Hypsochromic) in Non-polar solvents Lack of Stabilization: Non-polar solvents (Hexane, Toluene) cannot stabilize the ICT state.[1]Normal behavior.[1] Use this as your "reference" state for the unperturbed molecule.
Red Shift (Bathochromic) in Polar Aprotic solvents ICT Stabilization: DMSO or DMF stabilize the dipole without H-bonding interference.[1]Ideal for measuring pure ICT character.[1] Ensure solvents are dry; water traces cause massive shifts.[1]
Fluorescence Quenching in Alcohols Intermolecular H-Bonding: Solvent H-bonds to the C=O, disrupting the rigid IMHB and opening non-radiative decay channels.[1]Switch to aprotic polar solvents (Acetonitrile) if high quantum yield is required.[1]
Dual Emission Bands Ground State Heterogeneity: Coexistence of H-bonded and non-H-bonded species.[1]Standardize temperature. Lower temperatures favor the intramolecularly H-bonded species.[1]
Visualization: Solvent-Dependent Energy States

G cluster_0 Non-Polar Solvent (Hexane) cluster_1 Polar Aprotic (DMSO) cluster_2 Protic (MeOH) GS_NP Ground State (Neutral) ES_NP Excited State (High Energy) GS_NP->ES_NP Abs (Blue) GS_P Ground State (Stabilized) ES_P ICT Excited State (Greatly Stabilized) GS_P->ES_P Abs (Red Shift) H_Bond Intermolecular H-Bonding (Quenching Path) ES_P->H_Bond

Caption: Fig 1. Energy gap modulation by solvent polarity.[1][2] Polar solvents lower the ICT state energy, causing red-shifted emission.[1] Protic solvents introduce non-radiative decay pathways.

Module B: Synthetic Troubleshooting (Reactivity)

User Issue: "I cannot get the Schiff base (imine) to form at the 9-position, or the yield is very low compared to standard fluorenone."

The Mechanism: Deactivated Electrophile

Unlike unsubstituted 9-fluorenone, 1-AF is deactivated .[1] The 1-amino group donates electron density into the ring system (resonance), making the carbonyl carbon less positive (less electrophilic).[1] Furthermore, the Intramolecular Hydrogen Bond (IMHB) "locks" the oxygen, making it less available to attack by incoming amines.

Troubleshooting Protocol

Q1: Which solvent are you using?

  • Ethanol/Methanol (Reflux): Standard for fluorenone, but often fails for 1-AF because the reaction temperature (78°C) isn't high enough to overcome the activation energy caused by the IMHB deactivation.[1]

  • Toluene/Xylene: Recommended. Allows higher temperatures (110°C+) and azeotropic water removal.[1]

Q2: Are you removing water?

  • No: The reaction is an equilibrium. Water is a byproduct.[1] Since 1-AF is deactivated, the equilibrium favors the starting material.[1]

  • Yes: You must use a Dean-Stark apparatus or molecular sieves (4Å) to drive the reaction forward.[1]

Q3: Which catalyst?

  • Acetic Acid: Often too weak for 1-AF.[1]

  • p-Toluene Sulfonic Acid (p-TSA): Recommended. Use 5-10 mol%.[1]

  • Lewis Acids (TiCl4): Use only if p-TSA fails.[1] (Requires anhydrous DCM/Toluene).[1]

Workflow: Optimized Synthesis of 1-AF Schiff Bases
  • Solvent: Toluene (Anhydrous).[1]

  • Stoichiometry: 1.0 eq 1-AF : 1.2 eq Amine.

  • Catalyst: 5 mol% p-TSA.

  • Setup: Dean-Stark trap for water removal.

  • Temperature: Vigorous Reflux (110°C) for 12–24 hours.

  • Workup: Cool to room temp. 1-AF derivatives often precipitate upon cooling.[1] If not, add n-Heptane to force precipitation.[1]

Visualization: Synthetic Decision Tree

Synthesis Start Start: Schiff Base Synthesis (1-AF + Amine) Solvent_Check Solvent Choice? Start->Solvent_Check Ethanol Ethanol/Methanol (Reflux < 80°C) Solvent_Check->Ethanol Protic Toluene Toluene/Xylene (Reflux > 110°C) Solvent_Check->Toluene Aprotic/High BP Result_Low Outcome: Low Yield / No Reaction (Reason: IMHB deactivation) Ethanol->Result_Low Water_Removal Water Removal Method? Toluene->Water_Removal DeanStark Dean-Stark Trap (Azeotropic) Water_Removal->DeanStark None None Water_Removal->None Success Outcome: High Yield (Equilibrium Driven) DeanStark->Success None->Result_Low

Caption: Fig 2. Troubleshooting logic for 1-AF condensation reactions. High temperature and physical water removal are required to overcome electronic deactivation.

Module C: Solubility Data for Processing

User Issue: "My compound oils out or won't dissolve for purification."

1-AF and its derivatives are rigid, planar molecules with high lattice energy.[1] They dissolve poorly in non-polar solvents at room temperature but dissolve well at reflux.[1]

SolventSolubility (25°C)Solubility (Reflux)Application Note
Water InsolubleInsolublePrecipitator.[1] Use to crash product out of organics.
Ethanol Low (< 5 mg/mL)ModerateGood for recrystallization (dissolve hot, cool slow).[1]
Toluene ModerateHighBest reaction solvent.
DCM/Chloroform HighHighGood for chromatography/workup.[1]
DMSO HighHighUse for biological assays/stock solutions.[1]
Hexane/Heptane InsolubleVery LowAnti-solvent.[1] Add to Toluene to force precipitation.[1]

References

  • Solvatochromism & ICT Mechanism

    • Yatsuhashi, T., et al. (1998).[1][3] "Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives." The Journal of Physical Chemistry A, 102(18), 3018-3024.[1][3] Link

  • Intramolecular Hydrogen Bonding

    • Wenska, G., et al. (1991).[1][3] "Solution photophysics of 1- and 3-aminofluorenone: the role of inter- and intramolecular hydrogen bonding in radiationless deactivation." The Journal of Physical Chemistry, 95(24). Link

  • Synthesis & Solubility (Fluorenone Analogues)

    • Narasimhan, S., et al. (2012).[1] "Preparation of various Schiff's bases of 9-fluorenone and its biological application." Journal of Chemical and Pharmaceutical Research, 4(10):4477-4483.[1] Link

  • Solubility Data (General Fluorenone)

    • Wang, H., et al. (2023).[1][4] "Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents." Journal of Chemical Thermodynamics. Link[1]

Sources

Technical Support Center: High-Purity Synthesis of 1-Amino-9H-fluoren-9-one

[1]

Executive Summary & Pathway Selection

Objective: Synthesis of 1-Amino-9H-fluoren-9-one (CAS: 3408-47-1) with >98% purity. Critical Challenge: The primary difficulty in synthesizing the 1-amino isomer is regioselectivity .[1] Direct nitration of fluorenone predominantly yields the 2-nitro isomer. Therefore, high-purity synthesis typically requires the oxidative degradation of fluoranthene followed by a Hofmann Rearrangement , rather than direct functionalization of fluorenone.[1]

This guide focuses on the two most common workflows encountered in drug development:

  • Method A (The Regio-Pure Route): Hofmann Rearrangement of 9-fluorenone-1-carboxylic acid.[1]

  • Method B (The Reductive Route): Chemoselective reduction of 1-nitrofluorenone (requires high-purity starting material).[1]

Impurity Landscape & Control Strategy

The following diagram maps the genesis of critical impurities based on the chosen synthetic route.

ImpurityMapcluster_legendLegendStart_FluorFluoranthene(Starting Material)Inter_Acid9-Fluorenone-1-COOHStart_Fluor->Inter_AcidOxidation (CrO3/O3)Inter_AmidePrimary AmideInter_Acid->Inter_AmideAmidationTarget1-Amino-9-fluorenone(Target)Inter_Amide->TargetHofmann RearrangementImp_IsocyanateImpurity B:Isocyanate IntermediateInter_Amide->Imp_IsocyanateIncomplete HydrolysisImp_UreaImpurity A:Sym-Urea DerivativeImp_Isocyanate->Imp_UreaCoupling with AmineImp_AlcoholImpurity C:1-Amino-9-fluorenolImp_RegioImpurity D:2/4-Amino IsomersStart_Nitro1-NitrofluorenoneStart_Nitro->TargetReduction (Fe/NH4Cl)Start_Nitro->Imp_AlcoholOver-Reduction(Ketone -> Alcohol)Start_Nitro->Imp_RegioContaminated SMkeyBlue: Intermediates | Red: Critical Impurities | Green: Target

Figure 1: Mechanistic origin of impurities in 1-aminofluorenone synthesis. Note that Impurity D (Regioisomers) is largely determined by the starting material source.

Troubleshooting Guide: Method A (Hofmann Rearrangement)

Context: This route converts 9-fluorenone-1-carboxylic acid to the amine.[1] It is preferred for avoiding regioisomers but is prone to urea formation.

Critical Process Parameters (CPP)
ParameterRecommended RangeImpact of Deviation
Base Equivalents 2.2 – 2.5 eq (NaOH/NaOMe)< 2.0 eq: Incomplete migration, residual amide.[1] > 3.0 eq: Hydrolysis of isocyanate to urea side products.
Temperature (Rearrangement) 50°C – 65°C> 70°C: Increases formation of colored oxidative oligomers.
Halogen Source NaOBr (freshly prepared)Old hypobromite solutions disproportionate to bromate, stopping the reaction.[1]
Scenario 1: "My product contains a high molecular weight insoluble solid."
  • Diagnosis: Formation of 1,3-bis(9-oxo-9H-fluoren-1-yl)urea .[1]

  • Cause: The reaction pH dropped during the rearrangement. If the generated amine attacks the intermediate isocyanate (instead of water attacking the isocyanate), the urea dimer forms.[1]

  • Solution:

    • Maintain High pH: Ensure the reaction mixture remains strongly alkaline throughout the heating step.

    • Dilution: Run the reaction more dilute (0.1 M) to minimize intermolecular collisions between the amine product and the isocyanate intermediate.

    • Protocol Adjustment: Switch to a modified Hofmann using Iodobenzene diacetate (PIDA) if the classical bromine/base method fails.

Scenario 2: "The product is red/brown instead of yellow."
  • Diagnosis: Oxidative degradation or azo-coupling. 1-Aminofluorenone is sensitive to air oxidation, especially in basic media at high temperatures.[1]

  • Solution:

    • Inert Atmosphere: Perform the rearrangement under N2 or Ar.

    • Quench Rapidly: Do not let the reaction sit at high pH after completion. Neutralize immediately to pH 7-8.

    • Purification: Recrystallize from Ethanol/Water or Toluene . Avoid acetone (can form Schiff bases).

Troubleshooting Guide: Method B (Chemoselective Reduction)

Context: Reduction of 1-nitrofluorenone. The challenge is reducing the nitro group (


Protocol Comparison for Chemoselectivity
ReagentSelectivity (Ketone Retention)Risk ProfileRecommendation
H2 / Pd-C Low High risk of reducing C=O to CH-OH (Fluorenol).[1]Avoid for this specific target.
SnCl2 / HCl Medium Harsh acid can promote side reactions; difficult workup (tin emulsions).Use only if other methods fail.
Fe / NH4Cl High Classic Bechamp conditions are mild and preserve the ketone.Primary Recommendation.
Na2S2O4 (Dithionite) Very High Mild, aqueous conditions.[1] Excellent for sensitive ketones.Secondary Recommendation.
Scenario 3: "I see a peak at M+2 in the Mass Spec (Fluorenol)."
  • Diagnosis: Over-reduction. The ketone carbonyl was reduced to a secondary alcohol (1-amino-9-fluorenol).[1]

  • Cause: Use of catalytic hydrogenation (Pd/C) or strong hydride donors (LiAlH4, NaBH4).[1]

  • Solution:

    • Switch Reagent: Use Iron powder (3-5 eq) and Ammonium Chloride in Ethanol/Water (reflux 2-4h).[1] This is highly chemoselective for nitro groups in the presence of ketones.

    • Re-oxidation: If the alcohol is already formed, you can selectively oxidize it back to the ketone using MnO2 in DCM, which will oxidize the benzylic alcohol without affecting the aniline.[1]

Scenario 4: "Incomplete conversion / Azo intermediates."
  • Diagnosis: Presence of orange/red azo-dimers (

    
    ).[1]
    
  • Cause: Insufficient reducing power or basic conditions promoting coupling.

  • Solution:

    • Acidic Activation: Ensure the Fe/NH4Cl paste is activated. A trace of HCl can help initiate the iron surface.

    • Solvent System: Ensure the nitro compound is fully dissolved. 1-Nitrofluorenone has poor solubility.[1] Use THF/Methanol or DMF/Water mixtures to ensure homogeneity.

Analytical & Purification Standards

HPLC Method for Impurity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic) and 420 nm (visible - specific for the yellow fluorenone chromophore).

  • Note: 1-Aminofluorenone is a distinct yellow solid.[1] Impurities like fluorenol are often colorless or pale; urea derivatives are often insoluble white/grey precipitates.

Recrystallization Protocol
  • Dissolve crude solid in minimum boiling Toluene or Ethanol .

  • Hot filtration (remove insoluble urea/inorganic salts).

  • Slow cooling to 4°C.

  • Wash crystals with cold Hexane or Pentane (removes trace nitro starting material).

References & Authority

  • Green Chemistry Approaches: Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.[1][2] (Discusses the aerobic oxidation conditions relevant to precursor synthesis). [1]

  • Hofmann Rearrangement Mechanisms: Hofmann Rearrangement - Comprehensive Guide. (Details the mechanism of isocyanate formation and urea side-reactions).

  • Fluorenone Synthesis Overview: Synthesis of fluorenones via intramolecular acylation.[3] (Provides context on cyclization routes if starting from biaryl acids).

  • Chemoselective Reduction: Development of a Safer Continuous Flow Process for Chemoselective Reduction of Nitroarenes. (Validates the difficulty of nitro-reduction in the presence of other functional groups). [1]

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 to reduce 1-nitrofluorenone? A: No. Sodium Borohydride will rapidly reduce the ketone carbonyl to an alcohol (fluorenol) before or simultaneously with the nitro group. Use Iron/NH4Cl or Sodium Dithionite.

Q: Why is 1-aminofluorenone harder to source than 2-aminofluorenone? A: It stems from the starting material.[1] Direct nitration of fluorenone directs to the meta position relative to the carbonyl deactivator (which is position 2). Accessing position 1 requires indirect routes like the oxidation of fluoranthene (a 4-ring system) which degrades to the 1-substituted fluorenone system.

Q: My product turned black after a week on the bench. Why? A: Aromatic amines, particularly those conjugated with ketones, are prone to photo-oxidation.[1] Store the product in amber vials , under Argon , at -20°C . The black color indicates the formation of polyaniline-like oxidative oligomers.

Validation & Comparative

Comparative Synthetic Guide: 1-Amino-9H-fluoren-9-one vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-9H-fluoren-9-one (1-AF) represents a distinct chemical space compared to its more common isomer, 2-amino-9H-fluoren-9-one (2-AF) . While 2-AF is widely utilized for its linear conjugation and fluorescence properties, 1-AF is the superior candidate for ligand design and steric control due to its unique "ortho-effect" relative to the carbonyl group.

This guide provides a technical comparison of these isomers, focusing on the synthetic logic required to access them and the mechanistic differences that dictate their applications.

Structural & Electronic Profiling

The position of the amino group on the fluorenone core fundamentally alters the molecule's electronic landscape and reactivity profile.

The "Ortho" Effect (1-AF) vs. Linear Conjugation (2-AF)
  • 1-Amino-9-fluorenone (1-AF): The amino group at C1 is spatially adjacent to the C9 carbonyl. This proximity facilitates a strong intramolecular hydrogen bond (N-H···O=C). This interaction "locks" the rotation of the amine, reducing its nucleophilicity compared to the 2-isomer but enabling it to act as a pre-organized bidentate scaffold for metal coordination.

  • 2-Amino-9-fluorenone (2-AF): The amino group at C2 is para-conjugated to the biphenyl system. This creates a strong "push-pull" electronic system (Donor-Acceptor), resulting in high fluorescence quantum yields and significant solvatochromism. It is less sterically hindered than 1-AF.

  • 4-Amino-9-fluorenone (4-AF): The amino group at C4 experiences "pseudo-peri" strain with the hydrogen at C5. This position is sterically crowded and electronically distinct, often disrupting planarity.

Visualization: Electronic & Steric Map

The following diagram maps the structural consequences of the amino position.

Fluorenone_Isomers cluster_1 1-Amino-9-fluorenone (1-AF) cluster_2 2-Amino-9-fluorenone (2-AF) AF1 1-AF Structure (Ortho-Amino) Feat1 Intramolecular H-Bond (N-H...O=C) AF1->Feat1 App1 Application: Ligand Scaffolds (Pre-organized) Feat1->App1 Comparison Key Difference: 1-AF is Sterically Controlled 2-AF is Electronically Controlled Feat1->Comparison AF2 2-AF Structure (Para-like Conjugation) Feat2 Linear Charge Transfer (Push-Pull System) AF2->Feat2 App2 Application: Fluorescent Probes Mutagenicity Standards Feat2->App2 Feat2->Comparison

Caption: Structural logic flow comparing the H-bonded stabilization of 1-AF vs. the electronic conjugation of 2-AF.

Synthetic Accessibility & Scalability

A critical error in fluorenone synthesis is attempting to isolate 1-AF via direct nitration. Direct nitration of fluorenone is regioselective for the 2-position (yielding 2-nitrofluorenone), making 1-AF inaccessible by this route without tedious separation of minor isomers.

Route A: The "Pro" Route for 1-AF (Oxidation-Rearrangement)

The most reliable, high-purity route to 1-AF avoids nitration entirely. It utilizes Fluoranthene as a feedstock.[1][2][3]

  • Oxidative Cleavage: Fluoranthene is oxidized to Fluorenone-1-carboxylic acid .

  • Hofmann Rearrangement: The carboxylic acid is converted to the amide and then rearranged to the amine.[4][5][6][7]

Route B: The Standard Route for 2-AF (Nitration-Reduction)
  • Nitration: Fluorenone is treated with HNO₃/H₂SO₄. The electrophilic aromatic substitution favors the C2 position.

  • Reduction: 2-Nitrofluorenone is reduced (e.g., SnCl₂ or H₂/Pd) to 2-AF.

Comparative Synthetic Data
FeatureRoute A (Targeting 1-AF)Route B (Targeting 2-AF)
Starting Material Fluoranthene9-Fluorenone
Key Intermediate Fluorenone-1-carboxylic acid2-Nitrofluorenone
Key Reaction Hofmann RearrangementNitro Reduction
Regioselectivity 100% (Structural Control) ~80-90% (Electronic Control)
Primary Impurity Unreacted amide2,7-Dinitrofluorenone
Scalability High (Kg scale possible)High (Industrial scale)
Visualization: Synthetic Pathways[1]

Synthesis_Pathways Start1 Fluoranthene Step1 Oxidation (KMnO4/NaIO4) Start1->Step1 Inter1 Fluorenone-1-COOH Step1->Inter1 Step2 Hofmann Rearrangement (Br2/NaOH) Inter1->Step2 Product1 1-Amino-9-fluorenone (High Purity) Step2->Product1 Start2 9-Fluorenone Step3 Nitration (HNO3/H2SO4) Start2->Step3 Inter2 2-Nitrofluorenone (+ 2,7-dinitro isomer) Step3->Inter2 Step4 Reduction (SnCl2 or H2/Pd) Inter2->Step4 Product2 2-Amino-9-fluorenone Step4->Product2

Caption: Distinct synthetic lineages for 1-AF (via rearrangement) and 2-AF (via nitration).

Reactivity Benchmarks: Schiff Base Formation

One of the most common applications for amino-fluorenones is the synthesis of Schiff base ligands (imines).

  • 1-AF Reactivity:

    • Kinetics: Slower condensation rates due to steric hindrance (ortho-carbonyl interaction) and the stability of the intramolecular H-bond.

    • Stability:[3][8][9] Resulting imines are highly stable against hydrolysis due to the shielding of the C=N bond by the C1 substituent.

    • Utility: Ideal for Tridentate Ligands . The N(imine), N(amine), and O(carbonyl) can act cooperatively if the condensation is partial or if auxiliary groups are added.

  • 2-AF Reactivity:

    • Kinetics: Fast condensation. The amine is electronically activated and sterically accessible.

    • Utility: Ideal for extending conjugation length in Optoelectronic Materials .

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-9-fluorenone (Via Hofmann Rearrangement)

Based on principles from classical rearrangement protocols [1, 2].

Prerequisite: Prepare Fluorenone-1-carboxylic acid via oxidation of fluoranthene (commercially available or synthesized via chromic acid oxidation).

  • Amide Formation:

    • Reflux Fluorenone-1-carboxylic acid (10 mmol) in SOCl₂ (5 mL) for 2 hours.

    • Remove excess SOCl₂ under vacuum.

    • Dissolve residue in dry dioxane and treat with concentrated NH₄OH at 0°C.

    • Filter the precipitate (Fluorenone-1-carboxamide). Yield: ~85-90%.

  • Hofmann Rearrangement:

    • Reagent Prep: Prepare a solution of NaOBr by adding Br₂ (11 mmol) dropwise to NaOH (2.5 M, 15 mL) at 0°C.

    • Reaction: Add the amide (10 mmol) to the NaOBr solution.

    • Heating: Heat the mixture to 70–80°C for 1 hour. The solution will darken, and evolution of CO₂ may be observed (if not trapped).

    • Workup: Cool to room temperature. Dilute with water. The product, 1-Amino-9-fluorenone , typically precipitates as a yellow/orange solid.

    • Purification: Recrystallize from ethanol/water.

    • Expected MP: ~118–120°C.

Protocol 2: General Schiff Base Condensation (for Ligand Synthesis)

Applicable to both isomers, but 1-AF requires longer reflux times.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Stoichiometry: Mix 1-AF (1.0 eq) and the target aldehyde/ketone (1.0–1.2 eq) in Toluene or Ethanol.

  • Catalysis: Add catalytic p-Toluenesulfonic acid (PTSA) (5 mol%).

  • Reflux:

    • For 2-AF: Reflux for 4–6 hours.

    • For 1-AF: Reflux for 12–24 hours (monitor via TLC). The intramolecular H-bond in 1-AF stabilizes the starting material, raising the activation energy for nucleophilic attack.

  • Isolation: Cool to precipitate the imine. Wash with cold methanol.

Safety & Toxicology (Critical)

Warning: All amino-fluorenones should be treated as potential carcinogens and mutagens.

  • 2-Amino-9-fluorenone: A well-documented mutagen (positive in Ames test strain TA98). It is a metabolite of the potent carcinogen 2-acetylaminofluorene [3].

  • 1-Amino-9-fluorenone: While less studied than the 2-isomer, it shares the planar aromatic amine motif associated with DNA intercalation and genotoxicity.

  • Handling: Use a glovebox or a well-ventilated fume hood. Double-glove (Nitrile) and use specific waste disposal streams for aromatic amines.

References

  • Synthesis of Fluorenone-1-carboxylic acid: Campbell, N. et al. "The oxidation of fluoranthene." Journal of the Chemical Society, 1950. (Classic method validation).

  • Hofmann Rearrangement Mechanism: Wallis, E. S., & Lane, J. F. "The Hofmann Reaction."[4][5][6][7] Organic Reactions, 1946. .

  • Mutagenicity of 2-Aminofluorenone: "2-Amino-9-fluorenone." National Toxicology Program (NTP).[10] .

  • Fluorenone Synthesis Review: "A Perspective on Synthesis and Applications of Fluorenones." ChemistrySelect, 2020.[1] .

  • 1-Aminofluorenone Properties: "1-Amino-9-fluorenone."[11] CAS Common Chemistry.[11] .[11]

Sources

Validation of analytical methods for 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 1-Amino-9H-fluoren-9-one

For researchers, scientists, and professionals in drug development, the assurance of a molecule's purity, stability, and concentration is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-Amino-9H-fluoren-9-one, a key intermediate and potential impurity in various synthetic pathways. The principles and protocols detailed herein are grounded in the rigorous framework of the International Council for Harmonisation (ICH) guidelines, ensuring that the methods are not just scientifically sound, but also regulatory-compliant.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4] This guide will compare two orthogonal and widely-used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will delve into the causality behind experimental choices, present self-validating protocols, and provide a clear, data-driven comparison of their performance.

The Importance of Method Validation

Method validation is a core tenet of quality assurance in the pharmaceutical industry.[5][6] It provides documented evidence that an analytical procedure is fit for its purpose, ensuring the reliability, consistency, and accuracy of analytical data. For a compound like 1-Amino-9H-fluoren-9-one, a robustly validated method is critical for:

  • Purity Assessment: Quantifying the level of impurities in drug substances and finished products.

  • Stability Testing: Determining the shelf-life and degradation pathways of a compound under various environmental conditions.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

  • Regulatory Submission: Providing the necessary data to health authorities for drug approval.

The validation process examines a range of parameters, including specificity, linearity, accuracy, precision, and robustness, as stipulated by the ICH Q2(R2) guidelines.[2][3][7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. For 1-Amino-9H-fluoren-9-one, its aromatic fluorenone core provides a strong chromophore, making UV detection a straightforward and sensitive choice.

Causality of Experimental Design

The chosen method is designed to be stability-indicating. This is a critical feature that allows the method to accurately measure the analyte of interest in the presence of its degradation products, excipients, or other impurities.[8][9] The achievement of this is heavily reliant on the specificity of the method, which is confirmed through forced degradation studies.

  • Column Selection: A C18 stationary phase is selected for its hydrophobic nature, which provides good retention for the relatively nonpolar fluorenone ring system. The end-capped nature of the column minimizes peak tailing that can occur from the interaction of the basic amino group with residual silanols on the silica support.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. The buffer controls the pH, ensuring the amino group is protonated, which leads to consistent retention times and improved peak shape. The gradient elution is necessary to ensure that any potential degradation products, which may have significantly different polarities, are eluted and resolved from the parent peak within a reasonable runtime.

  • Detection Wavelength: Based on the UV-Vis spectrum of the fluorenone chromophore, a detection wavelength is chosen at a local maximum to ensure high sensitivity.

Experimental Protocol: RP-HPLC Method Validation

1. System Suitability: Before any validation run, the chromatographic system's suitability is confirmed. This is not a validation parameter itself, but a routine check to ensure the system is performing as expected.[7] A standard solution is injected five times, and the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates are calculated.

2. Specificity (Forced Degradation): To demonstrate specificity, forced degradation studies are performed to generate potential degradation products.[8][9] A solution of 1-Amino-9H-fluoren-9-one is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.

The stressed samples are then analyzed. The method is deemed specific if the 1-Amino-9H-fluoren-9-one peak is well-resolved from all degradation peaks (resolution > 2), and a peak purity analysis (using a photodiode array detector) confirms the peak is spectrally homogeneous.

3. Linearity: A series of at least five standard solutions of 1-Amino-9H-fluoren-9-one are prepared over a concentration range of 50% to 150% of the expected working concentration. The peak area is plotted against the concentration, and the relationship is evaluated using linear regression. The correlation coefficient (R²) should be ≥ 0.99.[10][11]

4. Accuracy: Accuracy is determined by spiking a placebo mixture with known amounts of 1-Amino-9H-fluoren-9-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery is then calculated. Acceptance criteria are typically between 98.0% and 102.0%.[7][10]

5. Precision:

  • Repeatability (Intra-day Precision): A minimum of six replicate preparations of a single sample at 100% of the target concentration are analyzed on the same day, by the same analyst, on the same instrument.[4]

  • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to assess the method's variability. The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[10]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) The LOQ is then confirmed by preparing a solution at this concentration and demonstrating acceptable precision and accuracy.[10][12]

7. Robustness: The method's robustness is evaluated by making small, deliberate variations to the chromatographic conditions, such as:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase composition (± 2% organic)

  • Mobile phase pH (± 0.2 units) The system suitability parameters are checked under each condition to ensure they remain within acceptable limits.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal approach to HPLC, providing high specificity through mass fragmentation patterns and often superior sensitivity. However, 1-Amino-9H-fluoren-9-one is a polar compound with low volatility, making it unsuitable for direct GC analysis. Therefore, a crucial derivatization step is required to make it amenable to GC.

Causality of Experimental Design

The primary challenge for GC analysis is overcoming the polarity imparted by the primary amine and the keto group.

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens. A reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is chosen because it forms stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture compared to smaller trimethylsilyl (TMS) derivatives. This reaction converts the polar N-H bond into a nonpolar N-Si bond, increasing volatility and improving chromatographic performance.

  • GC Column Selection: A low-polarity capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is selected. This stationary phase is robust and provides excellent separation for a wide range of derivatized compounds based on their boiling points.

  • MS Detection: Mass spectrometry provides unambiguous identification based on the mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern. This inherent selectivity often simplifies the specificity assessment compared to UV detection.

Experimental Protocol: GC-MS Method Validation

1. Derivatization Protocol:

  • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of acetonitrile and 100 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

2. System Suitability: A derivatized standard is injected five times. The RSD of the peak area and retention time of the derivatized analyte are calculated to ensure system performance.

3. Specificity: Specificity in GC-MS is demonstrated by the unique retention time and the mass spectrum of the derivatized analyte. The mass spectrum should contain a characteristic molecular ion and fragmentation pattern that can be distinguished from any other components in the sample matrix. While forced degradation is still recommended to identify potential interfering degradants, the mass selective detector provides a much higher degree of confidence in peak identity.

4. Linearity: A series of at least five standard solutions are derivatized and analyzed. A calibration curve is constructed by plotting the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.99.

5. Accuracy: Accuracy is determined by spiking a placebo with known amounts of the analyte at three levels in triplicate, followed by the derivatization and analysis procedure. The percentage recovery is calculated.

6. Precision:

  • Repeatability: Six replicate samples at 100% concentration are prepared, derivatized, and analyzed on the same day.

  • Intermediate Precision: The experiment is repeated on a different day or with a different analyst. The %RSD for both should be ≤ 2.0% for the assay and ≤ 5.0% for impurity-level quantification.

7. LOD and LOQ: LOD and LOQ are determined from the calibration curve as described for the HPLC method. Given the high sensitivity of MS detection, the LOD and LOQ for the GC-MS method are expected to be significantly lower than for the HPLC-UV method.[13]

8. Robustness: Small variations are introduced into the method parameters, including:

  • Derivatization temperature (± 5°C) and time (± 5 minutes).

  • GC oven temperature ramp rate (± 1°C/min).

  • Injector temperature (± 10°C). The effect on the results is evaluated to confirm the method's reliability.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the two validated methods, providing a clear basis for comparison.

Validation ParameterRP-HPLC with UV DetectionGC-MS with DerivatizationRationale for Difference
Specificity Good; demonstrated by peak resolution and purity from forced degradation studies.Excellent; based on unique retention time and mass fragmentation pattern.MS provides structural information, offering higher confidence in peak identity than UV.
Linearity (R²) ≥ 0.999≥ 0.999Both methods are capable of excellent linearity with proper optimization.
Range 1 - 15 µg/mL0.1 - 2 µg/mLGC-MS is typically more sensitive, allowing for a lower operational range.
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%Both methods can achieve high accuracy. GC-MS may have slightly higher variability due to the extra derivatization step.
Precision (% RSD) ≤ 1.5%≤ 2.0%The multi-step derivatization process in the GC-MS method can introduce slightly more variability than the direct injection HPLC method.
LOD ~0.3 µg/mL~0.03 µg/mLThe sensitivity of the mass spectrometer detector is significantly higher than that of a UV detector.
LOQ ~1.0 µg/mL~0.1 µg/mLDirectly related to the higher sensitivity of the GC-MS method.
Throughput High; typical run time < 15 min.Lower; includes sample prep, derivatization, and longer GC run times.The derivatization step adds significant time to the GC-MS workflow.[14]
Cost & Complexity Lower; HPLC systems are common in QC labs and relatively straightforward to operate.Higher; GC-MS instruments are more expensive and require more specialized expertise. The derivatization adds complexity.

Visualization of Workflows

Overall Analytical Method Validation Workflow

This diagram outlines the logical flow of activities for validating an analytical method according to ICH guidelines.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle P Define Analytical Target Profile (ATP) D Method Development & Optimization P->D VP Write Validation Protocol D->VP Spec Specificity (Forced Degradation) VP->Spec Execute Protocol Lin Linearity & Range VP->Lin Acc Accuracy (% Recovery) VP->Acc Prec Precision (Repeatability & Intermediate) VP->Prec LoQ LOD & LOQ VP->LoQ Rob Robustness VP->Rob VR Compile Validation Report LC Method Implementation & Continuous Monitoring VR->LC

Caption: General workflow for analytical method validation.

RP-HPLC Experimental Workflow

This diagram details the specific steps involved in the validation of the RP-HPLC method, including the critical forced degradation studies.

G cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation (Specificity) SS Prepare Stock & Working Standards Analysis HPLC Analysis (C18 Column, Gradient Elution, UV Detection) SS->Analysis SP Prepare Sample Solutions SP->Analysis Acid Acid Hydrolysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxi Oxidation (H2O2) Oxi->Analysis Therm Thermal Stress Therm->Analysis Photo Photolytic Stress Photo->Analysis Data Data Acquisition & Processing (Peak Area, RT, Purity) Analysis->Data Acquire Report Validation Report Generation Data->Report Evaluate

Caption: Experimental workflow for RP-HPLC method validation.

GC-MS Experimental Workflow

This diagram illustrates the GC-MS workflow, emphasizing the essential sample derivatization step.

G Prep Prepare Sample & Standard Solutions Dry Evaporate to Dryness (Nitrogen Stream) Prep->Dry Deriv Add Acetonitrile & MTBSTFA Heat at 70°C Dry->Deriv Critical Step Inject GC-MS Analysis (DB-5ms Column, Temp Program, MS Scan) Deriv->Inject Data Data Acquisition & Processing (TIC, Mass Spectra) Inject->Data Report Validation Report Generation Data->Report

Caption: Experimental workflow for GC-MS method validation.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS can be successfully validated to serve as robust and reliable methods for the analysis of 1-Amino-9H-fluoren-9-one. The choice between them depends on the specific requirements of the analysis.

  • RP-HPLC-UV is the recommended method for routine quality control applications, such as batch release and stability testing. Its high throughput, lower cost, and operational simplicity make it ideal for environments where a large number of samples must be analyzed efficiently and reliably.[10][11]

  • GC-MS is the superior choice when ultimate specificity and sensitivity are required. It is particularly well-suited for impurity identification, characterization of degradation pathways, and the analysis of trace-level contaminants where its low limit of detection is a significant advantage.[13][15] The trade-off is lower throughput and higher complexity due to the necessary derivatization step.

By understanding the distinct advantages and operational nuances of each technique, researchers and drug development professionals can select and validate the most appropriate analytical method to ensure the quality, safety, and efficacy of their products.

References

  • Vertex AI Search. (2022). REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FINERENONE BY RP-HPLC.
  • Godel, H., Graser, T., Földi, P., Pfaender, P., & Fürst, P. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization. Journal of Chromatography A, 676(2), 151-157.
  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
  • Crabb, J. W. (Ed.). (2005). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 765-777). Humana Press.
  • GERSTEL GmbH & Co. KG. (n.d.). A fully automated offline solution for the analysis of amino acids by GC-MS.
  • Patel, D. J., & Patel, D. J. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. GSC Biological and Pharmaceutical Sciences, 26(01), 200-208.
  • Wockhardt Research Centre. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • National Center for Biotechnology Information. (n.d.). 1-Aminofluoren-9-one. PubChem.
  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 282, 609-618.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Grifoll, M., Selifonov, S. A., & Chapman, P. J. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 60(7), 2438-2449.
  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. NIST Chemistry WebBook.
  • Harvey, D. (n.d.). Spectroscopic Methods. In Analytical Chemistry 2.0.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Casellas, M., Grifoll, M., Bayona, J. M., & Solanas, A. M. (1997). Isolation and characterization of a 9-fluorenone-degrading bacterial strain and its role in synergistic degradation of fluorene by a consortium. ResearchGate.
  • LibreTexts. (2021). 10: Spectroscopic Methods. Chemistry LibreTexts.
  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress, 16(4), 642-649.
  • Miller, N. J., & Rice-Evans, C. (1997). Spectroscopic Methods for the Measurement of Antioxidant Activity. ResearchGate.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Teasdale, A., & Stagner, R. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • University of Regensburg. (n.d.). Spectroscopic Techniques.
  • Dettmer, K. (2009). Amino acid analysis in biological fluids by GC-MS. University of Regensburg.
  • Sirio, F. (n.d.). Spectroscopic Methods for Real-Time Monitoring of Biological Processes. Journal of Analytical and Bioanalytical Techniques.
  • Deshmukh, R., & Chavan, M. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).

Sources

Structural analysis of 1-Amino-9H-fluoren-9-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Analysis & Performance of 1-Amino-9H-fluoren-9-one Derivatives

Executive Summary: The "1-Amino" Structural Advantage

This guide provides a technical analysis of 1-Amino-9H-fluoren-9-one (1-AF) and its derivatives, specifically targeting researchers in medicinal chemistry and optoelectronics. Unlike its isomers (2-amino or 4-amino), 1-AF possesses a unique structural feature: a strong intramolecular hydrogen bond (IHB) between the carbonyl oxygen (C9=O) and the amino hydrogen (N-H).

This IHB is not merely a structural curiosity; it is the governing factor for the molecule's performance, driving:

  • Enhanced Biological Stability: The "locked" conformation improves binding affinity in specific enzyme pockets (e.g., proteases).

  • Distinct Photophysics: The IHB facilitates rapid radiationless deactivation, distinguishing it from the highly fluorescent 2-amino isomer.

Structural Characterization: 1-Amino vs. Alternatives

The structural identification of 1-AF derivatives relies on resolving the proximity of the amino group to the carbonyl. The following table compares the diagnostic signals of 1-AF against its primary isomer, 2-amino-9H-fluoren-9-one (2-AF).

Table 1: Diagnostic Structural Parameters
Feature1-Amino-9H-fluoren-9-one (1-AF)2-Amino-9H-fluoren-9-one (2-AF)Structural Cause

H NMR (NH Signal)

5.5 - 6.0 ppm (Broad/Downfield)

4.0 - 5.0 ppm (Upfield)
Intramolecular H-bond deshields the N-H proton in 1-AF.
IR (C=O Stretch) ~1700 - 1710 cm

~1720 - 1730 cm

H-bonding weakens the C=O double bond character, lowering frequency.
Crystal Packing Planar, often forms

-stacks
Planar, forms intermolecular H-bonds1-AF's internal H-bond reduces intermolecular interactions.
Fluorescence Weak / QuenchedStrong / SolvatochromicIHB promotes rapid internal conversion (radiationless decay) in 1-AF.

Technical Insight: In


H NMR, the N-H signal of 1-AF is significantly more sensitive to solvent polarity than 2-AF. In non-polar solvents (CDCl

), the IHB is dominant. In strong H-bond accepting solvents (DMSO-d

), the IHB can be competitively disrupted, causing a shift.

Performance Comparison: Derivatives in Application

Case Study A: Biological Activity (Schiff Base Derivatives)

Derivatives of 1-AF, particularly Schiff bases (imines) and oximes, exhibit potent antimicrobial and anticancer properties. The 1-amino scaffold serves as a rigid "hinge" that orients the imine substituent for optimal receptor binding.

  • Compound Focus: N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine (Dimer derivative).

  • Mechanism: Intercalation into DNA or inhibition of specific enzymes (e.g., Proteus mirabilis catalase).

Comparative Efficacy Data:

Compound ClassTarget OrganismActivity MetricPerformance vs. Standard
1-AF Oxime Staphylococcus aureusMIC: 12.5

g/mL
Comparable to Ciprofloxacin in specific resistant strains.
1-AF Schiff Base (Dimer) Proteus mirabilisDocking Score: 81.9Higher affinity than monomeric fluorenone derivatives.
Unsubstituted Fluorenone General BacterialLow / InactiveLacks the H-bond donor/acceptor motif required for active site binding.
Case Study B: Optoelectronic Stability

While 2-AF is a better fluorophore, 1-AF derivatives are superior quenchers or stabilizers in polymer matrices due to their resistance to photo-oxidation. The IHB provides a pathway for excited-state energy dissipation without bond rupture.

Experimental Protocols

Protocol A: Synthesis of 1-AF Schiff Base Derivatives

Objective: To synthesize a biologically active imine derivative from the 1-AF core.

Reagents:

  • 1-Amino-9H-fluoren-9-one (1.0 eq)

  • Primary Amine (e.g., 4-aminophenol or ethylenediamine) (1.2 eq)

  • Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 1-Amino-9H-fluoren-9-one in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Dropwise add the solution of the primary amine (1.2 mmol) in 5 mL ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the bright yellow 1-AF spot.

  • Isolation: Cool the mixture to 0°C. The Schiff base typically precipitates as a colored solid (orange/red).

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/DMF if necessary.

Validation Check:

  • IR: Disappearance of the ketone C=O peak (~1700 cm

    
    ) and appearance of the imine C=N peak (~1620 cm
    
    
    
    ).
Protocol B: Structural Validation Workflow

Objective: To confirm the presence of the Intramolecular H-bond.

  • Solvent Titration NMR:

    • Prepare a sample of the derivative in CDCl

      
       (non-polar). Record 
      
      
      
      H NMR.
    • Titrate with DMSO-d

      
       (polar, H-bond acceptor).
      
    • Result: If the NH signal shifts significantly downfield or broadens/disappears, the IHB is being disrupted by the solvent. If the shift is minimal, the IHB is robust (a "locked" conformation).

Visualizations

Figure 1: Synthesis & Structural Logic Flow

This diagram illustrates the conversion of the 1-AF core into active derivatives and the structural validation logic.

G Start 1-Amino-9H-fluoren-9-one (Core Scaffold) Reaction Condensation (R-NH2 / AcOH / Reflux) Start->Reaction Activation Product Schiff Base Derivative (C=N Linkage) Reaction->Product -H2O Analysis Structural Validation Product->Analysis NMR_Check 1H NMR: NH Shift (IHB Diagnostic) Analysis->NMR_Check H-Bond Strength IR_Check IR: C=O -> C=N (Frequency Drop) Analysis->IR_Check Functional Group

Caption: Workflow for the synthesis and structural validation of 1-aminofluorenone derivatives.

Figure 2: The "1-Amino Effect" (Intramolecular H-Bonding)

This diagram details the mechanistic difference between the 1-amino and 2-amino isomers.

H cluster_0 1-Amino Isomer (Active) cluster_1 2-Amino Isomer (Control) Node1 C9=O ... H-N (Intramolecular) Node2 Locked Planarity Node1->Node2 Node3 Rapid Radiationless Decay (Low Fluorescence) Node1->Node3 NodeA No Intramolecular H-Bond NodeB Solvent Dependent (Intermolecular) NodeA->NodeB NodeC High Fluorescence (Solvatochromic) NodeA->NodeC

Caption: Mechanistic impact of the intramolecular hydrogen bond on the physical properties of 1-AF vs 2-AF.

References

  • Synthesis and Characterization of Fluorenone Schiff Bases

    • Title: Preparation of various Schiff's bases of 9-fluorenone and its biological application.[1][2]

    • Source: Journal of Chemical and Pharmaceutical Research, 2011.
    • URL:[Link]

  • NMR Spectral Data

    • Title: 1-Amino-9-fluorenone 1H NMR Spectrum.[3]

    • Source: ChemicalBook / Spectrabase.
  • Photophysics and H-Bonding

    • Title: Solution photophysics of 1- and 3-aminofluorenone: the role of inter- and intramolecular hydrogen bonding.
    • Source: The Journal of Physical Chemistry, 1991.
    • URL:[Link]

  • Biological Activity of Oximes

    • Title: New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity.
    • Source: NIH / Molecules, 2021.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Biological Activity of 1-Amino-9H-fluoren-9-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Fluorenone Scaffold

The 9H-fluoren-9-one nucleus, a tricyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature make it an attractive framework for the design of bioactive molecules that can intercalate with DNA or interact with enzyme active sites. Derivatives of 9-fluorenone have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The introduction of an amino group at the 1-position of the 9H-fluoren-9-one ring system presents a compelling strategy for the development of novel therapeutic agents. This functionalization can significantly alter the electronic properties, hydrogen bonding capacity, and overall topography of the parent molecule, potentially leading to enhanced potency and selectivity for various biological targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 1-Amino-9H-fluoren-9-one derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis of potential activities based on existing knowledge of analogous compounds.

Comparative Analysis of Biological Activities: An Evidence-Based Projection

While extensive research has been conducted on various 9-fluorenone derivatives, specific data on the biological activities of 1-Amino-9H-fluoren-9-one derivatives is still emerging. However, by examining the structure-activity relationships of related compounds, we can project the likely therapeutic potential of this class of molecules. The primary areas of interest for these derivatives are anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The planar aromatic system of the fluorenone core is a strong indicator of potential DNA intercalating ability, a mechanism employed by several established anticancer drugs. Furthermore, the amino group can be readily modified to generate a diverse library of derivatives, such as Schiff bases, which have shown significant cytotoxic effects against various cancer cell lines[3][4][5].

Causality Behind Experimental Choices: The evaluation of anticancer activity hinges on assessing a compound's ability to inhibit cancer cell proliferation and induce apoptosis. The MTT assay is a foundational colorimetric assay that measures metabolic activity, providing a robust initial screen for cytotoxicity[6]. Compounds demonstrating significant cytotoxicity are then subjected to more detailed mechanistic studies.

Projected Performance and Key Derivatives for Investigation:

  • Schiff Base Derivatives: Condensation of the 1-amino group with various aromatic aldehydes can yield a series of Schiff bases. It is hypothesized that substitutions on the aldehyde ring with electron-withdrawing or -donating groups will modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. For instance, fluorinated Schiff bases have demonstrated potent cytotoxic effects on lung cancer cell lines, with IC50 values in the sub-micromolar range[6][7].

  • Amino Acid Conjugates: Coupling amino acids to the 1-amino group can enhance cellular uptake and potentially target specific metabolic pathways in cancer cells.

Comparative Data on Analogous Compounds:

Derivative TypeCancer Cell LineIC50 (µM)Reference Compound
Fluorinated Aminophenylhydrazine Schiff BaseA549 (Lung)0.64Doxorubicin
Quinazolinone Amino Acid Schiff BaseMDA-231 (Breast)46.29-
Pyrene Schiff Base Metal ComplexesMCF-7 (Breast)5.66 (Cu(II) complex)Fluorouracil

This table presents data for analogous Schiff base compounds to illustrate the potential potency of 1-Amino-9H-fluoren-9-one derivatives.

Antimicrobial Activity

The lipophilic nature of the fluorenone scaffold facilitates penetration through microbial cell membranes. The introduction of an amino group provides a site for derivatization to create compounds with enhanced antimicrobial spectra. Oxime and Schiff base derivatives of 9-fluorenone have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi[8][9].

Causality Behind Experimental Choices: The initial screening for antimicrobial activity is typically performed using the agar diffusion method to qualitatively assess the zone of inhibition. This is followed by quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth.

Projected Performance and Key Derivatives for Investigation:

  • Thiosemicarbazone Derivatives: Reaction of the 1-amino group to form thiosemicarbazones can chelate metal ions that are essential for microbial enzyme function.

  • Oxime Ethers: Derivatization of the ketone at position 9 to an oxime, followed by etherification, in conjunction with the 1-amino group, could lead to compounds with broad-spectrum antimicrobial activity. Studies on 9H-fluoren-9-one oxime derivatives have shown that substitutions, such as chlorine, can enhance activity against Staphylococcus aureus[8].

Comparative Data on Analogous Compounds:

Derivative TypeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)
9-Fluorenone Schiff BaseProteus mirabilis17.9 mm
O-Aryl-Carbamoyl-Oxymino-FluoreneStaphylococcus aureus-
O-Aryl-Carbamoyl-Oxymino-FluoreneCandida albicans-

This table highlights the antimicrobial potential of fluorenone derivatives, suggesting a promising avenue for 1-amino substituted analogs.

Anti-inflammatory Activity

Inflammation is a complex biological response, and nitric oxide (NO) is a key signaling molecule in this process. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with various inflammatory diseases. Therefore, inhibitors of iNOS or scavengers of NO are potential anti-inflammatory agents. Flavonoids, which share some structural similarities with the fluorenone core, have been shown to inhibit NO production[10].

Causality Behind Experimental Choices: The Griess assay is a straightforward and widely used method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. This assay provides a reliable measure of iNOS activity in stimulated macrophages.

Projected Performance and Key Derivatives for Investigation:

  • N-Acyl Derivatives: Acylation of the 1-amino group could lead to compounds that modulate the activity of enzymes involved in the inflammatory cascade.

  • Chalcone Analogs: Incorporating a chalcone-like moiety through reaction at the 1-amino position could yield compounds with dual antioxidant and anti-inflammatory properties.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability and reproducibility of the data.

Anticancer Activity: MTT Assay for Cytotoxicity

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-Amino-9H-fluoren-9-one derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_plate 7. Read Absorbance (570 nm) formazan_solubilization->read_plate calculate_ic50 8. Calculate % Viability & IC50 read_plate->calculate_ic50

MTT Assay Workflow for Cytotoxicity Assessment
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the 1-Amino-9H-fluoren-9-one derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Inoculum compound_dilution 2. Prepare Serial Dilutions in Plate inoculation 3. Inoculate Wells compound_dilution->inoculation incubation 4. Incubate (18-24h) inoculation->incubation read_mic 5. Determine MIC (Lowest concentration with no growth) incubation->read_mic

MIC Assay Workflow for Antimicrobial Susceptibility Testing
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

Principle: This assay quantifies nitrite (a stable metabolite of nitric oxide) in aqueous solutions. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the 1-Amino-9H-fluoren-9-one derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Diagram:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene translocates to nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline Inflammation Inflammation NO->Inflammation Compound 1-Amino-9H-fluoren-9-one Derivative Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition Compound->iNOS_protein Potential Inhibition

Potential Anti-inflammatory Signaling Pathway Inhibition

Conclusion and Future Directions

The 1-Amino-9H-fluoren-9-one scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory activities. By employing the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reproducible data. Future investigations should focus on synthesizing a diverse library of 1-Amino-9H-fluoren-9-one derivatives and performing comprehensive structure-activity relationship studies to identify lead compounds for further preclinical development. The exploration of their mechanisms of action will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health. [Link]

  • Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research. [Link]

  • New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. Molecules. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. KnE Publishing. [Link]

  • Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. National Institutes of Health. [Link]

  • Fluorenone - Wikipedia. [Link]

  • 9-Fluorenone derivatives drugs. | Download Scientific Diagram - ResearchGate. [Link]

  • Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes - Semantic Scholar. [Link]

  • Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects | Request PDF - ResearchGate. [Link]

  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. PubMed. [Link]

  • Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. PubMed. [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing). [Link]

  • Nitric oxide inhibition strategies - PMC - PubMed Central - NIH. [Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization - Universal Journal of Pharmaceutical Research. [Link]

  • Regulation of nitric oxide generation and consumption - International Journal of Biological Sciences. [Link]

  • Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study - MDPI. [Link]

  • Selective Inhibition of Neuronal Nitric Oxide Synthase by L-Arginine Derivatives | Request PDF - ResearchGate. [Link]

  • Synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids. PubMed. [Link]

  • Inhibition of nitric oxide synthase by cobalamins and cobinamides. - Scholars@Duke. [Link]

  • Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri - MDPI. [Link]

Sources

Isomeric Purity of 1-Amino-9H-fluoren-9-one: A Technical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-Amino-9H-fluoren-9-one (1-AF) grades, focusing on the critical impact of isomeric purity on downstream applications. It is designed for researchers utilizing this compound as a scaffold in organometallic catalysis, bioactive Schiff base synthesis, and optoelectronic material design.

The Isomer Challenge: Why Regiochemistry Dictates Function

In the fluorenone family, the position of the amino group relative to the carbonyl (C=O) at position 9 is not merely a structural detail—it is the determinant of chemical reactivity.

1-Amino-9H-fluoren-9-one is unique among its isomers (2-, 3-, and 4-amino) because it possesses a peri-relationship between the amine (C1) and the carbonyl (C9). This proximity creates an intramolecular hydrogen bond and a potential bidentate coordination site that is geometrically impossible for the thermodynamically more stable 2-amino-9H-fluoren-9-one .

The Synthesis Trap
  • 2-Aminofluorenone (The Common Impurity): Produced via direct nitration of fluorenone. This is the "easy" thermodynamic product. Low-cost synthesis routes often yield mixtures enriched in this isomer.

  • 1-Aminofluorenone (The Target): Typically synthesized via the degradation of fluoranthene to fluorenone-1-carboxylic acid, followed by a Curtius or Hoffmann rearrangement.

  • The Risk: "Technical Grade" products often contain significant levels of 2-amino or 4-amino isomers due to non-selective nitration attempts or contaminated starting materials.

Performance Comparison: High-Purity vs. Isomeric Mixtures

The following table contrasts the performance of High Isomeric Purity (>98% 1-isomer) 1-AF against Low Purity / Mixed Isomer grades.

Table 1: Comparative Performance Matrix
FeatureHigh Isomeric Purity (1-AF >98%)Low Purity / Isomer Mixture (Contains 2-AF)Impact on Application
Coordination Geometry Bidentate (N, O) Monodentate (N only) Critical Failure: In ligand synthesis, 2-AF cannot form the 6-membered chelate ring required for stable metal complexes.
Schiff Base Formation Sterically Hindered Sterically Accessible Kinetic Variance: 1-AF reacts slower due to the peri carbonyl but forms more stable, rigid imines. Impurities react faster, leading to heterogeneous products.
Fluorescence (QY) Quenched/Red-Shifted High Quantum Yield Signal Noise: 2-AF is highly fluorescent. Even 1% contamination can dominate the emission spectrum, ruining photophysical measurements.
Solubility Profile Distinct (H-bonding) Variable Process Inconsistency: The intramolecular H-bond in 1-AF increases solubility in non-polar solvents compared to the intermolecular H-bonding of 2-AF.

Mechanism of Action: The Peri-Effect

The superior performance of pure 1-AF stems from the peri-effect. The diagram below illustrates the structural advantage of the 1-isomer compared to the 2-isomer impurity.

PeriEffect cluster_1 1-Amino-9H-fluoren-9-one (Target) cluster_2 2-Amino-9H-fluoren-9-one (Impurity) A1 Amino (N) at C1 Interaction Intramolecular H-Bond / Chelation A1->Interaction Peri-proximity C1 Carbonyl (O) at C9 C1->Interaction Outcome1 Stable Metal Complex (Bidentate Ligand) Interaction->Outcome1 A2 Amino (N) at C2 Failure No Interaction (Too Distant) A2->Failure Meta-like distance C2 Carbonyl (O) at C9 C2->Failure Outcome2 Unstable/Open Complex (Monodentate Ligand) Failure->Outcome2

Figure 1: The "Peri-Effect" mechanism. 1-Aminofluorenone allows for intramolecular interaction (green), enabling stable chelation. The 2-isomer (red) lacks this geometry, leading to downstream synthesis failure.

Analytical Benchmarking: Validating Isomeric Purity

Trusting a label is insufficient for high-stakes synthesis. Use this self-validating protocol to confirm the absence of the 2-amino isomer.

Method 1: 1H-NMR Diagnostic Shifts

The intramolecular Hydrogen Bond in 1-AF causes a distinct downfield shift of the amine protons compared to the 2-isomer.

  • 1-Amino-9H-fluoren-9-one:

    
     ppm (Broad, often shifted downfield due to H-bonding with C=O). Note: The C1-H proton will also show a distinct splitting pattern (doublet).
    
  • 2-Amino-9H-fluoren-9-one:

    
     ppm (Typical aromatic amine range).
    
  • Criterion: If you observe a sharp singlet/broad peak < 5.5 ppm in DMSO-d6, your sample is contaminated with the 2-isomer.

Method 2: IR Carbonyl Stretch
  • 1-AF: The C=O stretch is shifted to a lower frequency (~1700-1710 cm⁻¹) due to the weakening of the C=O bond by the intramolecular H-bond.

  • 2-AF: The C=O stretch appears at the standard fluorenone position (~1720-1730 cm⁻¹) .

Experimental Protocol: Purification of Isomeric Mixtures

If your batch of 1-Aminofluorenone fails the analytical check (contains >2% 2-amino isomer), use this recrystallization protocol which exploits the solubility difference caused by the H-bond.

Objective: Enrich 1-AF from a mixture containing 2-AF and 4-AF.

Materials:

  • Crude 1-Aminofluorenone

  • Solvent A: Glacial Acetic Acid (GAA)[1]

  • Solvent B: Water[2]

  • Activated Charcoal

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of crude material in 15 mL of boiling Glacial Acetic Acid.

    • Why: 2-AF is more soluble in hot acid due to its more accessible basic amine (no H-bond locking).

  • Clarification: Add 50 mg activated charcoal and boil for 2 minutes. Filter hot through Celite to remove insoluble tars.

  • Selective Precipitation: Add hot water dropwise to the filtrate until turbidity just persists (approx 2-3 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Mechanism:[3][4][5] 1-AF, being less polar (internal H-bond), will crystallize out first. 2-AF remains in the more polar mother liquor.

  • Isolation: Filter the orange/red needles. Wash with cold 50% acetic acid/water.

  • Validation: Dry at 60°C under vacuum. Run 1H-NMR. The diagnostic 2-AF peaks (upfield amine) should be absent.

References

  • Synthesis & Regiochemistry

    • Regioselectivity in Fluorenone Nitration: "Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions." The Journal of Organic Chemistry, 2023.

    • General Fluorenone Synthesis: "Fluorenone synthesis."[1][6][7][8][9][10] Organic Chemistry Portal.

  • Applications & Coordination

    • Schiff Base Ligands: "Synthesis, Characterization, and Antitumor Activity of Some Metal Complexes with Schiff Bases Derived from 9-Fluorenone."[10] ResearchGate.[11][12]

    • Isomer Properties: "Isomeric Impurities in Cefotiam Hydrochloride" (Demonstrates general principles of isomeric impurity analysis using NMR). NIH.

  • Analytical Data

    • NMR of Amines: "Spectroscopy of Amines." Chemistry LibreTexts.

Sources

A Comparative Guide to the Characterization of 1-Amino-9H-fluoren-9-one Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Reactivity of 1-Amino-9H-fluoren-9-one

1-Amino-9H-fluoren-9-one is a vital structural motif in medicinal chemistry and materials science, prized for its unique photophysical properties and its utility as a versatile building block in the synthesis of complex organic molecules.[1] Its reactivity, governed by the interplay between the electron-donating amino group and the electron-withdrawing carbonyl group on the fluorenone core, gives rise to a rich and complex chemical behavior. Understanding the transient species, or reaction intermediates, that are formed during its chemical transformations is paramount for optimizing reaction conditions, maximizing yields, and designing novel synthetic pathways.

This guide provides a comparative analysis of modern analytical techniques for the characterization of 1-Amino-9H-fluoren-9-one reaction intermediates. We will delve into the mechanistic intricacies of key reactions, compare the efficacy of various spectroscopic and computational methods, and provide actionable experimental protocols to empower researchers in their quest to unravel the fleeting world of these transient chemical entities.

I. Common Reaction Pathways and the Quest for Intermediates

The chemical versatility of 1-Amino-9H-fluoren-9-one allows it to participate in a variety of important organic reactions. Two of the most significant are the Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions. The characterization of intermediates in these pathways is crucial for mechanistic elucidation and reaction optimization.

A. Suzuki-Miyaura Cross-Coupling: Unveiling the Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] When 1-Amino-9H-fluoren-9-one participates in this reaction, typically through a halogenated derivative, the catalytic cycle involves a series of palladium-based intermediates.

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The intermediates in this process are often transient and require specialized techniques for their detection and characterization.

Suzuki_Miyaura_Intermediates cluster_0 Catalytic Cycle 1-Amino-9H-fluoren-9-one-X 1-Amino-9H-fluoren-9-one-X Intermediate_1 [Ar-Pd(II)-X]L₂ 1-Amino-9H-fluoren-9-one-X->Intermediate_1 Pd(0)L2 Pd(0)L₂ Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_2 [Ar-Pd(II)-R]L₂ Intermediate_1->Intermediate_2 Organoboron_Reagent R-B(OR)₂ Organoboron_Reagent->Intermediate_2 Transmetalation Transmetalation (Base) Intermediate_2->Pd(0)L2 Product 1-Amino-9H-fluoren-9-one-R Intermediate_2->Product Reductive_Elimination Reductive Elimination

Figure 1: Simplified Suzuki-Miyaura catalytic cycle for 1-Amino-9H-fluoren-9-one derivatives.
B. Nucleophilic Substitution: Tracking Charged Intermediates

Nucleophilic substitution reactions at the amino group or on the aromatic core of 1-Amino-9H-fluoren-9-one can proceed through different mechanisms, such as SN1 or SN2 pathways, each with distinct intermediates. The formation of charged intermediates, such as carbocations or Meisenheimer complexes, is often a key feature of these reactions.

The direct observation of these fleeting species is challenging but can provide invaluable insight into the reaction mechanism. For instance, single-molecule studies on related fluorenol systems have demonstrated the feasibility of detecting carbocation intermediates.

II. A Comparative Analysis of Characterization Techniques

The choice of analytical technique for characterizing reaction intermediates is dictated by the nature of the intermediate (e.g., radical, charged species), its lifetime, and its concentration. A multi-pronged approach, combining several techniques, often yields the most comprehensive understanding.

Technique Principle Intermediates Detected Strengths Limitations
Time-Resolved Infrared (TRIR) Spectroscopy Measures changes in vibrational spectra following photoexcitation.Radicals, excited states, and other transient species with distinct IR absorptions.High temporal resolution (ps to ns); provides structural information.Requires a chromophore for photoinitiation; may not detect species without a strong IR signature.[4]
Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy Detects species with unpaired electrons (radicals).Radical intermediates.Highly specific for paramagnetic species; provides information on electronic structure.Only applicable to radical intermediates; requires specialized equipment.[4]
Transient Absorption (TA) Spectroscopy Measures changes in UV-Vis absorption following photoexcitation.Excited states, radicals, and other transient species with distinct electronic transitions.Excellent temporal resolution (fs to ms); sensitive to low concentrations.[5][6]Provides electronic rather than detailed structural information; spectra can be broad and overlapping.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.More stable intermediates or products of trapping experiments.Unparalleled for structural elucidation of stable molecules.Generally too slow for direct observation of short-lived intermediates.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Charged intermediates or trapped intermediates.High sensitivity; provides molecular weight information.Can be destructive; may not be suitable for all reaction conditions.
Computational Chemistry (e.g., TD-DFT) Theoretical calculations to predict the properties and energies of molecules and transition states.All types of intermediates and transition states.Provides insights into unstable species that are difficult to observe experimentally.Accuracy is dependent on the level of theory and computational resources.[5]

III. Experimental Protocols: A Practical Guide

The successful characterization of reaction intermediates hinges on meticulous experimental design and execution. Below are example protocols for key techniques, which can be adapted for the study of 1-Amino-9H-fluoren-9-one reactions.

A. Protocol for Time-Resolved Infrared (TRIR) Spectroscopy

This protocol is based on the study of fluorenone oxime derivatives and can be adapted for photo-induced reactions of 1-Amino-9H-fluoren-9-one.[4]

  • Sample Preparation: Prepare a solution of the 1-Amino-9H-fluoren-9-one derivative in a suitable solvent (e.g., acetonitrile, carbon tetrachloride) with a concentration that gives an absorbance of ~0.5 at the excitation wavelength.

  • Instrumentation: Utilize a step-scan FTIR spectrometer coupled with a pulsed laser system (e.g., Nd:YAG laser) for photoexcitation.

  • Data Acquisition:

    • Record a static IR spectrum of the sample before photoexcitation.

    • Initiate the reaction with a laser pulse.

    • Acquire time-resolved difference spectra at various delay times after the laser flash. These spectra represent the changes in IR absorption due to the formation of transient species and the depletion of the ground state.

  • Data Analysis:

    • Identify transient absorption bands corresponding to the reaction intermediates.

    • Analyze the decay kinetics of the transient bands to determine the lifetimes of the intermediates.

    • Compare the experimental spectra with theoretical calculations (e.g., DFT) to aid in the assignment of vibrational modes to specific intermediates.

TRIR_Workflow Sample_Prep Sample Preparation (1-Amino-9H-fluoren-9-one solution) Static_Spectrum Acquire Static IR Spectrum Sample_Prep->Static_Spectrum Photoexcitation Pulsed Laser Excitation Static_Spectrum->Photoexcitation Time_Resolved_Acquisition Acquire Time-Resolved Difference Spectra (varying delay times) Photoexcitation->Time_Resolved_Acquisition Data_Analysis Data Analysis (Identify transients, kinetics, compare to theory) Time_Resolved_Acquisition->Data_Analysis Intermediate_Characterization Characterization of Intermediates Data_Analysis->Intermediate_Characterization

Figure 2: General workflow for a TRIR experiment.
B. Protocol for Chemical Trapping Experiments

Chemical trapping is an indirect method to infer the existence of a reactive intermediate by reacting it with a "trapping" agent to form a stable, characterizable product.

  • Selection of Trapping Agent: Choose a trapping agent that is known to react rapidly and selectively with the suspected intermediate. For example, a radical intermediate could be trapped by a stable radical like TEMPO, while a carbocation could be trapped by a nucleophilic solvent.

  • Reaction Setup:

    • Run the reaction of 1-Amino-9H-fluoren-9-one under standard conditions.

    • In a parallel experiment, run the same reaction in the presence of a stoichiometric excess of the trapping agent.

  • Product Analysis:

    • Analyze the product mixtures of both reactions using techniques such as NMR, GC-MS, and LC-MS.

    • Identify any new products formed in the presence of the trapping agent.

  • Interpretation: The structure of the trapped product provides evidence for the structure of the transient intermediate.

IV. Conclusion: A Path Forward in Mechanistic Understanding

The comprehensive characterization of 1-Amino-9H-fluoren-9-one reaction intermediates is a challenging but essential endeavor for advancing its application in drug discovery and materials science. While direct experimental data on the intermediates of this specific molecule remains somewhat elusive in the current literature, the principles and techniques successfully applied to closely related fluorenone derivatives provide a robust framework for future investigations.

By employing a combination of advanced spectroscopic techniques, such as TRIR and TREPR, alongside computational modeling and classical mechanistic studies like chemical trapping, researchers can illuminate the intricate pathways of 1-Amino-9H-fluoren-9-one reactions. This deeper understanding will undoubtedly pave the way for the rational design of more efficient synthetic routes and the development of novel molecules with tailored properties.

V. References

  • Angello, N. H., & Wiley, R. E. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules, 25(15), 3345. [Link]

  • Bucher, G., et al. (2004). Photochemistry of 9-fluorenone oxime phenylglyoxylate: A combined TRIR, TREPR and ab initio study. Journal of Physical Organic Chemistry, 17(6-7), 578-585. [Link]

  • Stepanenko, Y., et al. (2015). Steady-state and femtosecond transient absorption spectroscopy of new two-photon absorbing fluorene-containing quinolizinium cation membrane probes. The Journal of Physical Chemistry B, 119(5), 1894-1904. [Link]

  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. [Link]

  • Al-Hadedi, A. A. M., & Al-Amiery, A. A. (2018). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-6. [Link]

  • Lei, X., Thomaidi, M., & Angeli, G. K. (2021). Fluorene-Based Multicomponent Reactions. The Journal of Organic Chemistry, 86(8), 5769-5781. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2021). Transient-Absorption Pump-Probe Spectra as Information-Rich Observables: Case Study of Fulvene. [Link]

  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

  • ResearchGate. (2010). Transient absorption spectroscopy on spiropyran monolayers using nanosecond pump-probe Brewster angle reflectometry. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of the Bis(triflate) of 1,4-Dihydroxy-9H-fluoren-9-one. [https://www.researchgate.net/publication/250917631_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_the_Bis triflate_of_14-Dihydroxy-9H-fluoren-9-one]([Link] triflate_of_14-Dihydroxy-9H-fluoren-9-one)

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419-422. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. [Link]

  • Xiang, L., et al. (2018). Label-Free Dynamic Detection of Single-Molecule Nucleophilic-Substitution Reactions. Nano Letters, 18(7), 4445-4450. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Amino-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 6344-62-3 Molecular Formula: C₁₃H₉NO[1]

PART 1: CORE DIRECTIVE – EXECUTIVE SAFETY SUMMARY

Treat as a High-Hazard Aromatic Amine. While 1-Amino-9H-fluoren-9-one (1-AF) is officially classified as an irritant (Skin/Eye/Respiratory), it belongs to a chemical class (aromatic amines/fluorenones) with significant structural alerts for genotoxicity and carcinogenicity.[1][2] Its structural isomer, 2-aminofluorene, is a potent mutagen.[1][2][3] Therefore, this guide enforces a "Precautionary Principle" protocol, treating 1-AF as a potential carcinogen. [1]

Immediate Action Required:

  • Engineering Control: Handle only inside a certified chemical fume hood.[1][2]

  • Skin Protection: Double-gloving (Nitrile/Nitrile) is mandatory due to the high permeability of amino-aromatics.[1][2]

  • Respiratory: N95 minimum; P100 required if dust generation is uncontrolled outside a hood (emergency only).[1][2]

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Risk Assessment & Hazard Profile

The following data synthesizes specific GHS classifications with structural activity relationship (SAR) alerts.

Parameter Data / Classification Scientific Rationale
GHS Signal WARNING Based on confirmed irritation potential.[1]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Amino groups are basic and reactive, causing tissue irritation upon contact.[1][2]
Structural Alert Potential Genotoxin Aromatic amines can undergo metabolic N-hydroxylation, forming DNA-adducting electrophiles. 2-amino analogs are known carcinogens [1].[1][2]
Physical State Pale Yellow PowderFine particulates pose an inhalation risk; high surface area increases reactivity.[2]
Solubility Organic Solvents (DMSO, Ethanol)Critical: Solubilized amines permeate skin faster than solids.[2]
The "Why" Behind the Protocol (Causality)
  • Why Double Glove? Aromatic amines are lipophilic.[1][2] Standard 4-mil nitrile gloves provide only incidental splash protection.[1] The amino group facilitates permeation through the glove matrix.[1][2] A second pair creates a sacrificial layer and a visual indicator for breaches.[1][2]

  • Why Acidic Workup Precautions? If acidified, the amine forms a salt (hydrochloride), reducing volatility but increasing water solubility.[1][2] If basified, the free amine regenerates, regaining volatility and skin permeability.[1][2]

  • Why Dedicated Waste? Incineration is the only safe disposal method.[1][2] Oxidizing agents (bleach) can convert amines into toxic nitro/nitroso compounds; do not use bleach for decontamination unless part of a validated destruction protocol.[1][2]

PART 3: VISUALIZATION & FORMATTING

PPE Strategy Matrix
Protection Zone Standard Requirement Enhanced Requirement (Solution Handling)
Hand Double Nitrile (4 mil + 4 mil) . Inspect inner glove for yellow staining.[1][2]Laminate (Silver Shield) under Nitrile if handling >1g in DMSO/DMF.[1][2]
Eye Chemical Splash Goggles (ANSI Z87.1).[1][2]Face Shield + Goggles if heating or pressurizing.
Body Lab Coat (Cotton/Poly), buttoned to neck.[1][2]Chemical-resistant apron (Tyvek/PVC) for transfers.[1][2]
Respiratory Fume Hood (Sash at 18").[1][2]P100 Half-Mask (only if hood fails or spill occurs).[1][2]
Operational Workflow Diagram

The following diagram illustrates the "Contamination Control Loop" for handling 1-AF.

SafeHandling cluster_Hood Inside Fume Hood (Red Zone) Start Start: Chemical Retrieval PPE_Check PPE Check: Double Nitrile + Goggles + Lab Coat Start->PPE_Check Hood_Check Verify Fume Hood Flow > 100 fpm PPE_Check->Hood_Check Weighing Weighing: Use Anti-Static Gun (Prevent Powder Scattering) Hood_Check->Weighing Solubilization Solubilization: Add Solvent Slowly (Exothermic Potential) Weighing->Solubilization Reaction Reaction Setup: Closed Vessel Solubilization->Reaction Waste Disposal: Segregated Solid/Liquid Waste Label: 'Toxic Aromatic Amine' Reaction->Waste Decon Decontamination: Wipe surfaces with Ethanol -> Soap/Water Waste->Decon Exit Exit: Remove Outer Gloves -> Wash Hands Decon->Exit

Caption: Operational workflow emphasizing containment within the "Red Zone" (Fume Hood) and strict decontamination steps.

PART 4: EXPERIMENTAL PROTOCOLS

Safe Weighing & Transfer Protocol

Objective: Transfer 1-AF solid without generating airborne dust.

  • Preparation:

    • Place a disposable balance draft shield or secondary container inside the fume hood.[1][2]

    • Pre-weigh the receiving flask with a stopper.[1][2]

  • Transfer:

    • Use a plastic disposable spatula (avoid metal which can generate static).[1]

    • Technique: Do not pour from the bottle. Transfer small amounts directly into the tared flask inside the hood.

    • Tip: If the powder is static-prone, use an ionizing anti-static gun on the flask before transfer.[1][2]

  • Cleanup:

    • Wipe the balance area with a damp paper towel (solvent-wet) immediately.[1][2] Dispose of the towel as hazardous waste.

    • Glove Change: Remove outer gloves immediately after weighing is complete.[1][2]

Emergency Spill Response (Solid)

Scenario: < 5g spill of powder inside the hood.

  • Alert: Announce "Spill" to lab mates. Do not leave the hood area.[1]

  • Cover: Gently cover the powder with a solvent-dampened paper towel (Ethanol or Acetone) to prevent dust dispersion.[1][2]

  • Collect:

    • Using the damp towel, wipe inwards from the periphery to the center.[1]

    • Place all towels into a wide-mouth hazardous waste jar.[1]

  • Decontaminate: Wash the surface with soap and water 3 times.[1][2]

    • Verification: Use a UV lamp (365 nm).[1] Fluorenones are often fluorescent; check for residual glowing spots [2].[1][2]

Disposal & Waste Management
  • Solid Waste: Label as "Hazardous Solid - Aromatic Amine".[1][2] Do not trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic - Toxic".[1][2]

  • Destruction: The ultimate disposal method is high-temperature incineration equipped with scrubbers (to handle nitrogen oxides).[1][2]

References

  • National Institutes of Health (NIH) - PubChem. 2-Aminofluorene Toxicity Profile (Structural Analog).[1][2] Available at: [Link][1][2]

  • LookChem. 1-Amino-9-fluorenone CAS 6344-62-3 Data.[1][2] Available at: [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-9H-fluoren-9-one
Reactant of Route 2
1-Amino-9H-fluoren-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.